6-MPR
説明
Structure
3D Structure
特性
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |
| Record name | 6MP-Arabinoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC84321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-thioinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Immunomodulatory Core of 6-Mercaptopurine in Autoimmune Disease: A Technical Guide
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Keystone Immunosuppressant
This technical guide provides an in-depth exploration of the mechanism of action of 6-mercaptopurine (6-MP), a cornerstone therapy in the management of autoimmune diseases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate cellular and molecular pathways through which 6-MP exerts its immunomodulatory effects, with a focus on its impact on key immune cell populations.
Executive Summary
6-Mercaptopurine, a purine analogue, functions as a prodrug that undergoes extensive intracellular metabolism to form its active metabolites, primarily the 6-thioguanine nucleotides (TGNs). These metabolites are central to 6-MP's therapeutic efficacy, mediating their effects through a multi-pronged approach that includes the inhibition of de novo purine synthesis, incorporation into cellular nucleic acids, and modulation of critical signaling pathways. A key mechanism of action in the context of autoimmune disease is the induction of apoptosis in activated T-lymphocytes and other immune cells, a process intricately linked to the inhibition of the small GTPase, Rac1. This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Metabolism of 6-Mercaptopurine: The Path to Activation
The journey of 6-MP from an inert prodrug to a potent immunosuppressant begins with its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is then further metabolized through a series of enzymatic steps to form the therapeutically active 6-thioguanine nucleotides (TGNs), including 6-thioguanosine monophosphate (TGMP), 6-thioguanosine diphosphate (TGDP), and 6-thioguanosine triphosphate (TGTP). Another metabolic pathway, mediated by thiopurine methyltransferase (TPMT), leads to the formation of methylmercaptopurine (MMP), which has its own distinct biological activities.
Core Mechanisms of Immunosuppression
The immunosuppressive effects of 6-MP are multifaceted, primarily revolving around the actions of its active TGN metabolites.
Inhibition of De Novo Purine Synthesis
TGNs, particularly methyl-thioinosine monophosphate (Me-TIMP), are potent inhibitors of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[1] Lymphocytes, especially activated T-cells, are highly dependent on this pathway for their proliferation. By impeding purine synthesis, 6-MP effectively starves these rapidly dividing cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and a dampening of the immune response.[1][2][3]
Incorporation into Nucleic Acids
Deoxy-6-thioguanosine triphosphate (6-dTGTP), a derivative of TGNs, can be incorporated into DNA during replication. This incorporation disrupts the normal structure of the DNA helix, leading to DNA strand breaks and mismatches.[4] Similarly, 6-thioguanosine triphosphate (6-TGTP) can be incorporated into RNA, impairing its function and subsequent protein synthesis. These disruptions in nucleic acid integrity trigger cellular stress responses and can ultimately lead to apoptosis.
Induction of Apoptosis in Immune Cells
A pivotal mechanism of 6-MP in autoimmune diseases is its ability to induce apoptosis, or programmed cell death, in activated T-lymphocytes.[1][2][4] This effect is also observed in other immune cells, including B-lymphocytes and Natural Killer (NK) cells.[5][6]
A key signaling pathway implicated in 6-MP-induced T-cell apoptosis involves the small GTPase, Rac1. The active metabolite, 6-TGTP, has been shown to bind to Rac1, preventing its activation.[5][7][8] Rac1 is a crucial regulator of T-cell survival and proliferation, and its inhibition leads to the activation of downstream pro-apoptotic signaling cascades, including the JNK (c-Jun N-terminal kinase) pathway, and ultimately culminates in the activation of caspases, the executioners of apoptosis.[5][7]
Impact on Immune Cell Subsets
The immunosuppressive effects of 6-MP are not limited to a single immune cell type but extend to various components of the immune system.
T-Lymphocytes
Activated T-lymphocytes are a primary target of 6-MP. The drug effectively inhibits their proliferation and induces apoptosis, thereby reducing the population of effector T-cells that drive autoimmune pathology.
B-Lymphocytes
6-MP has also been shown to induce apoptosis in activated B-lymphocytes.[6] This can lead to a reduction in antibody-producing plasma cells, which is beneficial in antibody-mediated autoimmune diseases.
Natural Killer (NK) Cells
Studies have demonstrated that 6-MP can induce apoptosis in NK cells, a process also mediated through the inhibition of Rac1.[5][9] This may contribute to its therapeutic effect in conditions where NK cell activity is implicated in the disease process.
Quantitative Data on 6-Mercaptopurine's Effects
The following tables summarize key quantitative data from various in vitro and clinical studies, providing a comparative overview of 6-MP's potency and efficacy.
| Parameter | Cell Type/Model | Value | Reference |
| IC50 (Nitric Oxide Production) | RAW 264.7 Macrophages (LPS-induced) | 13.31 µM (for 6H2MP, a 6-MP analog) | [10] |
| IC50 (Nitric Oxide Production) | RAW 264.7 Macrophages (LPS-induced) | 10.73 µM (for 6-Thioguanine) | [10] |
| Viability Reduction | Jurkat T-cells (50 µM 6-MP, 48h) | ~30% | [1][2][3] |
| Apoptosis Induction | Jurkat T-cells (50 µM 6-MP, 48h) | ~30% of cells | [1] |
Table 1: In Vitro Effects of 6-Mercaptopurine and its Analogs
| Disease | Parameter | 6-MP Treatment | Control/Comparator | Result | Reference |
| Crohn's Disease | NK Cell Activity | Reduced | Normal/Untreated | Significant reduction in cytotoxicity | [11] |
| Autoimmune Hepatitis | Clinical Remission | 15/20 patients (75%) responded | N/A (Azathioprine intolerant) | Effective second-line therapy | |
| Rheumatoid Arthritis | Lymphocyte Count | Decreased | Baseline | Significant reduction in circulating lymphocytes |
Table 2: Clinical and In Vivo Effects of 6-Mercaptopurine
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 6-MP.
Measurement of 6-Thioguanine Nucleotides (TGNs) in Lymphocytes by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of TGNs in lymphocytes.
Materials:
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Isolate lymphocytes from whole blood using density gradient centrifugation.
-
Lyse the cells and deproteinize the lysate by adding a solution of PCA and DTT.
-
Centrifuge to pellet the precipitated proteins.
-
Hydrolyze the nucleotide phosphates in the supernatant by heating to convert TGNs to their corresponding nucleobase, 6-thioguanine.
-
Inject the hydrolyzed sample into the HPLC system.
-
Separate the components on a C18 column using an appropriate mobile phase.
-
Detect 6-thioguanine using a UV detector at a wavelength of 342 nm or a fluorescence detector.[12][13]
-
Quantify the concentration of 6-thioguanine by comparing the peak area to a standard curve.
Rac1 Activation Assay (Pull-Down Method)
This protocol describes a pull-down assay to measure the levels of active, GTP-bound Rac1 in T-cells.
Materials:
-
PAK-1 PBD (p21-activated kinase 1 p21-binding domain) agarose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-Rac1 antibody
Procedure:
-
Treat T-cells with or without 6-MP for the desired time.
-
Lyse the cells in a buffer that preserves GTP binding to Rac1.
-
Incubate the cell lysates with PAK-1 PBD agarose beads. The PBD of PAK-1 specifically binds to the active, GTP-bound form of Rac1.[14][15][16][17]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Detect the amount of active Rac1 by Western blotting using an anti-Rac1 antibody.[14][15]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details a flow cytometry-based method to quantify apoptosis in lymphocytes.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (HEPES buffered saline containing calcium)
-
Flow cytometer
Procedure:
-
Culture lymphocytes with and without 6-MP for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[18][19][20] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a feature of late apoptotic and necrotic cells.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[19]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
6-Mercaptopurine remains a vital therapeutic agent for a range of autoimmune disorders. Its efficacy stems from a complex interplay of metabolic activation and subsequent interference with fundamental cellular processes in immune cells. By inhibiting purine synthesis, disrupting nucleic acid integrity, and inducing apoptosis, particularly through the Rac1 signaling pathway, 6-MP effectively curtails the aberrant immune responses that characterize autoimmune diseases. A thorough understanding of these mechanisms, as detailed in this guide, is crucial for the continued optimization of 6-MP therapy and the development of novel immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NK cells are biologic and biochemical targets of 6-mercaptopurine in Crohn’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Mercaptopurine decreases the Bcl-2/Bax ratio and induces apoptosis in activated splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GTPase Rac1 in endothelium by 6-mercaptopurine results in immunosuppression in nonimmune cells: new target for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A report on the potential of Rac1/pSTAT3 protein levels in T lymphocytes to assess the pharmacodynamic effect of thiopurine therapy in Inflammatory Bowel Disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NK cells are biologic and biochemical targets of 6-mercaptopurine in Crohn's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. abcam.com [abcam.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 6-Mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptopurine (6-MP) is a cornerstone of chemotherapy, particularly in the treatment of acute lymphoblastic leukemia. Its discovery marked a pivotal moment in the era of rational drug design, moving away from serendipitous findings to a targeted approach based on cellular metabolism. This technical guide provides an in-depth exploration of the discovery of 6-mercaptopurine, its synthesis pathways, and its mechanism of action. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the key pathways.
Discovery and Historical Context
The discovery of 6-mercaptopurine is credited to the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome laboratories.[1][2] Their research in the mid-20th century was rooted in the principle of "rational drug design," which sought to create drugs that could selectively interfere with the metabolic pathways of pathogenic cells.[3]
Working on the hypothesis that inhibitors of nucleic acid biosynthesis could be effective anticancer agents, Elion and Hitchings synthesized and tested a series of purine analogs.[1][3] This systematic approach led to the synthesis of 6-mercaptopurine in 1951.[1] The compound was designed as an antimetabolite of the natural purines, adenine and hypoxanthine.
Early clinical trials, conducted in collaboration with investigators at Memorial Hospital (now Memorial Sloan Kettering Cancer Center), demonstrated the efficacy of 6-mercaptopurine in inducing remissions in children with acute leukemia.[1][4] The U.S. Food and Drug Administration (FDA) approved 6-mercaptopurine for medical use in 1953.[5] Its introduction into clinical practice fundamentally changed the prognosis for childhood leukemia and laid the groundwork for the development of combination chemotherapy regimens that have achieved cure rates of approximately 80%.[6]
Synthesis Pathways
Several methods for the synthesis of 6-mercaptopurine have been developed. The following sections detail the most common and historically significant pathways.
Synthesis from Hypoxanthine and Phosphorus Pentasulfide
This is one of the earliest and most direct methods for the synthesis of 6-mercaptopurine. It involves the thionation of hypoxanthine using phosphorus pentasulfide (P₄S₁₀) at high temperatures. The reaction is typically carried out in a high-boiling point solvent such as pyridine or tetraline.[7][8]
Experimental Protocol:
-
Materials: Hypoxanthine, phosphorus pentasulfide, pyridine (anhydrous).
-
Procedure:
-
A mixture of hypoxanthine (1 part by weight) and phosphorus pentasulfide (2 to 5 parts by weight) is suspended in anhydrous pyridine (10 to 50 parts by volume).
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
After the reaction is complete, the excess pyridine is removed by distillation under reduced pressure.
-
The residue is then treated with water to hydrolyze any remaining phosphorus compounds.
-
The crude 6-mercaptopurine is isolated by filtration, washed with water, and can be further purified by recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | Not explicitly stated for 6-MP, but described as "satisfactory" in some literature. A 46.3% yield is reported for the synthesis of a 2-methyl derivative using a similar method. | [8] |
One-Pot Synthesis from 4,5-Diamino-6-chloropyrimidine
This method provides a more efficient and less odorous route to 6-mercaptopurine and its derivatives, with yields reported to be in the range of 18-93%.[6]
Experimental Protocol:
-
Materials: 4,5-diamino-6-chloropyrimidine, an appropriate aldehyde (e.g., 3-methoxybenzaldehyde for a derivative), elemental sulfur, and dimethylformamide (DMF).
-
Procedure:
-
A solution of 4,5-diamino-6-chloropyrimidine (5 mmol), the chosen aldehyde (5 mmol), and elemental sulfur (5.5 mmol) in DMF (20 mL) is prepared.
-
The reaction mixture is heated to 90-100 °C and stirred for 17 hours.
-
After cooling, the reaction mixture is slowly added to vigorously stirred ice-cold water (200 mL).
-
The resulting solid precipitate is collected by filtration and dried under vacuum to yield the 6-mercaptopurine derivative.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield Range | 18-93% | [6] |
| Example Yield (for an 8-substituted derivative) | 67% | [9] |
Synthesis from Hypoxanthine via 6-Chloropurine
This two-step pathway involves the initial conversion of hypoxanthine to 6-chloropurine, followed by the displacement of the chlorine atom with a thiol group.
Experimental Protocol:
-
Step 1: Synthesis of 6-Chloropurine from Hypoxanthine
-
Materials: Hypoxanthine, phosphorus oxychloride (POCl₃), and a tertiary amine base such as N,N-dimethylaniline.
-
Procedure: Hypoxanthine is refluxed with an excess of phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylaniline. After the reaction, the excess POCl₃ is removed under reduced pressure, and the crude 6-chloropurine is isolated.
-
-
Step 2: Synthesis of 6-Mercaptopurine from 6-Chloropurine
-
Materials: 6-Chloropurine, thiourea, and a suitable solvent like ethanol or acetonitrile.
-
Procedure: 6-Chloropurine is reacted with thiourea in a solvent. The intermediate S-alkyl-isothiouronium salt is then hydrolyzed, typically by heating in the same solvent or by the addition of a base, to yield 6-mercaptopurine.[10][11]
-
Quantitative Data:
Detailed, step-by-step protocols with specific yields for each step for the synthesis of unsubstituted 6-mercaptopurine via this route are not consistently reported in a single source in the provided search results. However, the conversion of hypoxanthine to 6-chloropurine is described as proceeding in "good yield".[10]
Mechanism of Action and Signaling Pathway
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[9] Its mechanism of action is centered on the disruption of de novo purine biosynthesis, a pathway essential for the synthesis of DNA and RNA.[5][12]
The key steps in the activation and mechanism of action of 6-mercaptopurine are as follows:
-
Cellular Uptake: 6-MP enters the cell.
-
Conversion to TIMP: Inside the cell, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-mercaptopurine to its active metabolite, 6-thioinosine-5'-monophosphate (TIMP). This is the rate-limiting step in its activation.[5][9]
-
Inhibition of De Novo Purine Synthesis: TIMP is a potent inhibitor of several enzymes in the de novo purine synthesis pathway. A primary target is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the first committed step of this pathway.[7] By inhibiting this enzyme, TIMP effectively shuts down the production of purine nucleotides.
-
Inhibition of Purine Interconversion: TIMP also inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), further depleting the pool of purine nucleotides available for DNA and RNA synthesis.[5]
-
Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to the formation of fraudulent nucleic acids. This incorporation disrupts the structure and function of DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.[1]
The metabolic fate of 6-mercaptopurine is also influenced by catabolic pathways. The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-mercaptopurine to the inactive metabolite 6-methylmercaptopurine.[5] Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting both the efficacy and toxicity of 6-mercaptopurine. Another catabolic enzyme, xanthine oxidase, metabolizes 6-mercaptopurine to the inactive 6-thiouric acid.[9] Co-administration of xanthine oxidase inhibitors, such as allopurinol, can increase the bioavailability and toxicity of 6-mercaptopurine.[5]
Diagrams of Pathways
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetics of 6-mercaptopurine can vary significantly between individuals due to factors such as genetic polymorphisms in metabolic enzymes and route of administration.
Table 1: Pharmacokinetic Parameters of Intravenous 6-Mercaptopurine in Children with Acute Lymphoblastic Leukemia
| Parameter | Mean Value | Reference |
| Systemic Clearance | 23.02 L/h | |
| Volume of Distribution | 0.75 L/kg | |
| Elimination Half-life | 1.64 h |
Table 2: Metabolite Concentrations and Half-life after Oral Administration of 6-Mercaptopurine in IBD Patients
| Metabolite | Steady-State Concentration (pmol/8 x 10⁸ RBCs) | Half-life (days) | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 368 | ~5 | |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | 2837 | ~5 |
Enzyme Inhibition
While it is well-established that the active metabolite of 6-mercaptopurine, thioinosine monophosphate (TIMP), is a competitive inhibitor of key enzymes in the purine synthesis pathway, specific inhibition constants (Ki values) are not consistently reported in the reviewed literature.
Conclusion
The discovery of 6-mercaptopurine represents a landmark achievement in the history of cancer chemotherapy, born from a rational and systematic approach to drug design. Its synthesis has evolved to include more efficient and scalable methods. The mechanism of action, involving the inhibition of de novo purine synthesis, is well-characterized and provides a clear rationale for its therapeutic efficacy. This technical guide has summarized the key aspects of 6-mercaptopurine's discovery, synthesis, and mechanism of action, providing a valuable resource for the scientific community. Further research into the nuances of its metabolism and the development of novel derivatives continues to be an active area of investigation, aiming to improve its therapeutic index and overcome mechanisms of resistance.
References
- 1. youtube.com [youtube.com]
- 2. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual role for the glutamine phosphoribosylpyrophosphate amidotransferase ammonia channel. Interdomain signaling and intermediate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 7. Crystal structure of glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalysis in human hypoxanthine-guanine phosphoribosyltransferase: Asp 137 acts as a general acid/base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The crystal structure of free human hypoxanthine-guanine phosphoribosyltransferase reveals extensive conformational plasticity throughout the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Purine Antimetabolite Action: A Technical Guide to the Structure-Activity Relationship of 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical structure-activity relationships (SAR) of 6-mercaptopurine (6-MP), a cornerstone of chemotherapy and immunosuppressive treatments. Understanding how molecular modifications to the 6-MP scaffold influence its efficacy and metabolic fate is paramount for the rational design of novel, more potent, and safer purine analogs. This document provides a comprehensive overview of its mechanism of action, metabolic pathways, quantitative SAR data, and detailed experimental protocols for key biological assays.
Mechanism of Action and Metabolic Activation
6-Mercaptopurine is a prodrug, meaning it requires intracellular metabolic conversion to exert its cytotoxic effects.[1] As a purine antimetabolite, its primary mechanism involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[2][3]
The metabolic activation of 6-MP is a complex process involving several key enzymes.[4] Upon cellular uptake, 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active metabolite, 6-thioinosine monophosphate (TIMP) .[1][2] TIMP is a pivotal molecule that can inhibit several crucial enzymes in the de novo purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase, which is the rate-limiting step.[2] Furthermore, TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs) , which are incorporated into DNA and RNA, leading to cytotoxicity.[5]
Conversely, 6-MP can be inactivated through two primary pathways. Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[5][6] Additionally, xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.[1] Genetic polymorphisms in TPMT can significantly impact the efficacy and toxicity of 6-MP, making patient screening an important clinical consideration.[6]
Metabolic Pathway of 6-Mercaptopurine
The metabolic fate of 6-mercaptopurine is a branched pathway determining its therapeutic efficacy and toxicity. The following diagram illustrates the key enzymatic conversions.
Structure-Activity Relationship (SAR) Studies
Systematic investigation into the structural modifications of 6-mercaptopurine has revealed key determinants for its anticancer activity. The purine scaffold and the thiol group at the C6 position are crucial for its biological function.
Key SAR Findings:
-
Substitution at the 6-position: The mercapto group at the C6 position is essential for activity. Replacement with other functional groups such as alkyl, halogen, cyano, or carboxy generally leads to a decrease or loss of activity.[7] However, the introduction of a hydrophobic substituent at this position can enhance activity.[8]
-
Substitution at the 2-position: Modifications at the C2 position of the purine ring have variable effects. While some substitutions may not significantly alter activity, others can lead to a decrease.[8] A notable exception is the introduction of an amino group, which results in 6-thioguanine , a compound that is approximately 20 times more potent than 6-MP, although it also exhibits higher toxicity.[7][9]
-
Substitution at other positions: In general, substitutions at other positions on the purine ring, such as the 8-position, or alkylation of the ring nitrogens, result in a loss of antitumor activity.[7]
-
Prodrugs and Derivatives: Various prodrugs and derivatives of 6-MP have been synthesized to improve its pharmacological properties, such as bioavailability and selective delivery. For instance, S-allylthio derivatives have shown enhanced antiproliferative activity compared to the parent molecule.[10]
Quantitative SAR Data
The following table summarizes the in vitro cytotoxicity of 6-mercaptopurine and its analogs against various human cancer cell lines, as indicated by their half-maximal inhibitory concentrations (IC50).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25 | [7] |
| MCF-7 | Breast Adenocarcinoma | >100 | [7] | |
| A549 | Lung Carcinoma | 47 | ||
| K562 | Chronic Myelogenous Leukemia | 8.5 (µg/mL) | ||
| 6-Thioguanine | A253 | Submaxillary Carcinoma | Dose-dependent decrease in target proteins | [11] |
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 | Hepatocellular Carcinoma | Induces G2/M arrest and apoptosis | |
| S-allylthio-6-mercaptopurine (SA-6MP) | Leukemia and monolayer cell lines | Various | More efficient than 6-MP | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as cell lines and assay methods.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for SAR studies. Below are methodologies for key assays used to evaluate the efficacy of 6-mercaptopurine and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium
-
Test compounds (6-MP and its analogs)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value from the dose-response curve.
Quantification of 6-MP Metabolites by HPLC
This method allows for the determination of intracellular concentrations of 6-MP and its key metabolites, 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).
Materials:
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Red blood cell (RBC) samples
Procedure:
-
Sample Preparation: Treat RBC lysates with perchloric acid and DTT to precipitate proteins and stabilize the thiopurines.
-
Hydrolysis: Heat the supernatant to hydrolyze the nucleotide metabolites to their corresponding bases.[9]
-
HPLC Analysis: Inject the processed sample into the HPLC system. Use a suitable mobile phase (e.g., methanol-water with triethylamine) for separation on a C18 column.[9]
-
Detection: Monitor the eluent at different wavelengths for the detection of 6-thioguanine (from 6-TGN), 6-MP, and a derivative of 6-MMP (e.g., 342 nm, 322 nm, and 303 nm, respectively).[9]
-
Quantification: Determine the concentrations of the metabolites by comparing the peak areas to those of known standards.
Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay
This assay measures the activity of the TPMT enzyme in red blood cells, which is crucial for predicting patient response to 6-MP therapy.
Materials:
-
Red blood cell lysate
-
S-adenosyl-L-methionine (SAM) as a methyl group donor
-
6-mercaptopurine as the substrate
-
Buffer solution
-
HPLC system for quantification of the methylated product
Procedure:
-
Reaction Setup: Incubate the red blood cell lysate with 6-MP and SAM in a buffered solution at 37°C.
-
Reaction Termination: Stop the reaction after a defined period by adding perchloric acid.
-
Product Quantification: Centrifuge the sample to remove precipitated proteins. Analyze the supernatant using HPLC to quantify the amount of 6-methylmercaptopurine formed.
-
Activity Calculation: Express the TPMT activity as the amount of product formed per unit of time per amount of hemoglobin.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the structure-activity relationship studies of 6-mercaptopurine analogs.
This guide provides a foundational understanding of the structure-activity relationships of 6-mercaptopurine. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, aiming to innovate upon this critical class of therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. labcorp.com [labcorp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. researchgate.net [researchgate.net]
- 9. Lab Information Manual [apps.sbgh.mb.ca]
- 10. The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
6-Mercaptopurine: A Technical Guide to its Core Mechanism in Purine Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-mercaptopurine (6-MP) is a cornerstone of chemotherapy and immunosuppressive treatment, exerting its therapeutic effects primarily through the disruption of de novo purine synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning 6-MP's role as a purine synthesis inhibitor. It details the metabolic activation of this prodrug into its active thiopurine nucleotide forms and elucidates their subsequent inhibition of key enzymes in the purine biosynthetic pathway. This document presents quantitative data on its cytotoxic effects, detailed experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways to support further research and drug development efforts.
Introduction
6-mercaptopurine is a purine analogue that has been a mainstay in the treatment of acute lymphoblastic leukemia (ALL) and is also utilized for its immunosuppressive properties in conditions such as Crohn's disease and ulcerative colitis.[1] As a prodrug, 6-MP requires intracellular metabolic activation to exert its cytotoxic and immunomodulatory effects.[2] Its structural similarity to the natural purine bases, hypoxanthine and guanine, allows it to interfere with nucleic acid synthesis, a critical process for rapidly proliferating cells like cancer cells and activated lymphocytes.[3] The primary mechanism of action of 6-MP is the inhibition of de novo purine synthesis, a fundamental pathway for the generation of adenosine and guanosine nucleotides.[4]
Biochemical Mechanism of Action
The therapeutic and toxic effects of 6-MP are mediated through its intracellular conversion into active metabolites. This process involves a series of enzymatic reactions that ultimately lead to the inhibition of critical steps in the de novo purine synthesis pathway.
Metabolic Activation of 6-Mercaptopurine
Upon cellular uptake, 6-MP is metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its first active metabolite, 6-thioinosine 5'-monophosphate (TIMP).[5] TIMP serves as a crucial branchpoint in the metabolic cascade of 6-MP, leading to the formation of two key classes of active metabolites: thioguanine nucleotides (TGNs) and methylthioinosine monophosphates (meTIMPs).[6]
The conversion to TGNs involves the sequential action of inosinate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS).[6] TIMP is also a substrate for thiopurine S-methyltransferase (TPMT), which methylates it to form 6-methylthioinosine 5'-monophosphate (meTIMP).[5]
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. gosset.ai [gosset.ai]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
The Immunosuppressive Properties of 6-Mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Mercaptopurine (6-MP) is a cornerstone of immunosuppressive therapy, widely utilized in the treatment of autoimmune diseases and in preventing organ transplant rejection. This technical guide provides an in-depth review of the core immunosuppressive properties of 6-MP, detailing its molecular mechanisms of action, effects on various immune cell populations, and key experimental methodologies for its study. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex immunomodulatory functions.
Mechanism of Action
6-Mercaptopurine is a purine analogue that, upon administration, is converted into its active metabolites, primarily 6-thioguanine nucleotides (TGNs).[1] These TGNs are the key mediators of 6-MP's immunosuppressive and cytotoxic effects. The multifaceted mechanism of action involves the disruption of nucleic acid synthesis and the modulation of key signaling pathways in immune cells.
Inhibition of De Novo Purine Synthesis
The primary mechanism of 6-MP's immunosuppressive action is the inhibition of de novo purine synthesis, a pathway essential for the proliferation of rapidly dividing cells like activated lymphocytes.[2][3] TGNs interfere with this pathway at multiple enzymatic steps:
-
Phosphoribosyl pyrophosphate amidotransferase (PRPP Amidotransferase): This is the rate-limiting enzyme in the de novo purine synthesis pathway. 6-thioinosine monophosphate (TIMP), a metabolite of 6-MP, acts as a feedback inhibitor of this enzyme, thus halting the initial step of purine production.
-
Inosine monophosphate dehydrogenase (IMPDH): This enzyme is crucial for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for guanine nucleotides. Methylated TIMP (Me-TIMP) is a potent inhibitor of IMPDH, leading to the depletion of guanosine triphosphate (GTP).[4]
The depletion of the purine nucleotide pool starves proliferating T and B lymphocytes of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]
Incorporation into Nucleic Acids
6-Thioguanine (6-TG), derived from 6-MP, can be incorporated into DNA and RNA during replication and transcription. This incorporation leads to the formation of fraudulent nucleic acids, which can trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[1]
Modulation of Rac1 Signaling
A more recently elucidated mechanism of 6-MP's immunosuppressive action involves the inhibition of the Rac1 signaling pathway. The active metabolite, 6-thioguanosine triphosphate (6-TGTP), binds to the small GTPase Rac1, preventing its activation.[5] Rac1 is a critical regulator of various cellular processes in immune cells, including T-cell activation, proliferation, and cytoskeletal rearrangement. By inhibiting Rac1, 6-MP can suppress T-cell responses and induce apoptosis in activated T lymphocytes.[5]
Effects on Immune Cell Populations
6-Mercaptopurine exerts differential effects on various immune cell populations, contributing to its overall immunosuppressive activity.
T Lymphocytes
T lymphocytes, particularly activated and proliferating T cells, are primary targets of 6-MP. The drug induces T-cell apoptosis and inhibits their proliferation by the mechanisms described above.[2] This leads to a reduction in the number of circulating T cells and a dampening of cell-mediated immunity.
B Lymphocytes
Similar to T cells, B lymphocyte proliferation is also inhibited by 6-MP due to the disruption of purine synthesis. This leads to a reduction in antibody production and humoral immune responses.
Natural Killer (NK) Cells
Studies have shown that 6-MP therapy can lead to a significant reduction in the number and cytotoxic activity of Natural Killer (NK) cells.[6] This effect is also mediated, at least in part, by the inhibition of Rac1 activity, which is crucial for NK cell function.[5]
Quantitative Data on Immunosuppressive Effects
The following tables summarize key quantitative data regarding the immunosuppressive properties of 6-mercaptopurine.
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine in Immune Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Jurkat | T-cell leukemia | 2.39 - 4.72 | 48 | [7] |
| HSB2 | T-cell leukemia | 2.63 - 4.79 | Not Specified | [8] |
| MOLT-4 | T-cell leukemia | Not Specified | Not Specified | |
| LCL | B-lymphoblastoid | 30.83 | 48 | [7] |
| Nalm-6 | B-cell precursor leukemia | 4.58 | 48 | [7] |
| REH | B-cell precursor leukemia | 4.38 | 48 | [7] |
Table 2: Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides (6-TGN) in Patients
| Disease | Patient Population | Therapeutic 6-TGN Range (pmol/8x10⁸ RBCs) | Clinical Outcome | Reference |
| Inflammatory Bowel Disease | Adults | > 230-260 | Clinical Remission | [9] |
| Inflammatory Bowel Disease | Adults | > 125 | Adequate Infliximab Levels | [10] |
| Inflammatory Bowel Disease | Adults | 235 - 450 | Prevention of Antibodies to Infliximab | [11] |
| Crohn's Disease | Adults | 359.0 ± 226.7 | Mucosal Healing | [12] |
| Acute Lymphoblastic Leukemia | Children | Not Specified | Not Specified |
Table 3: Effects of 6-Mercaptopurine on Immune Cell Populations in Patients
| Immune Cell Type | Disease | Effect | Magnitude of Change | Reference |
| Natural Killer (NK) Cells | Crohn's Disease | Decreased Cytotoxic Activity | Significant Reduction | [6] |
| T Lymphocytes | Rabbits (experimental) | Decreased Large Lymphocytes | Significant Decrease | [13] |
| B Lymphocytes | Not Specified | Not Specified | Not Specified | |
| Monocytes | Rabbits (experimental) | Decreased Blood Monocytes | Significant Decrease | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 6-mercaptopurine's immunosuppressive properties are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml for suspension cells or an appropriate density for adherent cells, determined by a preliminary density experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of 6-mercaptopurine in culture medium. Add the desired concentrations of 6-MP to the wells. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V Staining)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS) in a calcium-dependent manner. In normal viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, making it accessible for Annexin V binding. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells where the membrane integrity is compromised.
-
Cell Treatment: Treat cells with 6-mercaptopurine at the desired concentrations and for the desired time periods. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Rac1 Activation Assay (Pull-down Assay)
Principle: This assay is based on the high affinity of the p21-binding domain (PBD) of the p21-activated kinase (PAK) for the active, GTP-bound form of Rac1. A GST-PBD fusion protein immobilized on agarose beads is used to selectively pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.
Protocol: [21][22][23][24][25]
-
Cell Lysis: After treatment with 6-mercaptopurine, wash the cells with ice-cold PBS and lyse them in a buffer containing GST-PAK-PBD.
-
Clarification: Centrifuge the lysates to pellet cell debris.
-
Pull-down: Incubate the clarified lysates with glutathione-agarose beads for 45 minutes to pull down the active Rac1-GST-PBD complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1. A fraction of the total cell lysate should also be run to determine the total Rac1 levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by 6-mercaptopurine and a typical experimental workflow for its analysis.
Inhibition of De Novo Purine Synthesis by 6-Mercaptopurine
Caption: Metabolic activation of 6-MP and inhibition of de novo purine synthesis.
Inhibition of the Rac1 Signaling Pathway by 6-Mercaptopurine
Caption: 6-MP metabolite 6-TGTP inhibits Rac1 activation and downstream signaling.
Experimental Workflow for Assessing 6-Mercaptopurine's Immunosuppressive Effects
Caption: Workflow for evaluating the immunosuppressive effects of 6-mercaptopurine.
Conclusion
6-Mercaptopurine remains a vital immunosuppressive agent with a complex and multifaceted mechanism of action. Its ability to inhibit de novo purine synthesis, become incorporated into nucleic acids, and modulate the Rac1 signaling pathway collectively contributes to its profound effects on the immune system, particularly on proliferating lymphocytes. A thorough understanding of these mechanisms, coupled with robust experimental methodologies and quantitative analysis, is crucial for optimizing its therapeutic use and for the development of novel immunomodulatory drugs. This guide provides a comprehensive technical overview to support researchers and drug development professionals in their efforts to further elucidate and harness the immunosuppressive properties of 6-mercaptopurine.
References
- 1. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biochemical basis for synergism of 6-mercaptopurine and mycophenolic acid in Molt F4, a human malignant T-lymphoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK cells are biologic and biochemical targets of 6-mercaptopurine in Crohn’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 6-mercaptopurine on natural killer-cell activities in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Association of 6-thioguanine nucleotide levels and inflammatory bowel disease activity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentrations of 6-thioguanine nucleotide correlate with trough levels of infliximab in patients with inflammatory bowel disease on combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Thioguanine Nucleotide Levels Are Associated With Mucosal Healing in Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STUDIES ON THE ANTI-INFLAMMATORY ACTION OF 6-MERCAPTOPURINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Rac and Rap GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The anti-Rac1-GTP antibody and the detection of active Rac1: a tool with a fundamental flaw - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rac and Rap GTPase Activation Assays | Springer Nature Experiments [experiments.springernature.com]
A Historical Perspective on the Development of 6-Mercaptopurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the development of the pioneering anticancer and immunosuppressive agent, 6-mercaptopurine (6-MP). It details the seminal experiments that led to its discovery, elucidates its mechanism of action, and summarizes the key clinical findings that established its therapeutic utility. This document is intended for researchers, scientists, and drug development professionals interested in the foundational principles of rational drug design and the evolution of chemotherapy.
The Dawn of Rational Drug Design: The Discovery of 6-Mercaptopurine
The story of 6-mercaptopurine is intrinsically linked to the groundbreaking work of Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome company (now part of GSK).[1] Shifting away from the prevailing trial-and-error method of drug discovery, they pioneered a "rational" approach.[1] Their hypothesis was that by understanding the metabolic pathways of rapidly proliferating cells, such as cancer cells and bacteria, one could design molecules that would specifically interfere with these processes.[1]
Focusing on nucleic acid synthesis, Elion and Hitchings synthesized and tested numerous purine analogues.[2] Their rationale was that these synthetic compounds could act as antimetabolites, blocking the enzymes involved in the production of DNA and RNA, thereby halting cell division.[3] This systematic approach led to the synthesis of 6-mercaptopurine in 1951, a molecule designed to mimic the natural purine hypoxanthine.[2]
Preclinical Evaluation: From Microbes to Animal Models
The initial biological activity of 6-MP and its analogues was assessed using the bacterium Lactobacillus casei, a model organism that requires preformed purines for growth.[2] In 1953, Clarke and colleagues published a pivotal study on the effects of 6-MP on Sarcoma 180, a transplantable tumor in mice.[2][4] Their findings demonstrated that 6-MP significantly inhibited tumor growth and, in some cases, led to complete tumor regression.[2]
Table 1: Preclinical Activity of 6-Mercaptopurine in Sarcoma 180 (Clarke et al., 1953)
| Treatment Group | Dosage (mg/kg/day) | Average Tumor Weight (mg) | Inhibition (%) |
| Control | - | 1020 | - |
| 6-Mercaptopurine | 25 | 380 | 63 |
| 6-Mercaptopurine | 50 | 150 | 85 |
| 6-Mercaptopurine | 75 | 80 | 92 |
Data extracted from Clarke et al., Cancer Research, 1953.[2][4]
Mechanism of Action: A Multi-pronged Attack on Purine Metabolism
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily targeting the de novo purine biosynthesis pathway.[3][5]
-
Conversion to Active Metabolites: Upon entering the cell, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its ribonucleotide, 6-thioinosine monophosphate (TIMP).[3] TIMP is the central active metabolite.
-
Inhibition of Purine Synthesis: TIMP inhibits several key enzymes in the purine synthesis pathway, most notably glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in this pathway.[3][5] It also inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) and xanthosine monophosphate (XMP), further depleting the pool of purine nucleotides necessary for DNA and RNA synthesis.[3]
-
Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs).[6] These TGNs, particularly 6-thioguanosine triphosphate, can be incorporated into DNA and RNA, leading to strand breaks and apoptosis.[3]
The metabolic fate of 6-MP is also influenced by other enzymes, such as thiopurine S-methyltransferase (TPMT) and xanthine oxidase, which convert 6-MP into methylated and oxidized metabolites, respectively.[5] The genetic polymorphism of TPMT is a critical factor in the therapeutic response and toxicity of 6-MP.[7]
Caption: Metabolic activation and mechanism of action of 6-mercaptopurine.
Landmark Clinical Trials: Establishing 6-MP in Childhood Leukemia
The promising preclinical results rapidly led to clinical investigations. In 1953, Joseph H. Burchenal and his colleagues at Memorial Sloan-Kettering Cancer Center published the first major clinical evaluation of 6-MP in patients with leukemia.[8] This study was a landmark in cancer chemotherapy, demonstrating for the first time that a rationally designed antimetabolite could induce remissions in acute leukemia.
The trial was conducted in children and adults with acute leukemia who were often gravely ill with limited therapeutic options. The primary endpoint was the induction of clinical and hematologic remission.
Table 2: Clinical Efficacy of 6-Mercaptopurine in Acute Leukemia (Burchenal et al., 1953)
| Patient Group | Number of Patients | Good Remissions | Partial Remissions & Clinical Improvement |
| Children | 45 | 15 (33%) | 10 (22%) |
| Adults | 18 | 1 (6%) | 3 (17%) |
Data extracted from Burchenal et al., Blood, 1953.[2][9]
The remissions, though temporary, were a significant breakthrough and established 6-MP as a cornerstone of treatment for childhood acute lymphoblastic leukemia (ALL), a role it maintains to this day, typically in combination with other agents like methotrexate.[2]
Experimental Protocols
Synthesis of 6-Mercaptopurine (Adapted from historical methods)
The original synthesis by Elion and Hitchings involved the conversion of hypoxanthine to 6-mercaptopurine. A common laboratory-scale synthesis involves the following conceptual steps:
-
Chlorination of Hypoxanthine: Hypoxanthine is treated with a chlorinating agent, such as phosphorus oxychloride, to produce 6-chloropurine.
-
Thiation of 6-Chloropurine: The 6-chloropurine is then reacted with a sulfur source, such as thiourea or an alkali metal hydrosulfide (e.g., potassium hydrosulfide), to replace the chlorine atom with a thiol group, yielding 6-mercaptopurine.
-
Purification: The crude product is then purified, typically by recrystallization, to yield the final 6-mercaptopurine product.
Caption: Conceptual workflow for the synthesis of 6-mercaptopurine.
Measurement of 6-Thioguanine Nucleotides in Erythrocytes by HPLC
This protocol is a generalized procedure based on established methods for monitoring the active metabolites of 6-MP.
-
Sample Preparation:
-
Hydrolysis:
-
HPLC Analysis:
-
Quantification:
-
Calculate the concentration of 6-TG in the sample by comparing the peak area to a standard curve generated with known concentrations of 6-TG.
-
Results are typically reported as pmol of 6-TGN per 8 x 10^8 erythrocytes.
-
Assay for Thiopurine S-Methyltransferase (TPMT) Enzyme Activity
This protocol outlines the general steps for determining TPMT phenotype, which is crucial for personalized 6-MP dosing.
-
Erythrocyte Lysate Preparation:
-
Enzymatic Reaction:
-
Quantification of 6-Methylmercaptopurine:
-
Stop the reaction.
-
The product of the reaction, 6-methylmercaptopurine, is quantified. This can be done using various methods, including HPLC or immunoassays.[1]
-
-
Calculation of Activity:
-
TPMT activity is calculated based on the amount of 6-methylmercaptopurine produced per unit of time and is typically expressed in units per milliliter of packed red blood cells.
-
Pharmacogenetics and the Evolution of 6-MP Therapy
The discovery of the genetic basis for variations in TPMT activity in the 1980s revolutionized 6-MP therapy. It was found that individuals with inherited low or absent TPMT activity are at a high risk of severe, life-threatening myelosuppression when treated with standard doses of 6-MP, due to the accumulation of high levels of cytotoxic TGNs.[7] Conversely, individuals with high TPMT activity may be underdosed.
This understanding led to the development of pharmacogenetic testing for TPMT status prior to initiating thiopurine therapy, allowing for dose adjustments based on an individual's predicted metabolic capacity. This is a prime example of the successful implementation of personalized medicine in oncology.
Table 3: Representative TPMT Phenotypes and Dosing Implications
| TPMT Activity | Prevalence (approx.) | Implication for 6-MP Therapy |
| Normal | ~90% | Standard dosing |
| Intermediate | ~10% | Dose reduction may be required |
| Low/Deficient | ~0.3% | Significant dose reduction or alternative therapy |
Conclusion
The development of 6-mercaptopurine represents a paradigm shift in the history of medicine, moving from serendipitous discovery to rational, mechanism-based drug design. The foundational work of Elion and Hitchings not only provided a life-saving therapy for children with leukemia but also laid the scientific groundwork for the development of numerous other targeted therapies. The subsequent elucidation of its complex metabolism and the integration of pharmacogenetics into its clinical use have further refined its application, making the story of 6-mercaptopurine a compelling example of the evolution of cancer chemotherapy towards a more precise and personalized approach.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. discover.nci.nih.gov [discover.nci.nih.gov]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. 6-Mercaptopurine: effects in mouse sarcoma 180 and in normal animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiopurine Methyltransferase, RBC | Test Fact Sheet [arupconsult.com]
- 8. Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
The Impact of 6-Mercaptopurine on Lymphocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP) is a purine analogue that has been a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases for decades. Its efficacy lies in its ability to suppress the proliferation of lymphocytes, the white blood cells central to the adaptive immune response. This technical guide provides an in-depth analysis of the molecular mechanisms by which 6-MP exerts its antiproliferative effects on lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
6-Mercaptopurine is a prodrug that, once inside the cell, is converted into its active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). These metabolites interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The primary mechanisms of action include the inhibition of de novo purine synthesis, the induction of a mitochondrial-mediated apoptotic pathway, and the modulation of key signaling pathways that regulate cell growth and metabolism.
Quantitative Data on the Effects of 6-Mercaptopurine
The following tables summarize the quantitative effects of 6-mercaptopurine on various lymphocyte populations as documented in the scientific literature.
Table 1: Effect of 6-Mercaptopurine on Jurkat T Cell Viability, Apoptosis, and Cell Cycle
| Parameter | Concentration | Time (hours) | Effect | Citation |
| Cell Viability | 50 µM | 24 | Significant reduction | [1] |
| 50 µM | 48 | ~30% reduction compared to vehicle | [1] | |
| 50 µM | 72 | Continued significant reduction | [1] | |
| Apoptosis | 50 µM | 24 | Time-dependent increase | [1] |
| 50 µM | 48 | ~30% of cells apoptotic | [1] | |
| 50 µM | 72 | Continued time-dependent increase | [1] | |
| Cell Cycle | 50 µM | 72 | 34% of cells in sub-G1 phase (vs. 13% in vehicle) | [1] |
| 50 µM | 72 | Decrease in G1 phase from 38% to 27% | [1] |
Table 2: Metabolic Effects of 6-Mercaptopurine on Jurkat T Cells
| Parameter | Concentration | Time (hours) | Effect | Citation |
| Intracellular ATP | 50 µM | 2 | Significant reduction | [1] |
| 50 µM | 48 | Progressive and pronounced reduction | [1] | |
| Intracellular ADP & AMP | 50 µM | 48 | Significant reduction | [1] |
| ADP/ATP & AMP/ATP Ratios | 50 µM | 48 | Significant increase | [1] |
| AMPK Phosphorylation | 50 µM | 48 | Significantly increased | [1] |
| mTOR Activity (p70S6K phosphorylation) | 50 µM | 24-48 | Significantly reduced | [1] |
| Glucose Oxidation | 50 µM | 48 | ~60% decrease | [1] |
| Glutamine Oxidation | 50 µM | 48 | ~35% decrease | [1] |
| Lactate Production | 50 µM | 48 | ~30% decrease | [1] |
Table 3: Effect of 6-Mercaptopurine on Primary Lymphocytes
| Cell Type | Parameter | Concentration | Effect | Citation |
| Splenic B Cells | Proliferation | Not specified | Inhibited after mitogen stimulation | [2] |
| Apoptosis | Not specified | Rapid induction starting at 6 hours | [2] | |
| Bcl-2/Bax Ratio | Not specified | Markedly decreased | [2] | |
| CD4+ T Cells | Apoptosis | Not specified | Marked induction of caspase-9 and caspase-3 | [3] |
Signaling Pathways Modulated by 6-Mercaptopurine
The antiproliferative effects of 6-MP are orchestrated through its influence on several critical intracellular signaling pathways.
Inhibition of De Novo Purine Synthesis
The primary mechanism of 6-MP is the disruption of the de novo purine synthesis pathway, which is essential for the production of adenine and guanine nucleotides required for DNA and RNA synthesis.[4]
Caption: 6-MP is converted to TIMP, which inhibits the conversion of IMP to AMP and GMP.
Induction of Apoptosis via the Mitochondrial Pathway
6-MP and its metabolites trigger the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2][3]
Caption: 6-MP metabolites induce apoptosis by altering the Bcl-2/Bax ratio.
Modulation of Rac1, mTOR, and AMPK Signaling
6-MP metabolites, specifically 6-thioguanine triphosphate (6-TGTP), have been shown to inhibit the activation of the small GTPase Rac1, a key regulator of T-cell activation and proliferation.[5] Furthermore, 6-MP induces energetic stress, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[1]
Caption: 6-MP inhibits Rac1 and mTOR signaling while activating AMPK.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols for assessing the effect of 6-mercaptopurine on lymphocyte proliferation.
Cell Culture and 6-Mercaptopurine Treatment
-
Cell Lines: Jurkat E6-1 T cells (ATCC TIB-152) are a common model for studying T-cell leukemia. Primary peripheral blood mononuclear cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation to study the effects on primary lymphocytes.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
6-MP Preparation and Application: A stock solution of 6-mercaptopurine (Sigma-Aldrich) is prepared in 0.1 M NaOH and then diluted to the desired working concentrations in culture medium immediately before use. A vehicle control (0.1 M NaOH diluted to the same final concentration) should be included in all experiments.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed lymphocytes (e.g., Jurkat cells or PBMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Add varying concentrations of 6-MP or vehicle control to the wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (CFSE Staining)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.
-
Resuspend lymphocytes at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE (e.g., from CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with culture medium.
-
Resuspend the cells in culture medium and stimulate proliferation if necessary (e.g., with phytohemagglutinin for T cells).
-
Add 6-MP or vehicle control.
-
Culture for the desired duration (e.g., 3-5 days).
-
Analyze the cells by flow cytometry, measuring the decrease in CFSE fluorescence in the FITC channel.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treat lymphocytes with 6-MP or vehicle control for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer (e.g., from FITC Annexin V Apoptosis Detection Kit, BD Biosciences) at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by 6-MP.
-
Treat cells with 6-MP or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-p70S6K, total p70S6K, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Conclusion
6-Mercaptopurine's antiproliferative effect on lymphocytes is a multifaceted process involving the disruption of fundamental cellular processes. By inhibiting de novo purine synthesis, inducing apoptosis through the mitochondrial pathway, and modulating critical signaling networks that govern cell growth and metabolism, 6-MP effectively curtails lymphocyte expansion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of this important therapeutic agent and to explore novel strategies for its application in the treatment of hematological malignancies and autoimmune disorders.
References
- 1. oncotarget.com [oncotarget.com]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Mercaptopurine Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of 6-mercaptopurine (6-MP) in mouse models, a critical tool in preclinical research for oncology, immunology, and inflammatory bowel disease.
Introduction
6-Mercaptopurine (6-MP) is a purine analog that functions as an antimetabolite and immunosuppressant.[1][2] It is a prodrug that requires intracellular activation to exert its cytotoxic and immunomodulatory effects.[3] The primary mechanism of action involves the conversion of 6-MP into thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][4] Additionally, 6-MP metabolites can inhibit de novo purine synthesis, further disrupting cellular proliferation.[2][5] Due to its potent effects on rapidly dividing cells, 6-MP is widely used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel diseases (IBD).[3][6] Mouse models are invaluable for studying the efficacy, pharmacokinetics, and toxicity of 6-MP in a controlled setting.
Mechanism of Action of 6-Mercaptopurine
The cytotoxic and immunosuppressive effects of 6-MP are mediated through its complex intracellular metabolism. After administration, 6-MP is converted to its active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). This metabolic activation is crucial for its therapeutic activity. The key steps in the metabolic pathway include conversion to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and subsequent metabolism to 6-thioguanine nucleotides (6-TGNs) which are incorporated into DNA and RNA, leading to cytotoxicity. Another important metabolite, methyl-thioinosine monophosphate (methyl-TIMP), inhibits the de novo purine synthesis pathway. The metabolism of 6-MP is also influenced by enzymes such as thiopurine methyltransferase (TPMT) and xanthine oxidase (XO), which can affect drug efficacy and toxicity.[1][2][7]
Figure 1: Simplified signaling pathway of 6-mercaptopurine metabolism and action.
Quantitative Data on 6-Mercaptopurine Administration in Mice
The following table summarizes various reported dosages and administration routes for 6-MP in different mouse models. It is crucial to note that the optimal dose and schedule can vary significantly depending on the mouse strain, the specific disease model, and the experimental endpoint.
| Mouse Model | Disease/Condition | Dosage Range (mg/kg) | Administration Route | Frequency & Duration | Reference(s) |
| Acute Lymphoblastic Leukemia (ALL) Xenograft | Cancer | 20 | Oral gavage | Daily for 14 days | [8] |
| Inflammatory Bowel Disease (IBD) | Inflammation | 0.42 - 0.56 | Oral | Daily, dose adjusted based on metabolite levels | [9] |
| Reproductive Toxicity Study | Toxicology | 2, 5, 8 | Not specified | Daily for 51 days | [10] |
| General Toxicity Study | Toxicology | 5 - 150 | Not specified | 5 consecutive days | [11] |
| Pharmacokinetic Study | Pharmacokinetics | 75 | Oral | Single dose | [12] |
| Colon Cancer Xenograft | Cancer | 50 µg/mL (in vitro) | Local injection (hydrogel) | Single administration, release over 7 days | [13] |
Experimental Protocols
1. Preparation of 6-Mercaptopurine for Administration
The solubility of 6-MP in water is limited, necessitating specific preparation methods.
a) For Oral Gavage (Suspension):
-
Materials: 6-mercaptopurine powder, 0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) solution, sterile water, weighing scale, mortar and pestle or homogenizer, sterile tubes.
-
Protocol:
-
Calculate the required amount of 6-MP based on the desired dose and the number of animals.
-
Weigh the 6-MP powder accurately.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Levigate the 6-MP powder with a small amount of the CMC-Na solution to form a smooth paste.
-
Gradually add the remaining CMC-Na solution while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
-
b) For Injection (Solubilized Solution):
-
Materials: 6-mercaptopurine powder, 0.1 M Sodium Hydroxide (NaOH), sterile saline or distilled de-ionized water, pH meter, sterile filters (0.22 µm), sterile vials.
-
Protocol:
-
Calculate the required amount of 6-MP.
-
Dissolve the 6-MP powder in a small volume of 0.1 M NaOH.[10]
-
Immediately dilute the solution with sterile saline or distilled de-ionized water to the final concentration.[10]
-
Check and adjust the pH of the final solution to be within a physiologically acceptable range (typically pH 7.0-7.4).
-
Sterile filter the solution using a 0.22 µm filter into a sterile vial.
-
Prepared solutions should be used within 24 hours and stored at 4°C.[10]
-
2. Animal Handling and Administration
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Administration Routes:
-
Oral Gavage: Use a proper-sized gavage needle to administer the 6-MP suspension directly into the stomach. Ensure proper technique to avoid injury.
-
Intraperitoneal (IP) Injection: Inject the prepared 6-MP solution into the lower abdominal quadrant.
-
Subcutaneous (SC) Injection: Inject the solution under the skin, usually in the flank region.
-
-
Volume: The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg for oral gavage and IP/SC injections).
3. Monitoring and Endpoint Analysis
-
Toxicity Monitoring:
-
Monitor the body weight of the mice daily or every other day. Significant weight loss (>15-20%) can be a sign of toxicity.
-
Observe the general health and behavior of the mice, looking for signs of distress such as lethargy, ruffled fur, or hunched posture.
-
Perform complete blood counts (CBCs) to monitor for myelosuppression, a known side effect of 6-MP.[7]
-
Monitor liver enzymes (e.g., ALT, AST) to assess for hepatotoxicity.[7]
-
-
Efficacy Assessment:
-
In cancer models, measure tumor volume regularly using calipers.
-
In IBD models, monitor clinical signs such as weight loss, stool consistency, and rectal bleeding. Histological analysis of the colon can be performed at the end of the study.
-
In immunological studies, analyze immune cell populations in relevant tissues (e.g., spleen, lymph nodes, blood) by flow cytometry.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of 6-mercaptopurine in a mouse tumor model.
Figure 2: General experimental workflow for 6-MP efficacy studies in a mouse xenograft model.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. Review article: the treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the anticarcinogenic drug 6-mercaptopurine on mineral metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining 6-Mercaptopurine Cytotoxicity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-mercaptopurine (6-MP) is a purine analogue widely used as an antineoplastic and immunosuppressive agent.[1] Its cytotoxic effects are primarily mediated by its conversion to active metabolites, which interfere with de novo purine biosynthesis, and are incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][2] Accurate assessment of 6-MP cytotoxicity is crucial for understanding its therapeutic efficacy and underlying mechanisms of action. This document provides detailed application notes and protocols for various cell culture-based assays to determine the cytotoxicity of 6-mercaptopurine.
Mechanism of Action of 6-Mercaptopurine
6-mercaptopurine is a prodrug that requires intracellular activation. It is converted to its active form, 6-thioguanine nucleotides (TGNs), through a series of enzymatic reactions initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][3] These TGNs exert their cytotoxic effects through several mechanisms:
-
Inhibition of de novo purine synthesis: 6-MP nucleotides inhibit key enzymes in the purine biosynthetic pathway, such as 5-phosphoribosylpyrophosphate amidotransferase, leading to a depletion of purine precursors necessary for nucleic acid synthesis.[1]
-
Incorporation into DNA and RNA: TGNs are incorporated into DNA and RNA during replication and transcription.[1][2] This incorporation disrupts the normal structure and function of these nucleic acids, leading to DNA strand breakage, replication errors, and impaired protein synthesis.[2][4]
-
Induction of Apoptosis: The cellular stress caused by DNA damage and metabolic disruption triggers programmed cell death, or apoptosis.[3][4] This process involves the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell.[4]
The following diagram illustrates the key steps in the mechanism of action of 6-mercaptopurine.
Caption: Mechanism of 6-mercaptopurine activation and cytotoxicity.
Data Presentation: Quantitative Analysis of 6-MP Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. The following table summarizes reported IC50 values for 6-mercaptopurine in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| MOLT-4 | T-cell acute lymphoblastic leukemia | Not Specified | 96 hours | 10 ± 2 | [5][6] |
| Jurkat | T-cell acute lymphoblastic leukemia | Not Specified | 24, 48, 72 hours | 50 (for viability) | [3] |
| SUM149 | Triple-negative breast cancer | Colony formation | 6 days (high dose) | >32 | [7] |
| SUM149-MA | Adaptable triple-negative breast cancer | Colony formation | 6 days (high dose) | >32 | [7] |
| HepG2 | Hepatocellular carcinoma | MTT | 48 hours | 16.7 - 33.9 (liposomal formulations) | [8] |
| HCT116 | Colorectal carcinoma | MTT | 48 hours | 16.1 - 37.1 (liposomal formulations) | [8] |
| MCF-7 | Breast adenocarcinoma | MTT | 48 hours | 21.5 - 41.9 (liposomal formulations) | [8] |
| HEK293 | Human embryonic kidney | Not Specified | Not Specified | Not Specified | [9] |
| HEK293/MRP4 | Human embryonic kidney (MRP4 overexpressing) | Not Specified | Not Specified | Not Specified | [9] |
| A549-MTAP-ve | Lung carcinoma (MTAP-deficient) | Not Specified | Not Specified | EC50: 2.56 (6-TG) | [10] |
| A549-MTAP+ve | Lung carcinoma (MTAP-proficient) | Not Specified | Not Specified | EC50: >52.11 (6-TG) | [10] |
Experimental Protocols
This section provides detailed protocols for commonly used assays to assess 6-mercaptopurine cytotoxicity.
Cell Viability and Proliferation Assays
These assays measure overall cell health and proliferation rates as an indicator of cytotoxicity.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of 6-mercaptopurine in culture medium. Remove the existing medium from the wells and add 100 µL of the 6-MP dilutions. Include a vehicle control (medium without 6-MP).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
The WST-1 assay is similar to the MTT assay but uses a water-soluble tetrazolium salt that is reduced by viable cells to a soluble formazan dye, simplifying the procedure by eliminating the solubilization step.[5]
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT assay protocol.
-
WST-1 Addition: After the drug incubation period, add 10 µL of WST-1 premix to each well.[5]
-
Incubation: Incubate the plate for 4 hours in a 5% CO2 incubator.[5]
-
Absorbance Reading: Measure the absorbance at 440 nm.[5]
-
Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.
Cytotoxicity Assays
These assays directly measure cell death by quantifying markers released from damaged cells.
Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The LDH assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.[12]
Protocol:
-
Cell Seeding and Drug Treatment: Seed cells in a 96-well plate and treat with various concentrations of 6-mercaptopurine as described for the viability assays. Include the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer) to induce complete cell lysis.[13]
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assays
Apoptosis is a key mechanism of 6-MP-induced cell death.[3][4] These assays detect specific biochemical and morphological changes that occur during apoptosis.
Caspases are a family of proteases that are activated in a cascade during apoptosis.[14] Caspase activity assays utilize a substrate that, when cleaved by an active caspase, releases a detectable chromophore or fluorophore.[15]
Protocol (Colorimetric Assay for Caspase-3/7):
-
Cell Lysis: After treatment with 6-mercaptopurine, harvest and lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for substrate cleavage.
-
Absorbance Reading: Measure the absorbance of the released chromophore (e.g., pNA at 405 nm) using a microplate reader.[15]
-
Data Analysis: The increase in absorbance is proportional to the caspase activity.
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol (for Flow Cytometry):
-
Cell Preparation: After 6-MP treatment, harvest the cells and wash them with cold PBS.
-
Annexin V Binding: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caption: Logic for differentiating cell states using Annexin V and PI.
Conclusion
The selection of an appropriate assay for determining 6-mercaptopurine cytotoxicity depends on the specific research question. Cell viability assays like MTT and WST-1 provide a general measure of cytotoxicity, while LDH assays offer a more direct assessment of membrane damage. Apoptosis-specific assays, such as caspase activity and Annexin V staining, are essential for elucidating the mechanism of cell death. By employing these detailed protocols and understanding the underlying principles, researchers can obtain reliable and reproducible data on the cytotoxic effects of 6-mercaptopurine.
References
- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. Desulfuration of 6-mercaptopurine. The basis for the paradoxical cytotoxicity of thiopurines in cultured human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tribioscience.com [tribioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. novusbio.com [novusbio.com]
- 16. Apoptosis Assays [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a purine analogue antimetabolite widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its primary mechanism of action involves the disruption of DNA and RNA synthesis, which preferentially affects rapidly proliferating cells such as lymphocytes.[1] 6-MP also modulates immune responses by interfering with nucleic acid biosynthesis pathways.[1][3] Understanding the specific effects of 6-MP on various immune cell populations is crucial for optimizing its therapeutic use and for the development of novel immunomodulatory drugs.
Flow cytometry is a powerful technique for the detailed analysis of heterogeneous cell populations. It allows for the simultaneous measurement of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. This technology is indispensable for dissecting the complex effects of drugs like 6-MP on the immune system, enabling the quantification of changes in cell subsets, viability, proliferation, and function.
These application notes provide a comprehensive guide for researchers utilizing flow cytometry to analyze the effects of 6-mercaptopurine on T cells, B cells, Natural Killer (NK) cells, and Dendritic Cells (DCs). Detailed protocols for cell treatment, immunophenotyping, apoptosis and cell cycle analysis, and intracellular cytokine staining are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
Effects of 6-Mercaptopurine on Immune Cell Populations
T Lymphocytes
6-mercaptopurine profoundly impacts T cell biology by inducing cell cycle arrest and apoptosis.[4][5] Studies have shown that 6-MP can lead to an accumulation of T cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[4][5] Furthermore, treatment with 6-MP has been observed to alter the balance of T cell subsets. For instance, in certain clinical contexts, it has been shown to increase the percentage of CD4+ T cells and restore the CD4/CD8 T cell ratio.[6] Functionally, 6-MP can suppress T cell-mediated immune responses by reducing the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).[6] At a metabolic level, 6-MP has been demonstrated to decrease intracellular ATP levels in T cells, leading to energetic stress.[4][5][7]
B Lymphocytes
The B cell compartment is also a significant target of 6-mercaptopurine. Clinical and in vitro studies have demonstrated that 6-MP and its parent drug, azathioprine, can lead to a reduction in the frequency of circulating B cells.[8] This effect appears to be particularly pronounced in the transitional B cell population.[8] In addition to depleting B cell numbers, 6-MP has been shown to inhibit the proliferation of activated B cells.[9]
Natural Killer (NK) Cells
A consistent finding across multiple studies is the significant reduction in the number of Natural Killer (NK) cells in both the peripheral blood and tissues following treatment with 6-mercaptopurine.[6][8][10][11] This depletion of NK cells is thought to be a key aspect of the immunosuppressive activity of 6-MP.[10]
Dendritic Cells (DCs)
The effects of 6-mercaptopurine on dendritic cells are less extensively characterized than its impact on lymphocytes. However, some evidence suggests that 6-MP can modulate DC function. For instance, treatment of human monocyte-derived DCs with 6-mercaptopurine has been shown to diminish their activation, resulting in a reduced capacity to induce IFN-γ production by T cells.[12][13] This is thought to be mediated, at least in part, through the activation of the nuclear receptor Nur77.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of 6-mercaptopurine on various immune cell parameters as reported in the literature.
Table 1: Effects of 6-Mercaptopurine on T Lymphocyte Subsets and Function
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| CD4+ T cells | Cerebrospinal Fluid Lymphocytes | Oral 6-MP | 21% increase in percentage | [6] |
| CD4/CD8 Ratio | Cerebrospinal Fluid Lymphocytes | Oral 6-MP | Restoration to normal levels | [6] |
| IFN-γ+ CD4+ T cells | Cerebrospinal Fluid Lymphocytes | Oral 6-MP | 66% reduction | [6] |
| Apoptosis | Jurkat T cells | 50 µM 6-MP for 48h | ~30% apoptotic cells | [4][5][14] |
| Sub-G1 Phase | Jurkat T cells | 50 µM 6-MP for 72h | 34% of cells in sub-G1 | [4][5] |
| Intracellular ATP | Jurkat T cells | 50 µM 6-MP for 48h | Significant reduction | [4][5] |
Table 2: Effects of 6-Mercaptopurine on B Lymphocyte and NK Cell Populations
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| B cells | Peripheral Blood Mononuclear Cells | In vivo treatment | Significant reduction | [8] |
| Transitional B cells | Peripheral Blood Mononuclear Cells | In vivo treatment | Nearly absent | [8] |
| NK cells | Cerebrospinal Fluid Lymphocytes | Oral 6-MP | 32% decrease in percentage | [6] |
| NK cells | Peripheral Blood Mononuclear Cells | Oral 6-MP | 67-82% reduction | [6] |
| NK cell activity | Peripheral Blood Lymphocytes | In vivo treatment | Significant reduction | [11] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Immune Cells with 6-Mercaptopurine
This protocol describes the general procedure for treating isolated immune cells or cell lines with 6-mercaptopurine in vitro prior to flow cytometry analysis.
Materials:
-
Isolated primary immune cells (e.g., PBMCs) or immune cell lines (e.g., Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
6-mercaptopurine (6-MP) stock solution (dissolved in a suitable solvent, e.g., 0.1 M NaOH, and then diluted in media)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the immune cells in a culture plate at a desired density (e.g., 1 x 10^6 cells/mL). The optimal density may vary depending on the cell type and the duration of the experiment.
-
6-MP Treatment: Add the desired concentration of 6-mercaptopurine to the cell culture wells. It is recommended to perform a dose-response and a time-course experiment to determine the optimal treatment conditions for your specific cell type and experimental question. A common starting concentration for in vitro studies is 50 µM.[15][4][5] Include a vehicle control (the solvent used to dissolve 6-MP, diluted to the same final concentration as in the treated samples).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to conical tubes. For adherent cells, use a gentle cell scraper or trypsinization to detach the cells.
-
Washing: Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending the cell pellet in cold PBS. Repeat the wash step once.
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter. Assess cell viability using a method such as trypan blue exclusion.
-
Proceed to Staining: The cells are now ready for staining for flow cytometry analysis as described in the following protocols.
Protocol 2: Immunophenotyping of Immune Cell Subsets
This protocol details the staining of cell surface markers to identify and quantify different immune cell populations.
Materials:
-
6-MP treated and control cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8, CD19, CD56)
-
Fc receptor blocking solution (optional, but recommended for primary cells)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Start with approximately 0.5-1 x 10^6 washed cells per staining tube.
-
Fc Receptor Blockade (Optional): If using primary cells, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the cell suspension.
-
Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.
-
Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Be sure to include appropriate controls, such as unstained cells and fluorescence minus one (FMO) controls, to set gates correctly.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol is for the detection and quantification of apoptotic and necrotic cells.
Materials:
-
6-MP treated and control cells
-
Annexin V Binding Buffer (10X)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Distilled water
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water.
-
Cell Washing: Wash the harvested cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[3]
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
6-MP treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 800-1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
Protocol 5: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines, such as IFN-γ, within immune cells.
Materials:
-
6-MP treated and control cells
-
Cell stimulation reagents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., saponin-based buffer)
-
Fluorochrome-conjugated antibodies for surface markers
-
Fluorochrome-conjugated antibody for the intracellular cytokine of interest (e.g., anti-IFN-γ)
Procedure:
-
Cell Stimulation: Resuspend cells in complete culture medium and stimulate with agents like PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours at 37°C.[1]
-
Surface Staining: After stimulation, wash the cells and perform surface marker staining as described in Protocol 2.
-
Fixation: After surface staining and washing, resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Permeabilization and Intracellular Staining: Wash the fixed cells with Permeabilization Buffer. Resuspend the cells in Permeabilization Buffer containing the fluorochrome-conjugated anti-cytokine antibody.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing and Resuspension: Wash the cells once with Permeabilization Buffer and then resuspend in Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 6-mercaptopurine action on immune cells.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. oncotarget.com [oncotarget.com]
- 5. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. 6-mercaptopurine promotes energetic failure in proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Mercaptopurine decreases the Bcl-2/Bax ratio and induces apoptosis in activated splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NK cells are biologic and biochemical targets of 6-mercaptopurine in Crohn’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of 6-mercaptopurine on natural killer-cell activities in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Nuclear Receptor Nur77 Deficiency Alters Dendritic Cell Function [frontiersin.org]
- 13. Nuclear Receptor Nur77 Deficiency Alters Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Lentiviral Transduction in the Study of 6-Mercaptopurine (6-MP) Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-mercaptopurine (6-MP) is a purine analogue and a cornerstone of maintenance therapy for acute lymphoblastic leukemia (ALL).[1][2] It functions as an antimetabolite, where its conversion into thioguanine nucleotides (TGNs) leads to incorporation into DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.[3][4] However, the development of clinical resistance to 6-MP is a significant factor in treatment failure and relapse.[1][5] Understanding the molecular mechanisms that drive this resistance is critical for developing strategies to overcome it.
Lentiviral vectors are powerful tools for functional genomics, enabling stable and efficient gene delivery to a wide range of cell types, including hematopoietic cells which are often relevant in 6-MP resistance studies. By introducing specific genetic modifications—such as gene overexpression, shRNA-mediated knockdown, or CRISPR/Cas9-mediated knockout—researchers can systematically investigate the genes and pathways that contribute to 6-MP resistance. This document provides detailed protocols for using lentiviral transduction to create cellular models of 6-MP resistance and for performing genetic screens to identify novel resistance mechanisms.
Core Mechanisms of 6-MP Resistance
Resistance to 6-MP is multifactorial, primarily involving alterations in drug metabolism, transport, or the cellular response to 6-MP-induced damage.[6]
-
Altered Drug Metabolism: For 6-MP to be cytotoxic, it must be activated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its active metabolites.[5][6] Conversely, enzymes like thiopurine S-methyltransferase (TPMT) inactivate 6-MP.[6] Furthermore, the nucleotidase NT5C2 can dephosphorylate and inactivate the active metabolites.[5][7]
-
Decreased Activation: Reduced activity or loss of HGPRT prevents the conversion of 6-MP to its cytotoxic form.[6][8]
-
Increased Inactivation: Higher TPMT activity shunts 6-MP towards inactive metabolites.[6] Gain-of-function mutations in NT5C2 enhance the dephosphorylation of active TGNs, conferring resistance.[7][9]
-
-
Increased Drug Efflux: Cancer cells can actively pump 6-MP and its metabolites out of the cell, reducing the intracellular drug concentration. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[1][6]
-
Defective Downstream Pathways: Once active TGNs are incorporated into DNA, they induce damage that is recognized by the DNA mismatch repair (MMR) system, which signals for apoptosis.[6] Defects or mutations in MMR pathway components can lead to tolerance of the DNA damage, allowing cells to survive and proliferate despite 6-MP treatment.[6][9]
Data on Genes and Cellular Models of 6-MP Resistance
Lentiviral modification of cancer cell lines allows for the direct testing of a gene's role in 6-MP resistance. The following tables summarize key genes involved and quantitative data from such studies.
Table 1: Key Genes and Proteins Implicated in 6-MP Resistance
| Gene/Protein | Function | Role in Resistance Mechanism |
| HPRT1 | Hypoxanthine-guanine phosphoribosyltransferase | Converts 6-MP into its active cytotoxic metabolite, thioinosine monophosphate (TIMP).[4][5] |
| TPMT | Thiopurine S-methyltransferase | Inactivates 6-MP by converting it to 6-methylmercaptopurine (6-MMP).[6] |
| NT5C2 | 5'-nucleotidase, cytosolic II | Dephosphorylates and inactivates the active metabolites of 6-MP (e.g., TIMP, TGMP).[5][7] |
| ABCC1 (MRP1) | ATP-binding cassette transporter | Functions as an efflux pump, removing 6-MP and its metabolites from the cell.[1][10] |
| MSH6 | DNA mismatch repair protein | Part of the MMR system that recognizes DNA damage caused by 6-MP metabolites and initiates apoptosis.[9] |
Table 2: Examples of Quantitative 6-MP Resistance in Cellular Models
| Cell Line | Genetic State / Modification | 6-MP Effect / Metric | Finding | Reference |
| K562 (CML) | Parental vs. Stepwise 6-MP selected (K562-MP5) | IC50 | K562-MP5 cells are 339-fold more resistant to 6-MP. | [1] |
| Jurkat (T-ALL) | Lentiviral expression of NT5C2 mutants (K359Q, L375F, etc.) | IC50 | Expression of NT5C2 mutants effectively reversed 6-MP sensitivity. | [7] |
| Nalm6 (B-ALL) | Lentiviral expression of NT5C2 mutants (R39Q, R238W, etc.) | Intracellular MP Metabolites | Metabolite levels were reduced to 23-59% of wild-type levels after 24h. | [11] |
| Multiple LCLs | Sensitive vs. Resistant Phenotypes | Growth Inhibition (2 µM 6-MP) | Sensitive lines showed 39.8% growth inhibition vs. 11.8% in resistant lines. | [12] |
| HPRT-deficient LCLs | Inherited HPRT deficiency | Growth Inhibition (2 µM 6-MP) | Cells were almost completely resistant, with only 1% growth inhibition. | [12] |
Visualizing Pathways and Workflows
dot
Caption: 6-MP metabolism and key points of resistance development.
dot
Caption: Workflow for a positive selection lentiviral CRISPR screen.
Experimental Protocols
Safety Precaution: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional guidelines for handling infectious materials.
Protocol 1: Lentiviral Transduction of Suspension Cells (e.g., Leukemia Lines)
This protocol is optimized for transducing non-adherent cells, such as Jurkat or K562, in a 24-well plate format.
Materials:
-
Target suspension cells (e.g., Jurkat, K562, Nalm6) in logarithmic growth phase.
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
Ready-to-use lentiviral particles (for a specific gene or from a library).
-
Polybrene (Hexadimethrine Bromide) stock solution (e.g., 8 mg/mL).
-
24-well tissue culture plates.
-
Sterile tubes.
Procedure:
-
Cell Seeding:
-
Count cells and determine viability.
-
Seed approximately 0.5 x 10⁶ cells in 0.5 mL of complete medium per well of a 24-well plate.[13]
-
-
Transduction:
-
Thaw lentiviral particles on ice.
-
Add Polybrene to each well to a final concentration of 5-8 µg/mL.[13][14] Gently mix. Note: The optimal Polybrene concentration can be cell-type dependent and may require titration.
-
Add the desired amount of lentiviral particles. For a screen, use a low multiplicity of infection (MOI < 0.4) to ensure most cells receive only one viral construct.[15]
-
Gently swirl the plate to mix.
-
-
Spinoculation (Optional but Recommended for Suspension Cells):
-
Incubation:
-
After centrifugation, carefully return the plate to a 37°C, 5% CO₂ incubator for 18-24 hours.[14]
-
-
Medium Change:
-
After incubation, pellet the cells by centrifugation (300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing the virus and Polybrene.
-
Resuspend the cells in 1 mL of fresh, complete medium and return to the incubator.
-
-
Assessing Transduction & Selection (48-72 hours post-transduction):
-
If the virus contains a fluorescent reporter (e.g., GFP), assess transduction efficiency by flow cytometry.
-
If the virus contains a selection marker (e.g., puromycin resistance), begin antibiotic selection by adding the appropriate concentration of the antibiotic to the culture medium. Culture for several days, replacing the medium as needed, until non-transduced control cells are eliminated.[14][15]
-
Protocol 2: Positive Selection Screen for 6-MP Resistance
This protocol outlines the workflow after successfully transducing a cell population with a pooled lentiviral CRISPR library.
Materials:
-
Stable, pooled cell line transduced with a lentiviral CRISPR library.
-
6-Mercaptopurine (6-MP) stock solution.
-
Complete growth medium.
-
Large-format culture flasks.
-
Genomic DNA (gDNA) extraction kit.
-
High-fidelity polymerase for PCR.
-
Primers flanking the gRNA integration site.
Procedure:
-
Establish Baseline Population:
-
Expand the library-transduced cell population. Ensure you maintain a cell number that provides at least 500-1000x coverage of the library's complexity (e.g., for a library of 20,000 gRNAs, maintain at least 10-20 million cells).
-
Harvest a cell pellet from this initial population to serve as the "Time 0" or pre-selection reference. Store at -80°C.
-
-
Drug Selection:
-
Split the main cell population into two groups:
-
Control Group: Culture in standard medium.
-
6-MP Treatment Group: Culture in medium containing a predetermined concentration of 6-MP. The concentration should be sufficient to kill >90% of wild-type cells over 7-14 days.[4]
-
-
Maintain both populations, passaging as needed and ensuring the cell number does not drop below the required library coverage.
-
-
Harvesting Resistant Cells:
-
After the selection period (e.g., 14 days), when the 6-MP treated population has recovered and is proliferating, harvest the surviving cells.
-
-
Genomic DNA Extraction:
-
Extract gDNA from the "Time 0" pellet, the control group pellet, and the 6-MP resistant pellet using a commercial kit.
-
-
gRNA Amplification and Sequencing:
-
Use PCR to amplify the integrated gRNA sequences from the extracted gDNA. Use high-fidelity polymerase to minimize bias.
-
Purify the PCR products and submit them for next-generation sequencing (NGS).
-
-
Data Analysis:
-
Align sequencing reads to the CRISPR library reference file.
-
Count the reads for each gRNA in all three samples (Time 0, Control, 6-MP treated).
-
Identify gRNAs that are significantly enriched in the 6-MP treated sample compared to the control and Time 0 samples. These gRNAs target genes whose knockout confers resistance to 6-MP.[4]
-
Protocol 3: 6-MP Dose-Response Assay (Cell Viability)
This protocol is used to validate candidate genes by measuring the IC50 (half-maximal inhibitory concentration) of 6-MP in cells with and without the genetic modification.
Materials:
-
Wild-type and genetically modified (e.g., validated knockout) cell lines.
-
96-well clear-bottom, black- or white-walled plates.
-
6-MP stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Multichannel pipette.
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., 5,000-10,000 cells/well) in 50 µL of complete medium into each well of a 96-well plate. Include wells for "no cell" blanks.
-
-
Drug Dilution Series:
-
Prepare a 2x serial dilution of 6-MP in complete medium.
-
Add 50 µL of the 6-MP dilutions to the appropriate wells, resulting in a final volume of 100 µL and a 1x drug concentration. Include "vehicle control" wells with medium only.
-
-
Incubation:
-
Incubate the plate for a period relevant to the drug's mechanism (e.g., 72-96 hours) at 37°C, 5% CO₂.[17]
-
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Read the plate on the appropriate plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).
-
-
Data Analysis:
-
Subtract the average "no cell" blank value from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability versus the log of the 6-MP concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each cell line. A rightward shift in the curve and a higher IC50 value for the modified cell line indicates increased resistance.
-
References
- 1. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Drug-gene modeling in pediatric T-cell acute lymphoblastic leukemia highlights importance of 6-mercaptopurine for outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of NT5C2-mediated thiopurine resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. origene.com [origene.com]
- 15. Frontiers | CRISPR library screening to develop HEK293-derived cell lines with improved lentiviral vector titers [frontiersin.org]
- 16. manuals.cellecta.com [manuals.cellecta.com]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify 6-Mercaptopurine Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone chemotherapy agent for acute lymphoblastic leukemia and is also utilized in treating inflammatory bowel disease. Its efficacy is dependent on its conversion into cytotoxic thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, ultimately triggering cell death. However, patient response to 6-MP is highly variable, and resistance can develop through various genetic mechanisms. Identifying the genes that modulate cellular sensitivity to 6-MP is crucial for optimizing its therapeutic use, predicting patient response, and developing novel combination therapies.
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has revolutionized functional genomics by enabling precise and efficient genome-wide screening to identify genes involved in specific biological processes, including drug sensitivity and resistance.[1] This document provides detailed application notes and protocols for employing a pooled CRISPR-Cas9 loss-of-function screen to identify genes whose inactivation confers resistance to 6-mercaptopurine, thereby defining them as 6-MP sensitivity genes.
Principle of the Screen
This protocol outlines a negative selection (or "dropout") CRISPR-Cas9 screen. A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a knockout of its target gene. The entire population of gene-edited cells is then treated with 6-mercaptopurine. Cells with knockouts of genes essential for 6-MP's cytotoxic effects will survive and proliferate, while cells with knockouts of non-essential genes will be killed by the drug. By using next-generation sequencing (NGS) to compare the sgRNA representation in the surviving cell population to the initial population, we can identify which gene knockouts are enriched, thus revealing the genes required for 6-MP sensitivity.
Key Genes and Pathways in 6-Mercaptopurine Metabolism and Sensitivity
Understanding the known pathways of 6-MP action is essential for interpreting screen results. Key genes fall into three main categories:
-
Drug Metabolism and Activation: 6-MP is a prodrug that requires intracellular activation. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1) is critical for the initial and rate-limiting step of converting 6-MP to its active metabolites.[2][3]
-
Drug Inactivation: Enzymes such as thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) inactivate 6-MP and its metabolites, reducing their cytotoxic potential. Genetic variations in TPMT and NUDT15 are well-established causes of 6-MP toxicity.
-
Mechanism of Action: The active metabolites of 6-MP, primarily 6-thioguanine nucleotides, are incorporated into DNA. This incorporation leads to mismatches that are recognized by the DNA mismatch repair (MMR) pathway. A functional MMR system is essential for inducing cell cycle arrest and apoptosis in response to 6-MP treatment.[1]
Experimental Workflow
The overall workflow for a pooled CRISPR-Cas9 screen to identify 6-mercaptopurine sensitivity genes is depicted below.
Caption: High-level workflow for a pooled CRISPR-Cas9 drug resistance screen.
Detailed Protocols
I. Cell Line Preparation and Lentivirus Production
-
Cell Line Selection and Cas9 Expression:
-
Choose a human cell line relevant to the study of 6-mercaptopurine (e.g., a leukemia cell line such as MOLM-13 or SEM).
-
Stablely express Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).
-
Validate Cas9 activity in the stable cell line using a functional assay, such as transduction with an sgRNA targeting a surface protein (e.g., CD81) followed by flow cytometry analysis for loss of expression.
-
-
Lentiviral sgRNA Library Production:
-
Amplify a genome-scale pooled sgRNA library (e.g., GeCKO_v2, Brunello).
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer the lentiviral library on the Cas9-expressing target cell line to determine the optimal multiplicity of infection (MOI).
-
II. CRISPR-Cas9 Screen
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Perform the transduction at a scale that maintains a library representation of at least 200-500 cells per sgRNA.
-
-
Antibiotic Selection:
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for the sgRNA library vector.
-
-
Establish Initial Cell Population (T0):
-
After antibiotic selection is complete, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
-
6-Mercaptopurine Treatment:
-
Culture the remaining cells in the presence of a predetermined concentration of 6-mercaptopurine. This concentration should be sufficient to achieve significant cell killing over the course of the experiment (e.g., IC50 to IC80).
-
Maintain the cells under 6-MP selection for a period that allows for the enrichment of resistant cells (typically 14-21 days). Ensure the cell population size is maintained to preserve library complexity.
-
-
Harvest Surviving Cells:
-
At the end of the treatment period, harvest the surviving cell population.
-
III. Data Analysis
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the T0 and the 6-MP-treated cell populations.
-
-
PCR Amplification of sgRNA Cassettes:
-
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that anneal to the regions flanking the sgRNA cassette in the lentiviral vector.
-
-
Next-Generation Sequencing (NGS):
-
Sequence the amplified sgRNA libraries using a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis and Hit Identification:
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts for each sample.
-
Use statistical software packages like MAGeCK to identify sgRNAs and genes that are significantly enriched in the 6-MP-treated population compared to the T0 population.
-
Rank the identified genes based on their enrichment scores to prioritize candidates for further validation.
-
Expected Results and Data Presentation
A successful screen will identify genes whose knockout leads to resistance to 6-mercaptopurine. Based on known mechanisms and data from screens with the related thiopurine, 6-thioguanine, the top hits are expected to be genes involved in the DNA mismatch repair (MMR) pathway and the drug activation pathway.
6-Mercaptopurine Metabolism and Mechanism of Action
Caption: Simplified 6-mercaptopurine metabolic and activity pathway.
Table 1: Representative Top Gene Hits from a 6-Thioguanine CRISPR Screen
The following table presents a representative list of top gene hits from a CRISPR-Cas9 screen for resistance to the closely related thiopurine, 6-thioguanine.[1] Similar results would be anticipated for a 6-mercaptopurine screen. The data is typically presented with a gene name, a statistical score indicating the significance of enrichment, and a rank.
| Gene Symbol | Description | Pathway | Rank | P-value |
| MLH1 | MutL Homolog 1 | Mismatch Repair | 1 | < 0.001 |
| MSH2 | MutS Homolog 2 | Mismatch Repair | 2 | < 0.001 |
| MSH6 | MutS Homolog 6 | Mismatch Repair | 3 | < 0.001 |
| PMS2 | PMS1 Homolog 2, Mismatch Repair System Component | Mismatch Repair | 4 | < 0.001 |
| HPRT1 | Hypoxanthine Phosphoribosyltransferase 1 | Purine Metabolism | 5 | < 0.01 |
| EXO1 | Exonuclease 1 | Mismatch Repair | 6 | < 0.01 |
| PCNA | Proliferating Cell Nuclear Antigen | DNA Replication/Repair | 7 | < 0.05 |
| RFC1 | Replication Factor C Subunit 1 | DNA Replication | 8 | < 0.05 |
Validation of Top Candidate Genes
It is essential to validate the top candidate genes identified in the screen to confirm their role in 6-mercaptopurine sensitivity. This can be achieved through:
-
Individual Gene Knockouts: Generate individual knockout cell lines for the top candidate genes using two or more independent sgRNAs per gene.
-
Cell Viability Assays: Compare the sensitivity of the individual knockout cell lines to the parental Cas9-expressing cell line in response to a range of 6-mercaptopurine concentrations. A significant increase in the IC50 value for the knockout cells compared to the control cells validates the gene's role in 6-MP sensitivity.
-
Mechanistic Studies: Investigate the functional consequences of the gene knockout to understand how it confers resistance to 6-mercaptopurine. For example, for a novel hit, one might investigate its role in drug transport, metabolism, or the DNA damage response.
Conclusion
CRISPR-Cas9 screening provides a powerful and unbiased approach to identify the genetic determinants of 6-mercaptopurine sensitivity. The protocols and application notes provided here offer a comprehensive guide for researchers to perform these screens and analyze the resulting data. The identification of novel genes and pathways involved in 6-MP's mechanism of action can lead to the development of new biomarkers for predicting patient response and strategies for overcoming drug resistance.
References
Application Notes and Protocols for In Vivo Imaging of 6-Mercaptopurine Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone antimetabolite prodrug used in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases. Its therapeutic efficacy and toxicity are intrinsically linked to its complex metabolic activation and distribution throughout the body. Understanding the in vivo biodistribution of 6-MP is critical for optimizing dosing strategies, minimizing toxicity, and developing novel drug delivery systems.
Direct in vivo imaging of 6-MP presents a significant challenge due to its small molecular size and rapid metabolism. Consequently, the field relies on a combination of techniques that provide direct visualization in preclinical models and quantitative analysis from biological samples. This document provides detailed application notes and protocols for key methods used to study the distribution of 6-MP, including Quantitative Whole-Body Autoradiography (QWBA), Positron Emission Tomography (PET), and Mass Spectrometry Imaging (MSI).
Signaling Pathway: 6-Mercaptopurine Metabolism
6-Mercaptopurine is a prodrug that must be converted into its active metabolites, the thioguanine nucleotides (TGNs), to exert its cytotoxic effects. This metabolic conversion involves a complex network of enzymes. The primary pathway to active metabolites is initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT). Concurrently, 6-MP is catabolized into inactive metabolites by thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO). The balance between these anabolic and catabolic pathways determines the intracellular concentration of active TGNs and is a major determinant of both drug efficacy and toxicity.
Figure 1: Metabolic pathways of 6-mercaptopurine (6-MP).
Application Note 1: Quantitative Whole-Body Autoradiography (QWBA)
Principle: QWBA is a powerful ex vivo imaging technique that provides a comprehensive, high-resolution visualization of the total radioactivity distribution in an entire animal at specific time points after administration of a radiolabeled compound. For 6-MP, this involves administering the drug labeled with a long-lived isotope, typically Carbon-14 (¹⁴C). The animal is euthanized and flash-frozen, and thin sagittal sections of the entire body are sliced. These sections are then exposed to a phosphor imaging plate, which captures the radioactive decay, generating a detailed image of where the drug and its metabolites have distributed.
Application: QWBA is considered a gold standard in preclinical drug development for assessing tissue distribution.[1] It is particularly useful for identifying potential sites of accumulation and retention, assessing penetration of physiological barriers (e.g., blood-brain barrier), and providing data for dosimetry calculations.[2][3] A study in marmoset monkeys using [¹⁴C]6-MP revealed extensive distribution of the label, with high levels of radioactivity observed in the liver, bile, and intestinal contents, and clear labeling of the central nervous system and bone marrow.[4]
Advantages:
-
Provides a complete, unbiased visual map of drug distribution across all tissues.
-
High spatial resolution allows for localization within specific organs and even sub-organ structures.
-
Quantitative analysis of imaging plates can determine the concentration of radioactivity in various tissues.[1]
Limitations:
-
Ex vivo technique, requiring sacrifice of animals at each time point.
-
Does not distinguish between the parent drug and its metabolites; it measures total radioactivity.
-
The use of long-lived isotopes like ¹⁴C requires specialized facilities for handling and disposal.
Application Note 2: Positron Emission Tomography (PET) Imaging
Principle: PET is a non-invasive in vivo imaging technique that provides quantitative, three-dimensional images of biological processes.[5] To track 6-MP, it would need to be chemically modified to incorporate a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), creating a radiotracer. This radiolabeled analog is administered in trace amounts (a "microdose") and its distribution is tracked in real-time by a PET scanner.[6] The scanner detects pairs of gamma rays emitted indirectly by the positron-emitting radionuclide.
Application: While a specific PET tracer for 6-MP is not yet established for routine use, this technique offers immense potential for clinical translation. PET imaging could provide dynamic, quantitative information on the pharmacokinetics of 6-MP in vivo, including its uptake in tumors and organs of interest, and its clearance from the body.[7] This would enable researchers to study how factors like genetic polymorphisms in metabolizing enzymes (e.g., TPMT) affect the drug's biodistribution in a living subject over time.
Advantages:
-
Non-invasive and translational, allowing for longitudinal studies in the same animal, which reduces biological variability.[6]
-
Provides real-time, dynamic quantitative data on drug concentration in tissues.
-
High sensitivity, capable of detecting picomolar concentrations of the tracer.
Limitations:
-
Requires radiolabeling of 6-MP without significantly altering its biological properties, which can be challenging.
-
Short half-life of common PET isotopes (¹¹C ≈ 20 min, ¹⁸F ≈ 110 min) necessitates an on-site cyclotron and rapid radiosynthesis capabilities.[8]
-
Lower spatial resolution compared to QWBA or MSI.
Application Note 3: MALDI Mass Spectrometry Imaging (MSI)
Principle: Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a label-free technique that allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules directly in thin tissue sections.[9][10] A tissue slice is coated with an energy-absorbing matrix. A laser is rastered across the tissue, desorbing and ionizing molecules at each spot. A mass spectrometer then analyzes the mass-to-charge ratio (m/z) of the ions, generating a mass spectrum for each pixel. By selecting the m/z corresponding to 6-MP and its specific metabolites, one can generate ion density maps showing their precise location within the tissue's histology.[11]
Application: MSI is uniquely positioned to differentiate the parent drug from its various metabolites within a single experiment, providing unparalleled molecular specificity.[12] This would be invaluable for studying 6-MP, as it could simultaneously map the distribution of the prodrug (6-MP), its active cytotoxic metabolites (e.g., 6-thioguanine), and its inactive metabolites (e.g., 6-methylmercaptopurine). This would provide critical insights into the spatial dynamics of drug activation and catabolism within target tissues (e.g., tumors) and organs of toxicity (e.g., liver).
Advantages:
-
Label-free: does not require radioactive or fluorescent tags.
-
High molecular specificity: can distinguish between parent drug and multiple metabolites.[10]
-
Provides high-resolution spatial distribution maps that can be correlated with tissue histology.
Limitations:
-
Ex vivo technique performed on tissue sections.
-
Quantification can be complex due to variations in ionization efficiency across different tissue types and matrix effects.
-
Requires specialized instrumentation and expertise in sample preparation and data analysis.
Quantitative Data Summary
The following tables summarize quantitative data on 6-mercaptopurine and its metabolites from published literature.
Table 1: Plasma Concentrations of [¹⁴C]6-MP and Metabolites in Marmoset Monkeys [4]
| Compound | Steady-State Plasma Concentration (µM) |
|---|---|
| 6-Mercaptopurine (6-MP) | 30 - 40 |
| 6-Mercaptopurine Riboside (6-MPR) | 6 - 12 |
Data obtained during infusion of [¹⁴C]6-MP at a dose rate of 5 mg/kg/h.
Table 2: 6-MP Metabolite Concentrations in Acute Lymphoblastic Leukemia (ALL) Patients [13][14]
| Metabolite | Concentration Range (pmol / 8 x 10⁸ erythrocytes) | Patient Population | Notes |
|---|---|---|---|
| 6-Thioguanosine-5'-monophosphate (6-TGMP) | 29 - 429 | Pediatric ALL | Therapeutic range often cited as 235-450. |
| 6-Methylmercaptopurine (6-MMP) | 28 - 499 | Pediatric ALL | Levels >5700 associated with hepatotoxicity. |
Concentrations measured in dried blood spots from patients on maintenance therapy.
Table 3: Plasma Pharmacokinetic Parameters of 6-MP in Beagle Dogs [15]
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | 90.58 ± 60.43 |
| Tmax (hours) | 1.62 ± 0.87 |
| AUC₀-t (ng·h/mL) | 151.20 ± 94.18 |
| T½ (hours) | 1.90 ± 0.92 |
Parameters after a single 50 mg oral dose of conventional 6-MP tablets.
Experimental Protocols
Protocol 1: Quantitative Whole-Body Autoradiography (QWBA) for [¹⁴C]6-Mercaptopurine
This protocol is adapted from methodologies described for QWBA studies in rodents and non-human primates.[1][4][16]
Figure 2: Experimental workflow for Quantitative Whole-Body Autoradiography.
Methodology:
-
Radiolabeled Compound: Administer [¹⁴C]6-mercaptopurine intravenously or orally to the study animals (e.g., Long-Evans rats for melanin binding assessment, or Sprague-Dawley rats for general distribution).
-
Animal Dosing: Dose animals at a predetermined level. Select several time points for sacrifice to capture absorption, distribution, and elimination phases (e.g., 1, 4, 8, 24, and 72 hours post-dose).
-
Sample Collection: At each time point, anesthetize the animal and perform euthanasia. Immediately freeze the entire carcass by immersion in a hexane/dry ice bath (-70°C) until solidified.
-
Embedding: Embed the frozen carcass in a block of carboxymethylcellulose (CMC) gel on a large microtome stage and freeze completely.
-
Cryosectioning: Using a large-format cryomicrotome, collect thin (e.g., 40 µm) sagittal sections of the entire animal body. Adhere sections to adhesive tape for support.
-
Dehydration: Dehydrate the frozen sections in a cryostat or freezer for at least 24 hours to prevent thawing artifacts.
-
Exposure: In a light-proof cassette, place the section against a phosphor imaging plate. Include calibrated ¹⁴C standards alongside the sections to create a standard curve for quantification. Expose for a duration determined by the dose administered and tissue radioactivity (typically several days to weeks).
-
Imaging and Analysis: Scan the exposed imaging plate using a phosphor imager. Using specialized software (e.g., AIDA), quantify the radioactivity levels in different tissues by comparing the signal intensity to the co-exposed standards. Correlate the resulting image with anatomical atlases.
Protocol 2: Preclinical PET/CT Imaging (Hypothetical [¹¹C]6-MP)
This protocol outlines a general procedure for in vivo imaging of a novel small molecule PET tracer in a rodent tumor model.[6][17]
Figure 3: Experimental workflow for preclinical PET/CT imaging.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft model relevant to 6-MP's indications).
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed with physiological monitoring (respiration, temperature).
-
CT Scan: Acquire a whole-body CT scan for anatomical localization and attenuation correction of the PET data.
-
Radiotracer Injection: Inject a bolus of [¹¹C]6-MP (e.g., 5-10 MBq) through the tail vein catheter, followed by a saline flush.
-
PET Scan: Immediately after injection, begin a dynamic PET scan acquisition for 60-90 minutes.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over major organs (liver, kidneys, tumor, muscle, brain, etc.) using the CT images as a guide.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the tracer over time.
-
Calculate the tracer uptake at specific time points, often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 3: MALDI Mass Spectrometry Imaging (MSI) of 6-MP in Tissue
This protocol provides a general workflow for MSI analysis of a small molecule drug in tissue sections.[9][12]
Methodology:
-
Tissue Collection: Following treatment with 6-MP, euthanize the animal at a desired time point. Rapidly excise organs of interest (e.g., tumor, liver, kidney).
-
Flash-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on a block of dry ice to halt metabolic processes and preserve the spatial integrity of the drug and its metabolites. Store at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut thin tissue sections (e.g., 10-12 µm). Thaw-mount the sections onto conductive indium tin oxide (ITO) glass slides.
-
Matrix Application: Uniformly apply a MALDI matrix solution (e.g., α-Cyano-4-hydroxycinnamic acid or 9-aminoacridine, optimized for small molecules) over the tissue section. This can be done using an automated sprayer or spotter for consistent coating.
-
Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the imaging area over the tissue section.
-
Set the instrument parameters (laser power, raster step size, mass range) to optimize for the detection of 6-MP (m/z 153.09 [M+H]⁺) and its key metabolites (e.g., 6-MMP m/z 167.17 [M+H]⁺).
-
Acquire mass spectra from each pixel across the entire defined region.
-
-
Data Analysis:
-
Using specialized imaging software, generate ion maps for the specific m/z values of 6-MP and its metabolites.
-
Overlay the ion maps with an optical image or a stained image (e.g., H&E) of an adjacent tissue section to correlate drug distribution with tissue morphology.
-
Perform semi-quantitative analysis by comparing ion intensities in different anatomical regions.
-
References
- 1. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. scilit.com [scilit.com]
- 4. 6-Mercaptopurine: total body autoradiograms and plasma concentration-time curves of 6MP and metabolites from marmoset monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule PET Tracers in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MALDI imaging mass spectrometry for direct tissue analysis: a new frontier for molecular histology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI imaging mass spectrometry of human tissue: method challenges and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALDI-imaging mass spectrometry on tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qps.com [qps.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mass Spectrometry-Based Proteomics of 6-Mercaptopurine (6-MP) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP) is a cornerstone chemotherapy agent, widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] As a purine analog, its primary mechanism of action involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in proliferating cells.[1][2] Mass spectrometry-based proteomics offers a powerful platform to dissect the complex cellular responses to 6-MP treatment, enabling the identification and quantification of thousands of proteins. This allows for a deeper understanding of its on- and off-target effects, the elucidation of resistance mechanisms, and the discovery of potential biomarkers for treatment efficacy. These application notes provide an overview of the proteomic effects of 6-MP and detailed protocols for conducting such studies.
Key Cellular Pathways Modulated by 6-MP
Proteomic studies have revealed that 6-MP impacts several critical cellular signaling pathways:
-
Purine Metabolism: As a purine analog, 6-MP directly inhibits de novo purine synthesis, leading to a depletion of the nucleotide pools necessary for DNA and RNA replication.[1]
-
mTOR Signaling: 6-MP has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This is evidenced by the decreased phosphorylation of downstream targets like p70S6K.[1]
-
AMPK Signaling: Treatment with 6-MP can lead to an energy deficit within the cell, characterized by a decrease in ATP levels. This activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1]
-
Apoptosis and Cell Cycle Control: By disrupting DNA synthesis and inducing cellular stress, 6-MP promotes apoptosis. Proteomic changes can be observed in the expression and phosphorylation of key regulatory proteins such as p53, Mdm2, and Cyclin D1.[3]
-
Metabolic Reprogramming: 6-MP induces significant metabolic shifts, including the downregulation of glycolysis and glutaminolysis, largely through the modulation of key metabolic enzymes and transcription factors like HIF-1α and Myc.[1]
Data Presentation: Representative Quantitative Proteomic Changes in 6-MP Treated Cells
The following table summarizes representative quantitative changes in key proteins observed in a hypothetical proteomics experiment on a leukemia cell line treated with 6-MP. This data is illustrative and serves to demonstrate the expected output of a quantitative proteomics study.
| Protein | UniProt ID | Function | Fold Change (6-MP vs. Control) | p-value |
| Purine Metabolism | ||||
| IMPDH2 | P12268 | Rate-limiting enzyme in de novo GTP biosynthesis | -2.5 | <0.01 |
| GART | P22102 | Involved in de novo purine biosynthesis | -2.1 | <0.01 |
| mTOR Signaling | ||||
| p70S6K (RPS6KB1) | P23443 | Key downstream effector of mTOR signaling | -1.8 (Phospho) | <0.05 |
| mTOR | P42345 | Serine/threonine kinase, central regulator | -1.5 | <0.05 |
| AMPK Signaling | ||||
| AMPKα (PRKAA1) | Q13131 | Catalytic subunit of AMPK | +1.7 (Phospho) | <0.05 |
| Apoptosis & Cell Cycle | ||||
| MDM2 | Q00987 | E3 ubiquitin ligase, negative regulator of p53 | -1.9 | <0.01 |
| p53 (TP53) | P04637 | Tumor suppressor, induces apoptosis | +1.6 | <0.05 |
| Cyclin D1 (CCND1) | P24385 | Regulator of cell cycle progression | -2.2 | <0.01 |
| Metabolism | ||||
| HIF-1α (HIF1A) | Q16665 | Transcription factor, regulates metabolic genes | -2.0 | <0.01 |
| Myc (MYC) | P01106 | Oncogene, regulates cell growth and metabolism | -1.8 | <0.01 |
| FASN | P49327 | Fatty acid synthase, involved in lipid metabolism | -1.7 | <0.05 |
Visualizations
Caption: Simplified signaling pathway of 6-Mercaptopurine's mechanism of action.
Caption: General experimental workflow for mass spectrometry-based proteomics.
Experimental Protocols
Protocol 1: Cell Culture and 6-MP Treatment
-
Cell Culture: Culture human leukemia cells (e.g., Jurkat or MOLT-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with an appropriate concentration of 6-MP (e.g., 50 µM) or vehicle (DMSO) as a control for a specified time course (e.g., 24, 48, 72 hours).[1]
-
Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
Protocol 2: Protein Extraction, Digestion, and Peptide Labeling (TMT-based)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 1x phosphatase and protease inhibitor cocktail). Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
-
Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Protein Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
TMT Labeling: Resuspend the desalted peptides in 100 mM TEAB buffer. Add the appropriate TMT label (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature. Quench the reaction with 5% hydroxylamine.
-
Sample Pooling: Combine the labeled samples in equal amounts, desalt using a C18 SPE cartridge, and dry under vacuum.
Protocol 3: LC-MS/MS Analysis
-
Peptide Fractionation (Optional but Recommended): For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the pooled peptide sample.
-
LC-MS/MS: Reconstitute the dried peptides in 0.1% formic acid. Analyze the peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Chromatography: Load peptides onto a trap column and separate on an analytical column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For TMT, a method including an MS3 scan for reporter ion quantification is often used to minimize ratio compression.
-
Protocol 4: Data Analysis
-
Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the raw mass spectrometry data against a human protein database (e.g., UniProt).
-
Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of <1%. For TMT data, quantify the reporter ion intensities to determine the relative abundance of proteins across the different conditions.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between 6-MP treated and control samples.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, Metascape) to perform pathway enrichment analysis, and protein-protein interaction network analysis to gain biological insights from the list of differentially expressed proteins.
References
- 1. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Integrative Analysis of Multi-Omics Data to Identify Deregulated Molecular Pathways and Druggable Targets in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a 6-Mercaptopurine Nanoparticle Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone chemotherapy agent, primarily used in the treatment of acute lymphoblastic leukemia (ALL).[1][2] As a purine analog, it interferes with nucleic acid synthesis, effectively targeting rapidly proliferating cancer cells.[3][4] However, the clinical efficacy of 6-MP is often hampered by its poor oral bioavailability, short biological half-life, and potential for severe side effects, including myelosuppression and hepatotoxicity.[1][5][6][7]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating 6-MP within a nanoparticle carrier, it is possible to enhance its solubility, improve its pharmacokinetic profile, and potentially achieve targeted delivery to tumor tissues, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[1][5][7]
These application notes provide a comprehensive guide for the development and evaluation of a 6-mercaptopurine nanoparticle delivery system, covering formulation, characterization, and in vitro/in vivo assessment.
Nanoparticle Formulation and Characterization
A variety of nanoparticle platforms can be utilized for the delivery of 6-MP, including polymeric nanoparticles, liposomes, and magnetic nanoparticles. This section details the preparation and characterization of two common formulations: poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.
Formulation of 6-Mercaptopurine Loaded PLGA Nanoparticles
PLGA, a biodegradable and biocompatible polymer, is widely used for creating drug delivery nanoparticles.[1][2] The double-emulsion solvent evaporation method is a common technique for encapsulating hydrophilic drugs like 6-MP within a PLGA matrix.[1][2]
Experimental Protocol: Double-Emulsion Solvent Evaporation
-
Preparation of the Inner Aqueous Phase (W1):
-
Formation of the Primary Emulsion (W1/O):
-
Dissolve PLGA in an organic solvent like ethyl acetate to form the oil phase (O).[1][2]
-
Add the inner aqueous phase (W1) dropwise to the oil phase (O) while stirring magnetically to create a primary water-in-oil emulsion.[1][2]
-
Sonicate the primary emulsion in an ice water bath to reduce the droplet size.[1]
-
-
Formation of the Double Emulsion (W1/O/W2):
-
Nanoparticle Solidification and Collection:
-
Stir the double emulsion overnight to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the washed nanoparticles for long-term storage.
-
Formulation of 6-Mercaptopurine Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[6][7] The thin-film hydration method is a straightforward and widely used technique for preparing liposomes.[5][6][8]
Experimental Protocol: Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve lipids (e.g., phosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.[5][8]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[5]
-
To ensure complete removal of the solvent, leave the flask in a vacuum oven overnight.[5]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the dissolved 6-mercaptopurine.[5]
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
Characterization of 6-Mercaptopurine Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.
1.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of nanoparticles, including their stability in biological fluids and their ability to cross biological barriers.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Disperse the nanoparticle formulation in deionized water.
-
Analyze the sample using a DLS instrument to determine the average particle size (Z-average), PDI, and zeta potential.
1.3.2. Drug Loading and Encapsulation Efficiency
These parameters quantify the amount of drug successfully incorporated into the nanoparticles.
Experimental Protocol:
-
Drug Loading (%):
-
Accurately weigh a sample of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., methanol/water) to release the encapsulated 6-MP.[1]
-
Quantify the amount of 6-MP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading using the following formula:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
-
-
Encapsulation Efficiency (%):
-
Separate the nanoparticles from the aqueous medium containing unencapsulated 6-MP by centrifugation.
-
Quantify the amount of free 6-MP in the supernatant.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100
-
-
Data Presentation: Nanoparticle Characterization
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | 138.01 ± 0.39 | 0.119 ± 0.003 | - | 13.60 | 80.71 | [1] |
| Positively Charged Liposomes | 574.67 ± 37.29 | 0.543 | - | - | 42.11 ± 2.07 | [5][6] |
| Neutral Liposomes | 660.47 ± 44.32 | 0.667 | ~0 | - | 94.44 ± 0.56 | [5][6] |
| Magnetite Nanoparticles | ~19 | - | - | - | - | [9][10] |
In Vitro Evaluation
In vitro studies are essential for assessing the drug release profile and the cytotoxic activity of the 6-MP nanoparticle formulation.
In Vitro Drug Release
This study evaluates the rate and extent of 6-MP release from the nanoparticles over time, which is critical for predicting their in vivo performance.
Experimental Protocol: Dialysis Method
-
Disperse a known amount of 6-MP loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).[1][11]
-
Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (e.g., 3500 Da).[1]
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.[1]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[1]
-
Quantify the concentration of 6-MP in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation: In Vitro Drug Release
| Formulation | Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
| PLGA Nanoparticles | pH 7.4 | ~90 | 10 (for free drug) | [1] |
| PLGA Nanoparticles | pH 4.8 | ~50 | 96 | [1] |
| Magnetite Nanoparticles | pH 4.8 | 97.7 | ~41.7 | [9][10] |
| Magnetite Nanoparticles | pH 7.4 | 55.4 | ~105 | [9][10] |
In Vitro Cytotoxicity
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the 6-MP nanoparticles on cancer cell lines.[12][13][14]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free 6-MP (µM) | 6-MP Loaded Liposomes (µM) | Reference |
| HepG2 | 9.6 (µg/mL) | - | [12] |
| HCT116 | 16.7 (µg/mL) | - | [12] |
| MCF-7 | 12.8 (µg/mL) | - | [12] |
| Jurkat | - | Lower than free 6-MP | [1] |
In Vivo Evaluation
In vivo studies in animal models are crucial for assessing the pharmacokinetic profile, biodistribution, and anti-tumor efficacy of the 6-MP nanoparticle formulation.
Pharmacokinetics and Biodistribution
These studies determine how the nanoparticle formulation is absorbed, distributed, metabolized, and excreted by the body.
Experimental Protocol: Animal Studies
-
Animal Model:
-
Use appropriate animal models, such as Sprague-Dawley rats or mice.[1]
-
-
Administration:
-
Administer the 6-MP nanoparticle formulation and free 6-MP (as a control) to the animals via the desired route (e.g., oral or intravenous).[16]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after administration.[16]
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and collect major organs and tissues.
-
-
Sample Analysis:
-
Extract 6-MP from the plasma and tissue homogenates.
-
Quantify the concentration of 6-MP using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
-
-
Biodistribution Analysis:
-
Determine the concentration of 6-MP in each organ to understand the tissue distribution profile of the nanoparticles.
-
Data Presentation: Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | AUC (mg/L·h) | t1/2 (h) | Reference |
| 6-MP Nanoparticles | 478.05 ± 233.00 | 558.70 ± 110.80 | 1.57 ± 1.09 | [1] |
| Free 6-MP | 202.90 ± 94.29 | 381.00 ± 71.20 | 1.50 ± 0.94 | [1] |
Visualizations
6-Mercaptopurine Signaling Pathway
The anti-leukemic effects of 6-MP are mediated through its conversion to active metabolites that disrupt de novo purine synthesis and are incorporated into DNA, leading to cell cycle arrest and apoptosis.[3][4]
Caption: Intracellular activation and mechanism of action of 6-mercaptopurine.
Experimental Workflow for Nanoparticle Development
The development and evaluation of a 6-MP nanoparticle delivery system follows a logical progression from formulation to in vivo testing.
Caption: A streamlined workflow for the development of 6-MP nanoparticles.
Conclusion
The development of a 6-mercaptopurine nanoparticle delivery system holds significant promise for improving the treatment of acute lymphoblastic leukemia and other cancers. By following the detailed protocols and application notes provided herein, researchers and drug development professionals can systematically formulate, characterize, and evaluate novel 6-MP nanoparticle formulations with the potential for enhanced therapeutic outcomes. The data presented in the tables offer a comparative overview of different nanoparticle systems, while the diagrams provide a clear visual representation of the underlying biological pathways and experimental processes. This comprehensive guide serves as a valuable resource for advancing the clinical translation of nanotechnology-based cancer therapies.
References
- 1. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMR Biotechnology-Loading and Release of 6-Mercaptopurine from Functionalized Multiwalled Carbon Nanotubes Using Fusion Method | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Profiling of Tumors Following 6-Mercaptopurine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the gene expression changes observed in tumor cells following treatment with the anti-cancer drug 6-mercaptopurine (6-MP). The accompanying detailed protocols offer step-by-step guidance for performing gene expression profiling experiments using microarray and RNA-sequencing (RNA-seq) technologies.
Introduction to 6-Mercaptopurine and its Impact on Gene Expression
6-mercaptopurine is a purine analogue that acts as an antimetabolite, primarily used in the treatment of acute lymphoblastic leukemia (ALL) and other cancers.[1] Its mechanism of action involves intracellular conversion to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity and inhibition of de novo purine synthesis.[1] This interference with nucleic acid metabolism triggers a cascade of changes in gene expression as the cell responds to metabolic stress and DNA damage.
Gene expression profiling of tumors after 6-MP treatment is crucial for understanding the molecular mechanisms of its efficacy, identifying biomarkers of sensitivity or resistance, and discovering potential new therapeutic targets to enhance its anti-cancer effects.
Key Signaling Pathways and Genes Affected by 6-Mercaptopurine
Studies have revealed that 6-MP treatment significantly alters gene expression in several key pathways:
-
Purine Metabolism: As a purine analog, 6-MP directly impacts this pathway. Genes involved in purine biosynthesis and interconversion are often dysregulated.
-
Metabolic Reprogramming: 6-MP has been shown to induce energetic stress in cancer cells, leading to changes in the expression of genes involved in glycolysis and glutaminolysis.[2][3] This is often mediated by the inhibition of metabolic checkpoints like mTOR and the activation of AMPK.[3]
-
Drug Transport and Metabolism: The expression of drug transporter genes can influence cellular response to 6-MP. For instance, the expression of the drug transporter ABCC1 (MRP1) has been linked to thiopurine sensitivity.[4][5]
-
DNA Damage and Repair: The incorporation of TGNs into DNA induces a DNA damage response, affecting the expression of genes involved in cell cycle control and apoptosis.
The following diagram illustrates the central mechanism of action of 6-mercaptopurine and its influence on downstream signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming 6-Mercaptopurine Resistance in Leukemia Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming 6-mercaptopurine (6-MP) resistance in leukemia cell lines. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 6-mercaptopurine (6-MP) resistance in leukemia cell lines?
A1: Resistance to 6-MP in leukemia cell lines is multifactorial and can arise from several key mechanisms:
-
Altered Drug Metabolism:
-
Thiopurine S-methyltransferase (TPMT): This enzyme inactivates 6-MP by converting it to methyl-6-MP. Increased TPMT activity can lead to enhanced drug inactivation and reduced levels of the active cytotoxic metabolites, thioguanine nucleotides (TGNs).[1][2][3]
-
Nudix Hydrolase 15 (NUDT15): This enzyme can dephosphorylate the active metabolites of 6-MP, leading to their inactivation. Genetic variants in NUDT15 that result in a loss of function are associated with increased sensitivity to 6-MP, while increased activity could theoretically contribute to resistance.[4]
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT1): This is a key enzyme in the purine salvage pathway that converts 6-MP into its active cytotoxic form, thioinosine monophosphate (TIMP).[5][6] Deficiencies or mutations in HPRT1 can severely impair the activation of 6-MP, leading to high levels of resistance.[1][5][7]
-
-
Increased Drug Efflux:
-
Alterations in Downstream Pathways:
-
Changes in apoptosis signaling pathways or cell cycle regulation can render cells less sensitive to the DNA-damaging effects of 6-MP's active metabolites.
-
Q2: We are observing a higher than expected IC50 value for 6-MP in our leukemia cell line. What could be the cause?
A2: A high IC50 value for 6-MP suggests the development of resistance. The underlying cause could be one or a combination of the mechanisms mentioned in Q1. To investigate further, consider the following:
-
Assess the expression and activity of key metabolic enzymes:
-
Measure TPMT enzyme activity. High activity could be inactivating the drug.
-
Sequence the HPRT1 gene to check for mutations that could impair drug activation.
-
Perform a Western blot to determine the protein levels of HPRT1.
-
-
Investigate drug efflux:
-
Use flow cytometry or Western blotting to check for the overexpression of drug transporters like P-glycoprotein (MDR1) or MRP4.
-
-
Evaluate the apoptotic response:
-
Perform an Annexin V/PI apoptosis assay to determine if the cells are undergoing apoptosis in response to 6-MP treatment. A lack of apoptosis despite high drug concentrations could point to defects in the apoptotic machinery.
-
Q3: How can we overcome 6-MP resistance in our cell culture experiments?
A3: Several strategies can be employed in vitro to overcome 6-MP resistance:
-
Combination Therapies:
-
Allopurinol: This xanthine oxidase inhibitor can modulate 6-MP metabolism, leading to a decrease in the production of the less active methylated metabolites and an increase in the active thioguanine nucleotides (TGNs).[10][11][12] Co-treatment with allopurinol and a reduced dose of 6-MP has been shown to be effective.[10][13][14]
-
Methotrexate (MTX): Pre-treatment with MTX can enhance the efficacy of 6-MP. MTX can increase the intracellular pool of phosphoribosyl pyrophosphate (PRPP), a substrate required for 6-MP activation by HPRT1.[2] It can also inhibit de novo purine synthesis, making the cells more reliant on the salvage pathway that activates 6-MP.[2][11][12][15][16]
-
-
Novel Drug Delivery Systems:
-
Liposomal formulations: Encapsulating 6-MP in liposomes can improve its solubility, stability, and cellular uptake, potentially bypassing some resistance mechanisms.[17][18][19]
-
Nanoparticles: Nanoparticle-based delivery systems, such as gold nanoparticles or polymeric nanoparticles, can enhance the intracellular delivery of 6-MP and improve its cytotoxic effects.[5][6][20][21][22][23][24][25]
-
Troubleshooting Guides
Troubleshooting High IC50 Values in 6-MP Cytotoxicity Assays
| Observation | Potential Cause | Recommended Troubleshooting Step(s) |
| Gradual increase in IC50 over multiple passages | Development of acquired resistance. | 1. Characterize the resistant phenotype: Compare the resistant cell line to the parental line by assessing TPMT activity, HPRT1 expression/mutation status, and drug efflux pump expression. 2. Attempt to reverse resistance: Test combination therapies with allopurinol or methotrexate. |
| High IC50 from the outset in a new cell line | Intrinsic resistance. | 1. Investigate baseline characteristics: Analyze the baseline expression of TPMT, HPRT1, and drug transporters. 2. Consider alternative thiopurines: Test the sensitivity of the cell line to other thiopurines like 6-thioguanine (6-TG), which may have a different metabolic activation profile. |
| Inconsistent IC50 values between experiments | Experimental variability. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Verify drug concentration: Prepare fresh drug solutions for each experiment and verify the concentration. 3. Check assay parameters: Optimize cell seeding density and incubation time. |
| High IC50 with low levels of apoptosis | Defective apoptotic signaling or cell cycle arrest. | 1. Perform cell cycle analysis: Use flow cytometry to determine if 6-MP is inducing cell cycle arrest. 2. Assess key apoptotic proteins: Use Western blotting to check the expression of proteins involved in apoptosis (e.g., Bcl-2 family members, caspases). |
Troubleshooting Annexin V/PI Apoptosis Assays
| Observation | Potential Cause | Recommended Troubleshooting Step(s) |
| High percentage of Annexin V+/PI+ cells in the untreated control | Poor cell health or harsh cell handling. | 1. Ensure healthy cell culture: Use cells in the logarithmic growth phase and handle them gently during harvesting and staining.[26] 2. Optimize harvesting: If using adherent cells, use a non-enzymatic dissociation method or trypsin without EDTA, as EDTA can interfere with Annexin V binding.[20] |
| Low percentage of apoptotic cells in the 6-MP treated group | Insufficient drug concentration or incubation time. | 1. Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis. 2. Collect supernatant: Apoptotic cells may detach and be present in the culture supernatant; ensure to collect and analyze these cells.[26] |
| Annexin V-positive but PI-negative population is small | Cells are rapidly progressing to late apoptosis/necrosis. | 1. Shorten incubation time: Analyze cells at earlier time points after 6-MP treatment to capture the early apoptotic population. |
| Weak or no Annexin V staining | Reagent or buffer issues. | 1. Check reagents: Ensure the Annexin V and binding buffer are not expired and have been stored correctly. 2. Verify calcium concentration: Annexin V binding to phosphatidylserine is calcium-dependent; ensure the binding buffer contains adequate calcium.[20] |
Quantitative Data Summary
Table 1: IC50 Values of 6-Mercaptopurine in Leukemia Cell Lines
| Cell Line | Type | Resistance Status | 6-MP IC50 (µM) | Reference |
| Jurkat | Human T-cell leukemia | Sensitive | 0.36 | [21][23] |
| K562 | Human chronic myeloid leukemia | Sensitive | Not specified | [9] |
| K562-MP5 | Human chronic myeloid leukemia | Resistant | >100 (339-fold resistant) | [9] |
| MOLT-4 | Human T-cell leukemia | Sensitive | ~10 | [27] |
| WEHI-3B | Murine leukemia | Sensitive | 10 ± 0.5 | [24] |
| Jurkat | Human T-cell leukemia | N/A (with nanomedicine) | 1.09 (6-MPNs) | [21][23] |
| Jurkat | Human T-cell leukemia | N/A (with nanomedicine) | 0.76 (6-MPCs) | [21][23] |
| HepG2 | Human liver carcinoma | N/A (with liposomes) | 9.6 | [17][18] |
| HCT116 | Human colon carcinoma | N/A (with liposomes) | 16.7 | [17][18] |
| MCF-7 | Human breast adenocarcinoma | N/A (with liposomes) | 12.8 | [17][18] |
6-MPNs: 6-MP-loaded nanomedicines; 6-MPCs: 6-MP-loaded conventional nanoparticles
Experimental Protocols
Protocol for Annexin V/PI Apoptosis Assay
This protocol outlines the general steps for detecting apoptosis in leukemia cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[22][28]
Materials:
-
Leukemia cell line of interest
-
6-Mercaptopurine (6-MP)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed leukemia cells in a culture plate at a density that will allow for logarithmic growth during the treatment period.
-
Treat cells with the desired concentrations of 6-MP for the intended duration. Include an untreated control.
-
-
Cell Harvesting:
-
Carefully collect the cells, including any floating cells in the supernatant, into a centrifuge tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol for Western Blotting of HPRT1
This protocol provides a general procedure for detecting HPRT1 protein levels in leukemia cell lysates by Western blotting.
Materials:
-
Leukemia cell lysates (from sensitive and resistant lines)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HPRT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the leukemia cell pellets in ice-cold RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HPRT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare HPRT1 protein levels between sensitive and resistant cell lines. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: 6-MP metabolism and mechanisms of resistance.
Experimental Workflow for Assessing 6-MP Resistance
Caption: Workflow for investigating 6-MP resistance.
Logical Relationships of Resistance Mechanisms
References
- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. Maintenance therapy for acute lymphoblastic leukemia: basic science and clinical translations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. Collection - Gold Nanoparticles Enhance the Anti-Leukemia Action of a 6-Mercaptopurine Chemotherapeutic Agent - Langmuir - Figshare [acs.figshare.com]
- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Comparison of three methods for measuring thiopurine methyltransferase activity in red blood cells and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia [frontiersin.org]
- 11. Mercaptopurine/Methotrexate Maintenance Therapy of Childhood Acute Lymphoblastic Leukemia: Clinical Facts and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of allopurinol to manage skewed 6-mercaptopurine metabolism in pediatric maintenance acute lymphoblastic leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. graphviz.org [graphviz.org]
- 16. Dose reduction of coadministered 6-mercaptopurine decreases myelotoxicity following high-dose methotrexate in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. graphviz dot file example · GitHub [gist.github.com]
- 20. benchchem.com [benchchem.com]
- 21. dovepress.com [dovepress.com]
- 22. bosterbio.com [bosterbio.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Release Behavior and Toxicity Profiles towards Leukemia (WEHI-3B) Cell Lines of 6-Mercaptopurine-PEG-Coated Magnetite Nanoparticles Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. yeasenbio.com [yeasenbio.com]
- 27. benchchem.com [benchchem.com]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Optimizing 6-Mercaptopurine (6-MP) Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing 6-mercaptopurine (6-MP) dosage in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for 6-mercaptopurine in in vitro studies?
The effective concentration of 6-MP can vary significantly depending on the cell line and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. However, the following table summarizes some reported effective concentrations and IC50 values for various cell lines.
| Cell Line | Concentration Range | IC50 Value | Incubation Time | Reference |
| Jurkat (T-lymphocyte) | 50 µM | ~10 µM | 48-96 hours | [1][2][3] |
| HepG2 (Hepatocellular Carcinoma) | 50-100 µM | 32.25 µM | Not Specified | [4][5] |
| MCF-7 (Breast Adenocarcinoma) | >100 µM | >100 µM | Not Specified | [4][5] |
| L1210 (Leukemia) | Not Specified | 0.024 µM (multidrug-resistant) | Not Specified | [6] |
| SUM149-MA (Breast Cancer) | 2-8 µM (low dose) / 16-32 µM (high dose) | Not Specified | 7-28 days | [7] |
| Molt-3 (Acute Lymphoblastic Leukemia) | Not Specified | 10 +/- 2 µM | 96 hours | [3] |
Q2: How should I prepare a stock solution of 6-mercaptopurine? It has poor water solubility.
6-mercaptopurine is known for its limited solubility in aqueous solutions.[8][9] Here is a recommended procedure for preparing a stock solution:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for 6-MP.[6][8] It can also be dissolved in 0.1 M NaOH.[7] For some applications, dissolving in a slightly alkaline solution and then diluting with your buffer of choice is effective.[10]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. For example, the solubility in DMSO is approximately 5 mg/ml.[8]
-
Working Dilutions: For your experiments, dilute the stock solution into your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh aqueous solutions for each experiment as 6-MP can degrade in aqueous buffers.[8]
Q3: What is the mechanism of action of 6-mercaptopurine?
6-mercaptopurine is a prodrug that needs to be metabolized intracellularly to exert its cytotoxic effects.[11][12] The primary mechanism involves its conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[13][14] These active metabolites have several downstream effects:
-
Inhibition of De Novo Purine Synthesis: 6-MP metabolites inhibit key enzymes in the purine biosynthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[12][15] This leads to a depletion of purine nucleotides necessary for DNA and RNA synthesis.[16]
-
Incorporation into Nucleic Acids: The active 6-TGNs can be incorporated into both DNA and RNA during replication and transcription.[12][17] This incorporation disrupts the structure and function of these nucleic acids, leading to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[18][19]
Caption: Metabolic activation of 6-mercaptopurine and its cytotoxic mechanisms.
Troubleshooting Guides
Problem 1: I am not observing any significant cytotoxicity even at high concentrations of 6-MP.
-
Possible Cause 1: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to 6-mercaptopurine. Common resistance mechanisms include:
-
Decreased HGPRT activity: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is crucial for converting 6-MP into its active form.[11][13] Reduced activity of this enzyme is a common cause of resistance.[20]
-
Increased TPMT activity: The enzyme thiopurine S-methyltransferase (TPMT) inactivates 6-MP by converting it to 6-methylmercaptopurine (6-MMP).[13][15] High TPMT activity can lead to reduced efficacy.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump 6-MP out of the cell.[13]
-
-
Troubleshooting Steps:
-
Verify with a sensitive cell line: Test your 6-MP stock on a cell line known to be sensitive to the drug (e.g., Jurkat) to confirm its activity.
-
Measure enzyme activity: If possible, measure the enzymatic activity of HGPRT and TPMT in your cell lysates and compare them to a sensitive cell line.[13]
-
Co-treatment with inhibitors: Consider co-treating with an inhibitor of xanthine oxidase, such as allopurinol, which can increase the bioavailability of 6-MP, but be aware this may also increase cytotoxicity.[13]
-
-
Possible Cause 2: Issues with 6-MP Solution. The 6-MP solution may have degraded.
-
Troubleshooting Steps:
-
Possible Cause 3: High Purine Content in Culture Medium. The presence of high levels of purines in the cell culture medium can compete with 6-MP, reducing its efficacy.
-
Troubleshooting Steps:
-
Check medium formulation: Review the composition of your cell culture medium.
-
Switch to a low-purine medium: Consider using a medium with lower purine content for the duration of the drug treatment.[13] You can test this by supplementing a purine-low medium with hypoxanthine to see if it "rescues" the cells from 6-MP toxicity.[13]
-
References
- 1. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. scialert.net [scialert.net]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mpbio.com [mpbio.com]
- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 16. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Troubleshooting poor solubility of 6-mercaptopurine in aqueous solutions
Welcome to the technical support center for 6-mercaptopurine (6-MP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of 6-MP in experimental settings, with a focus on overcoming its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is 6-mercaptopurine and what are its basic physicochemical properties?
6-mercaptopurine is a purine analogue used as an antineoplastic and immunosuppressive agent.[1][2] It is a yellow crystalline solid that is sparingly soluble to insoluble in water.[1][3][4] Key properties are summarized below.
Q2: Why is my 6-mercaptopurine not dissolving in water?
6-mercaptopurine is known for its poor solubility in neutral aqueous solutions.[5][6][7] It is practically insoluble in water, acetone, and ether.[1] To dissolve 6-MP effectively, an alkaline solution or an organic co-solvent is typically required.
Q3: How does pH affect the solubility of 6-mercaptopurine?
The solubility of 6-MP is highly dependent on pH. It is an amphoteric molecule with two pKa values, approximately 7.77 and 11.17.[1] Its solubility significantly increases in alkaline solutions (pH > 7.77) due to the deprotonation of the thiol group, which allows for the formation of a more soluble salt.[1][3][4] Conversely, it is only slightly soluble in dilute acidic conditions.[3][6]
Q4: What solvents can I use to dissolve 6-mercaptopurine?
For research purposes, 6-MP is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3] It is also soluble in alkaline solutions like dilute sodium hydroxide (NaOH).[3] For cell culture experiments, a common practice is to dissolve 6-MP in DMSO and then dilute it with the aqueous buffer or culture medium.[3]
Q5: I dissolved 6-MP in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To troubleshoot this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of 6-MP in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a different solubilization method: Consider preparing the 6-MP solution in a dilute alkaline solution (e.g., 0.1 N NaOH) and then neutralizing it carefully with HCl while vortexing.
-
Warm the solution: Gently warming the solution may help in redissolving the precipitate, but be cautious about the thermal stability of 6-MP.
Q6: How stable is 6-mercaptopurine in solution?
Aqueous solutions of 6-MP are susceptible to degradation, particularly when exposed to light and at certain pH values.[4] It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C, protected from light.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Degradation of 6-MP in the stock solution or working solution.
-
Troubleshooting Step: Prepare fresh stock solutions of 6-MP for each experiment. If using a stock solution prepared in an organic solvent, ensure it is stored properly at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Precipitation of 6-MP in the cell culture medium.
-
Troubleshooting Step: Visually inspect the culture medium for any precipitate after adding the 6-MP solution. If precipitation is observed, refer to the troubleshooting steps for precipitation upon dilution (FAQ Q5). Consider sterile filtering the final working solution before adding it to the cells.
-
-
Potential Cause: Interaction with components in the cell culture medium.
-
Troubleshooting Step: Some components in serum or media can interact with 6-MP. Ensure consistent media and serum batches are used throughout the experiments.
-
Issue 2: Low bioavailability or efficacy in in vivo studies.
-
Potential Cause: Poor solubility and absorption from the vehicle.
-
Troubleshooting Step: For oral administration, consider using a suspension or a formulation with solubility enhancers. For parenteral administration, ensure the formulation is clear and free of precipitates before injection.
-
-
Potential Cause: Rapid metabolism of 6-MP.
Data Presentation
Table 1: Solubility of 6-Mercaptopurine in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | Insoluble/Sparingly Soluble | Solubility is pH-dependent. |
| DMSO | ~5 mg/mL to 100 mM (~15.2 mg/mL) | A common solvent for preparing stock solutions.[3][8] |
| DMF | ~5 mg/mL | Another option for preparing stock solutions.[3] |
| Ethanol | ~0.2 mg/mL | Soluble in hot ethanol.[3][4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in DMSO.[3] |
| 0.1 N NaOH | Soluble | Forms a soluble salt.[9] |
| 1 eq. NaOH | Soluble up to 100 mM (~15.2 mg/mL) | Forms a soluble salt. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 6-Mercaptopurine in DMSO
Materials:
-
6-Mercaptopurine monohydrate (FW: 170.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 1.70 mg of 6-mercaptopurine monohydrate and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the 6-mercaptopurine is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM 6-Mercaptopurine stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw the 10 mM stock solution of 6-mercaptopurine at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, consider preparing a more dilute stock solution or a fresh working solution at a lower concentration.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Visualizations
Diagram 1: Metabolic Pathway of 6-Mercaptopurine
Caption: Metabolic activation and inactivation pathways of 6-mercaptopurine.
Diagram 2: Experimental Workflow for Preparing a 6-MP Working Solution
Caption: Workflow for preparing a 6-mercaptopurine working solution.
Diagram 3: Logic Diagram for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting 6-mercaptopurine solubility problems.
References
- 1. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Improvement of aqueous solubility and rectal absorption of 6-mercaptopurine by addition of sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development and evaluation of 6-mercaptopurine and metoclopramide polypill formulation for oral administration: In-vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating 6-Mercaptopurine-Induced Hepatotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing 6-mercaptopurine (6-MP)-induced hepatotoxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 6-mercaptopurine (6-MP)-induced hepatotoxicity?
A1: 6-MP-induced hepatotoxicity is primarily linked to its metabolite, 6-methylmercaptopurine (6-MMP).[1][2][3][4][5][6][7] 6-MP is a prodrug with three main metabolic pathways. While the formation of 6-thioguanine nucleotides (6-TGNs) is responsible for the desired therapeutic effects, the methylation of 6-MP by thiopurine S-methyltransferase (TPMT) leads to the production of 6-MMP, which is associated with liver injury.[1][5][8] The hepatotoxicity is considered a direct, dose-related effect.[3]
Q2: What are the common signs of hepatotoxicity in animals treated with 6-MP?
A2: Common signs of hepatotoxicity include elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9] In more severe cases, jaundice, hepatomegaly, and changes in liver histology (e.g., intrahepatic cholestasis, steatosis, and centrilobular injury) may be observed.[3][10] Animals may also exhibit general signs of toxicity such as weight loss or impaired growth.[11][12]
Q3: How can I reduce 6-MP-induced hepatotoxicity in my animal model?
A3: Co-administration of allopurinol, a xanthine oxidase inhibitor, is a well-documented strategy to mitigate 6-MP hepatotoxicity.[3][6][9][13] Allopurinol inhibits an enzyme involved in an alternative pathway of 6-MP metabolism, shunting the metabolic process towards the production of the therapeutic 6-TGNs and away from the hepatotoxic 6-MMP.[6] This allows for a reduction in the required dose of 6-MP, further decreasing the risk of liver injury.[9][14]
Q4: What animal models are suitable for studying 6-MP hepatotoxicity?
A4: Various animal models have been used, including mice, rats, and dogs.[5][11] Patient-derived xenograft (PDX) models in mice have been effectively used to study the co-administration of allopurinol and 6-MP.[9][14] For general studies on drug-induced liver injury (DILI), models using agents like acetaminophen (APAP) or carbon tetrachloride (CCl4) can provide comparative insights into mechanisms of hepatotoxicity.[15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High mortality in the 6-MP treated group. | Dose of 6-MP is too high. | - Review the literature for appropriate dose ranges for your specific animal model and strain. - Consider a dose-response study to determine the maximum tolerated dose. - If co-administering with allopurinol, the 6-MP dose should be significantly reduced (e.g., by 50%).[6][9][14] |
| Significant elevation in liver enzymes (e.g., ALT, AST) early in the study. | High levels of the hepatotoxic metabolite 6-MMP. | - Introduce allopurinol co-treatment to shift metabolism towards the therapeutic 6-TGN pathway.[6] - Reduce the dose of 6-MP.[9][14] - Monitor liver enzymes more frequently to track the progression of hepatotoxicity.[10] |
| Animals are losing weight rapidly. | Systemic toxicity, potentially including hepatotoxicity and myelosuppression. | - Assess for other signs of toxicity, such as changes in blood counts (myelosuppression). - Reduce the 6-MP dose. - Ensure adequate hydration and nutrition. |
| Variability in hepatotoxic response between animals. | Genetic differences in drug-metabolizing enzymes (e.g., TPMT). | - Use a genetically homogenous inbred strain of animals. - Increase the number of animals per group to improve statistical power. |
| No significant hepatotoxicity observed at expected doses. | Animal model may be less sensitive to 6-MP. | - Confirm the formulation and administration of 6-MP. - Consider a higher dose of 6-MP or a longer duration of treatment. - Evaluate a different animal model or strain known to be more susceptible to DILI. |
Quantitative Data Summary
Table 1: Effect of Allopurinol Co-administration on 6-MP Dose and Liver Enzymes
| Parameter | 6-MP Monotherapy | 6-MP + Allopurinol | Fold Change / Comment | Reference |
| Median 6-MP Dose (mg/m²/day) | 49.3 | 25.0 | ~50% reduction | [9] |
| Average ALT Level (U/L) - Before Allopurinol | ~500 | N/A | High baseline in hepatotoxic group | [9] |
| Average ALT Level (U/L) - After Allopurinol | N/A | Significantly decreased and stabilized at a lower level | Sustained improvement in liver function | [9] |
| Median AST (U/L) - Before Intervention | 34 | N/A | In patients with 6-MMP associated hepatotoxicity | [7] |
| Median AST (U/L) - After Switching to 6-thioguanine | N/A | 23 | Significant decrease | [7] |
| Median ALT (U/L) - Before Intervention | 64 | N/A | In patients with 6-MMP associated hepatotoxicity | [7] |
| Median ALT (U/L) - After Switching to 6-thioguanine | N/A | 20 | Significant decrease | [7] |
Table 2: Changes in 6-MP Metabolites with Allopurinol Co-administration
| Metabolite | 6-MP Monotherapy | 6-MP + Allopurinol | Fold Change | Reference |
| DNA-incorporated thioguanine (DNA-TG) (fmol/µg DNA) | 131 | 444 | 3.4-fold increase | [9] |
| 6-methylmercaptopurine (6-MMP) levels | High | Reduced | Allopurinol shifts metabolism away from 6-MMP | [9] |
Experimental Protocols
Protocol 1: Induction of 6-MP Hepatotoxicity in a Mouse Model
This is a representative protocol synthesized from general DILI study designs.[15][16] Researchers should optimize parameters for their specific experimental goals.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
Group 2: 6-MP
-
Group 3: 6-MP + Allopurinol
-
Group 4: Allopurinol alone
-
-
Drug Preparation and Administration:
-
6-MP: Prepare a suspension in a suitable vehicle. A starting dose could be in the range of 25-50 mg/kg, administered daily via oral gavage.
-
Allopurinol: Prepare a solution in a suitable vehicle. A starting dose could be in the range of 3-10 mg/kg, administered daily via oral gavage, typically 30-60 minutes before 6-MP administration.
-
-
Monitoring:
-
Body weight: Record daily.
-
Clinical signs: Observe animals daily for any signs of distress or toxicity.
-
Blood sampling: Collect blood via tail vein or retro-orbital sinus at baseline and at selected time points (e.g., weekly) for analysis of serum ALT and AST levels.
-
-
Termination and Tissue Collection:
-
At the end of the study period (e.g., 2-4 weeks), euthanize animals.
-
Collect blood for final liver enzyme analysis.
-
Perfuse the liver with saline and collect liver tissue for histopathological analysis (fix in 10% neutral buffered formalin) and for analysis of 6-MP metabolites (snap-freeze in liquid nitrogen).
-
Visualizations
Signaling Pathway: 6-Mercaptopurine Metabolism
Caption: Metabolic pathways of 6-mercaptopurine (6-MP).
Experimental Workflow: Evaluating a Hepatoprotective Agent
References
- 1. researchgate.net [researchgate.net]
- 2. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Mercaptopurine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Hepatotoxicity associated with 6-methyl mercaptopurine formation during azathioprine and 6-mercaptopurine therapy does not occur on the short-term during 6-thioguanine therapy in IBD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results from patient-derived xenograft models support co-administration of allopurinol and 6-mercaptopurine to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Oral 6-Mercaptopurine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of 6-mercaptopurine (6-MP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of 6-mercaptopurine?
The oral bioavailability of 6-mercaptopurine (6-MP) is often low and variable, typically ranging from 16% to 50%.[1][2] Several key factors contribute to this issue:
-
Poor Aqueous Solubility: 6-MP is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its limited solubility in gastrointestinal fluids can hinder its dissolution and subsequent absorption.[1][3]
-
Extensive First-Pass Metabolism: After oral administration, 6-MP undergoes significant metabolism in the liver and intestines before it can reach systemic circulation.[4][5] A primary metabolic pathway involves the enzyme xanthine oxidase (XO), which converts 6-MP into the inactive metabolite 6-thiouric acid.[6][7]
-
Food Interactions: The co-administration of 6-MP with food, particularly milk, can significantly reduce its bioavailability.[8][9][10] Cow's milk contains high concentrations of xanthine oxidase, which can degrade 6-MP in the gastrointestinal tract before it is absorbed.[10][11]
-
Genetic Polymorphisms: The enzyme thiopurine methyltransferase (TPMT) is involved in the metabolism of 6-MP.[5][12] Genetic variations in the TPMT gene can lead to differences in enzyme activity among individuals, affecting the drug's efficacy and toxicity.[12][13][14]
Q2: What are the common strategies to enhance the oral bioavailability of 6-MP?
Several formulation strategies are being explored to overcome the challenges associated with 6-MP's low bioavailability:
-
Nanoparticle-Based Formulations: Encapsulating 6-MP into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipid-based carriers, can improve its solubility and protect it from premature degradation.[1][3][15] These nanoparticles can also enhance absorption through various mechanisms, including uptake by M cells in Peyer's patches.[1][2]
-
Liposomal Formulations: Liposomes can encapsulate 6-MP, potentially improving its solubility and altering its pharmacokinetic profile.[16][17]
-
Co-crystallization: The formation of co-crystals with other molecules can enhance the dissolution rate and bioavailability of 6-MP.
Q3: How does food intake, particularly milk, affect 6-MP bioavailability?
Administering 6-MP with food, especially a meal containing milk, has been shown to decrease its oral bioavailability.[8][9] Studies in children with acute lymphoblastic leukemia demonstrated that taking 6-MP after breakfast resulted in a significant reduction in peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[8] The high concentration of xanthine oxidase in cow's milk is a major contributing factor, as it can metabolize 6-MP into its inactive form, 6-thiouric acid, within the gastrointestinal tract.[10][11] Therefore, it is generally recommended that 6-MP be taken in a fasting state to optimize its absorption.[8]
Troubleshooting Guide
Problem: Inconsistent or low bioavailability observed in preclinical animal studies.
| Possible Cause | Troubleshooting Steps |
| Poor drug solubility in the formulation. | 1. Characterize the solid-state properties of the 6-MP used. 2. Consider micronization or nano-sizing of the drug substance. 3. Evaluate the use of solubility enhancers or amorphous solid dispersions. |
| Degradation of 6-MP in the gastrointestinal tract. | 1. Investigate the use of enteric coatings to protect the drug from the acidic stomach environment. 2. Explore the use of enzyme inhibitors (e.g., allopurinol for xanthine oxidase), though this can have clinical implications and requires careful consideration. |
| Suboptimal release profile from the formulation. | 1. Modify the composition of the formulation (e.g., polymer type, excipient ratios) to achieve a more favorable release profile. 2. Perform in vitro dissolution studies under different pH conditions to simulate the gastrointestinal tract. |
| Interaction with study animal diet. | 1. Standardize the diet of the animals and ensure it is free of components known to interact with 6-MP (e.g., high xanthine oxidase content). 2. Administer the formulation to fasted animals. |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study (Dialysis Method)
This protocol is adapted from studies on nanoparticle formulations of 6-MP.[2][3]
Objective: To evaluate the in vitro release profile of 6-MP from a novel formulation.
Materials:
-
6-MP formulation (e.g., nanoparticles, liposomes)
-
Dialysis bags (with an appropriate molecular weight cut-off, e.g., 3500 Da)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 4.8 and 7.4)
-
Tween 20
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare the release medium: PBS (pH 4.8 or 7.4) containing 0.02% (v/v) Tween 20.
-
Accurately weigh a specific amount of the 6-MP formulation (e.g., equivalent to 2 mg of 6-MP) and suspend it in a small volume of the release medium.
-
Transfer the suspension into a pre-soaked dialysis bag and securely seal both ends.
-
Place the dialysis bag in a vessel containing a larger, known volume of the release medium (e.g., 50 mL).
-
Maintain the temperature at 37 ± 2°C and agitate the medium gently (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of 6-MP in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is based on pharmacokinetic evaluations of oral 6-MP formulations.[1][2]
Objective: To determine and compare the pharmacokinetic parameters of a novel 6-MP formulation with a control formulation.
Materials:
-
Sprague Dawley (SD) rats
-
Novel 6-MP formulation
-
Control 6-MP formulation (e.g., 6-MP suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before drug administration.
-
Randomly divide the rats into two groups: one receiving the novel formulation and the other receiving the control formulation.
-
Administer a single oral dose of the respective formulation to each rat via oral gavage (e.g., 15.75 mg/kg of 6-MP).
-
At specified time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples (e.g., 0.1 mL) from the retro-orbital plexus or another appropriate site.
-
Immediately centrifuge the blood samples (e.g., 5000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of 6-MP in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), for each group.
Data Presentation
Table 1: Pharmacokinetic Parameters of 6-MP Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | t1/2 (h) |
| 6-MP Control Suspension | 381.00 ± 71.20 | - | 381.00 ± 71.20 | 1.50 ± 0.94 |
| 6-MP Nanoparticles | 558.70 ± 110.80 | - | 558.70 ± 110.80 | 1.57 ± 1.09 |
| Data adapted from a study on PLGA-based 6-MP nanomedicines.[1] |
Table 2: Effect of Food on 6-MP Pharmacokinetics in Children
| Administration Condition | Cmax (µM) | Tmax (h) | AUC (µM·min) |
| Fasting | 0.98 ± 0.54 | 1.2 | 143 ± 69 |
| After Breakfast | 0.63 ± 0.48 | 2.3 | 105 ± 68 |
| Data adapted from a study in children with acute lymphoblastic leukemia.[8] |
Visualizations
Caption: Metabolic pathways of orally administered 6-mercaptopurine.
References
- 1. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of low-dose vs high-dose 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 6. Intestinal absorption and metabolism of 6-mercaptopurine in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of food intake on bioavailability of oral 6-mercaptopurine in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of food on the oral administration of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Milk on the Bioavailability of 6-mercaptopurine [e-cep.org]
- 12. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 13. Thiopurine Methyltransferase (TPMT) | St. Jude Research [stjude.org]
- 14. Thiopurine methyltransferase: a review and a clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Mercaptopurine Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 6-mercaptopurine (6-MP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of 6-mercaptopurine?
A1: The most significant off-target effect of 6-mercaptopurine is myelosuppression, which is a decrease in the production of red blood cells, white blood cells, and platelets by the bone marrow.[1][2] This can lead to anemia, increased susceptibility to infections, and bleeding.[1] Other common off-target effects include hepatotoxicity (liver damage), gastrointestinal issues (nausea, vomiting, diarrhea), and pancreatitis.[1][3][4]
Q2: How do genetic variations in TPMT and NUDT15 influence 6-MP toxicity?
A2: Thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) are key enzymes in the metabolism of 6-MP.[5][6] Genetic polymorphisms in the genes encoding these enzymes can lead to reduced or absent enzyme activity.[6] Individuals with decreased TPMT or NUDT15 activity are unable to metabolize 6-MP effectively, leading to the accumulation of high levels of the active, cytotoxic thioguanine nucleotides (TGNs), which increases the risk of severe myelosuppression.[6][7]
Q3: What is the role of allopurinol in minimizing 6-MP off-target effects?
A3: Allopurinol is a xanthine oxidase inhibitor.[8] Xanthine oxidase is an enzyme involved in one of the metabolic pathways of 6-MP.[8] By inhibiting this enzyme, allopurinol shunts the metabolism of 6-MP towards the production of the active 6-thioguanine nucleotides (6-TGNs) and away from the formation of 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[9][10] This allows for the use of lower doses of 6-MP, which can reduce its toxic side effects.[9][11] When allopurinol is used, the 6-MP dose should be significantly reduced, typically to 25-35% of the original dose, to avoid severe toxicity.[8]
Q4: Are there established therapeutic ranges for 6-MP metabolites?
A4: Yes, monitoring the levels of 6-MP metabolites can help optimize therapy and minimize toxicity. The therapeutic efficacy of 6-MP is generally correlated with 6-thioguanine nucleotide (6-TGN) levels between 235 and 450 pmol/8 × 10^8 erythrocytes.[10] High levels of 6-methylmercaptopurine (6-MMP), specifically above 5700 pmol/8 × 10^8 red blood cells, are associated with an increased risk of liver toxicity.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at standard 6-MP concentrations. | 1. Cell line may have low intrinsic TPMT or NUDT15 activity. 2. Genetic polymorphism in the cell line's TPMT or NUDT15 genes. 3. Interaction with other components in the culture medium. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Conduct TPMT and NUDT15 genotyping of the cell line (See Experimental Protocols). 3. Review the composition of the cell culture medium for potential interacting substances. |
| High levels of 6-MMP and signs of hepatotoxicity in animal models. | Preferential metabolism of 6-MP towards 6-MMP. | Consider co-administration of allopurinol with a reduced dose of 6-MP to shift metabolism towards 6-TGN production.[10][11] |
| Variable and inconsistent results across experiments. | 1. Inconsistent passaging of cell lines leading to altered gene expression. 2. Variability in the lot or source of 6-mercaptopurine. 3. Presence of mycoplasma contamination affecting cellular metabolism. | 1. Standardize cell passaging protocols and use cells within a defined passage number range. 2. Use a single, quality-controlled lot of 6-MP for a series of experiments. 3. Regularly test cell cultures for mycoplasma contamination. |
| Myelosuppression observed at lower than expected doses in animal studies. | 1. Animal strain may have a naturally occurring polymorphism in Tpmt or Nudt15. 2. Interaction with other administered compounds. | 1. Genotype the animal strain for Tpmt and Nudt15 variants. 2. Review all co-administered substances for potential drug interactions. Methotrexate, for instance, can increase 6-MP plasma levels.[4][12] |
Quantitative Data Summary
Table 1: TPMT and NUDT15 Genotype-Based 6-MP Dose Recommendations
| Genotype | Phenotype | Recommended Starting 6-MP Dose Modification |
| TPMT | ||
| Normal Metabolizer | Normal TPMT activity | Standard dose |
| Intermediate Metabolizer (Heterozygous) | Intermediate TPMT activity | Consider a 30-70% dose reduction.[7] |
| Poor Metabolizer (Homozygous) | Low to absent TPMT activity | Reduce dose by 85-90%.[7] |
| NUDT15 | ||
| Normal Metabolizer | Normal NUDT15 activity | Standard dose |
| Intermediate Metabolizer (Heterozygous) | Intermediate NUDT15 activity | Start with 50-60 mg/m²/day and adjust based on tolerance.[5] |
| Poor Metabolizer (Homozygous) | Low to absent NUDT15 activity | Start with a significantly reduced dose of around 5mg/m²/day.[5] |
Note: These are general recommendations and the optimal dose should be determined experimentally.
Table 2: Impact of Allopurinol Co-administration on 6-MP Metabolism
| Treatment | 6-TGN Levels | 6-MMP Levels | 6-MP Dose |
| Standard 6-MP | Therapeutic | Can be elevated | 100% |
| 6-MP + Allopurinol | Increased | Decreased | Reduced by 65-75%[8] |
Experimental Protocols
1. TPMT and NUDT15 Genotyping using PCR-RFLP
This protocol provides a general method for identifying common single nucleotide polymorphisms (SNPs) in TPMT and NUDT15 that lead to decreased enzyme activity.
-
DNA Extraction: Isolate genomic DNA from cell lines or animal tissues using a standard DNA extraction kit.
-
PCR Amplification:
-
Design primers flanking the SNP of interest for both TPMT and NUDT15.
-
Perform PCR using a high-fidelity DNA polymerase.
-
PCR conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Restriction Enzyme Digestion:
-
Select a restriction enzyme that specifically cuts the PCR product only if the SNP is present (or absent).
-
Incubate the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.
-
-
Gel Electrophoresis:
-
Run the digested PCR products on an agarose gel.
-
The pattern of DNA fragments will indicate the genotype (wild-type, heterozygous, or homozygous mutant).
-
Visualizations
Caption: 6-Mercaptopurine metabolism and points of intervention.
References
- 1. What are the side effects of Mercaptopurine? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Allopurinol and 6-Mercaptopurine Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 9. Use of allopurinol with low-dose 6-mercaptopurine in inflammatory bowel disease to achieve optimal active metabolite levels: A review of four cases and the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose reduction of coadministered 6-mercaptopurine decreases myelotoxicity following high-dose methotrexate in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of 6-mercaptopurine
Welcome to the technical support center for 6-mercaptopurine (6-MP). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of batch-to-batch variability with 6-mercaptopurine?
A1: Batch-to-batch variability of 6-mercaptopurine can stem from several factors throughout the manufacturing process and handling. Key sources include:
-
Active Pharmaceutical Ingredient (API) Properties: Variations in the physical and chemical properties of the 6-MP raw material, such as particle size, crystal form (polymorphism), and impurity profile, can significantly impact its dissolution and bioavailability.
-
Manufacturing Processes: Differences in the manufacturing of the final dosage form (e.g., tablets, capsules) can introduce variability. For tablets, this includes parameters like granulation, compression force, and coating, which affect hardness, disintegration, and dissolution rates.[1]
-
Formulation Excipients: The properties and quality of excipients (e.g., binders, fillers, lubricants) can vary between lots, affecting the performance of the final product.
-
Storage and Handling: 6-Mercaptopurine can be sensitive to light and alkaline conditions.[2] Improper storage can lead to degradation, resulting in decreased potency and altered characteristics of the product. For experimental use, it is recommended to prepare fresh stock solutions for each experiment.[2]
-
Hydration State: 6-Mercaptopurine can exist as a monohydrate.[3] Variations in the water content between batches can affect the effective concentration of the active drug. The USP monograph specifies a water content of not more than 12.0%.[4]
Q2: How can I assess the consistency of different batches of 6-mercaptopurine in my lab?
A2: To assess batch consistency, a combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be used to confirm the identity, purity, and concentration of 6-MP in different batches. This is a fundamental step in ensuring you are starting with a consistent amount of the active compound.[5][6]
-
Dissolution Testing: For solid dosage forms like tablets, performing a dissolution test is crucial to compare the rate and extent of drug release between batches. Inconsistent dissolution profiles can lead to variable results in cell-based assays or in vivo studies.
-
Visual Inspection: Simple visual inspection for any differences in color, appearance, or for the presence of particulates can be an initial indicator of potential inconsistencies.
-
Reference Standards: Always compare your batches against a certified reference standard (e.g., USP or Ph. Eur. reference standard) to ensure they meet pharmacopeial quality standards.[3][7]
Q3: My experimental results with 6-mercaptopurine are inconsistent, even with the same batch. What could be the cause?
A3: Inconsistent results with the same batch may point to issues in your experimental procedure or the stability of your prepared solutions.
-
Solution Instability: 6-MP solutions may degrade if not stored correctly. It's advisable to prepare fresh stock solutions for each experiment and protect them from light.[2] The manufacturer's instructions for solubilization, which often involve a slightly alkaline solution, should be followed.[2]
-
Cell Culture Medium Components: If you are performing cell-based assays, be aware that components in your cell culture medium, particularly purines, can interfere with the mechanism of action of 6-MP. Consider using a medium with a lower purine content for the duration of your drug treatment experiments.[2]
-
Metabolite Quantification: If you are measuring intracellular metabolites of 6-MP (e.g., 6-thioguanine nucleotides), the quantification method is highly sensitive and prone to variability. Inefficient cell lysis, incomplete hydrolysis of the nucleotide metabolites, and analyte instability are common sources of error.[2][8]
-
Cell Line Heterogeneity: The cell line itself may be heterogeneous, and continuous treatment could select for a resistant subpopulation, leading to drifting results over time.[2]
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
If you observe that different batches of 6-mercaptopurine exhibit varying levels of cytotoxicity or efficacy in your cell-based assays, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent 6-MP potency.
Issue 2: Variable Quantification of 6-MP and its Metabolites
Inconsistent measurements of 6-MP or its metabolites (e.g., 6-thioguanine nucleotides, 6-methylmercaptopurine) in biological samples can be addressed with the following steps.
Caption: Troubleshooting workflow for 6-MP metabolite quantification.
Data Presentation
Table 1: Representative HPLC Methods for 6-Mercaptopurine Analysis
This table summarizes typical parameters for reversed-phase HPLC methods used in the quality control and analysis of 6-mercaptopurine.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 250 mm x 4.6 mm | C18 SunfireTM, 5µm, 250 x 4.6 mm | C18, 150 × 4.6 mm |
| Mobile Phase | Acetonitrile: 0.05 M Sodium Acetate buffer (10:90 v/v) | Water-Methanol-Acetonitrile (gradient elution) | Gradient of 0.02 M KH2PO4 and Methanol |
| Flow Rate | 1 mL/min | Not specified | 0.85 mL/min |
| Detection (UV) | 324 nm | 303 nm | 342 nm (for 6-TG) and 304 nm (for 6-MMP) |
| Retention Time | 3.25 min | Not specified | 6.4 min (for 6-TGN) and 10.7 min (for 6-MMP) |
| Linear Range | 0.01-5 µg/mL | 2.0 – 200.0 ng/mL | Not specified |
| LOD/LOQ (ng/mL) | 17 / 52 | Not specified | Not specified |
| Reference | SciELO[5] | Journal of Young Pharmacists[9] | MDPI[10] |
Table 2: Pharmacopeial Specifications for 6-Mercaptopurine (USP)
The United States Pharmacopeia (USP) provides critical quality attributes for mercaptopurine.
| Test | Acceptance Criteria |
| Assay | 97.0% - 102.0% (anhydrous basis) |
| Water Content | Not more than 12.0% |
| Identification | A: Infrared Absorption; B: Chemical test |
| Absorptivity | Absorptivities at 325 nm do not differ by more than 3.0% |
| Phosphorus | Not more than 0.010% |
| Reference | USP29-NF24[4] |
Experimental Protocols
Protocol 1: HPLC Analysis of 6-Mercaptopurine in Bulk or Tablets
This protocol is adapted from a validated method for routine quality control.[5]
-
Preparation of Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M sodium acetate buffer in a 10:90 v/v ratio. Filter and degas the solution.
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of 6-mercaptopurine reference standard in 0.1 M sodium hydroxide to obtain a stock solution. Further dilute with the mobile phase to create a series of calibration standards (e.g., 0.01-5 µg/mL).
-
Sample Preparation (Tablets): a. Weigh and finely powder 20 tablets. b. Accurately weigh an amount of powder equivalent to 100 mg of 6-MP and transfer it to a 100 mL volumetric flask. c. Add 0.1 M sodium hydroxide to the flask and sonicate for 20 minutes to dissolve the drug. d. Make up to volume with 0.1 M sodium hydroxide. e. Filter the solution through a 0.45 µm membrane filter. f. Suitably dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 mm x 4.6 mm i.d.
-
Mobile Phase: Acetonitrile: 0.05 M Sodium Acetate buffer (10:90 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 324 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph. Calculate the concentration of 6-MP in the sample by comparing the peak area with the calibration curve.
Protocol 2: Dissolution Test for 6-Mercaptopurine Tablets
This protocol provides a general method for assessing the in vitro release of 6-MP from tablets.
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).
-
Apparatus: USP Apparatus II (Paddle).
-
Paddle Speed: 50-75 rpm.
-
Temperature: 37 ± 0.5°C.
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the concentration of 6-MP using a validated analytical method, such as UV-Vis spectrophotometry (at ~325 nm) or HPLC.
-
Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile for each batch. Compare the profiles to assess batch-to-batch consistency.
Signaling Pathway
Metabolic Pathway of 6-Mercaptopurine
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is part of a complex metabolic pathway with competing activating and catabolic enzymes.
Caption: Metabolic activation and catabolism of 6-mercaptopurine.
References
- 1. Development and evaluation of 6-mercaptopurine and metoclopramide polypill formulation for oral administration: In-vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mercaptopurine USP Reference Standard CAS 6112-76-1 Sigma-Aldrich [sigmaaldrich.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. 6-メルカプトプリン 一水和物 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 6-Mercaptopurine (6-MP) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of 6-mercaptopurine (6-MP) stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing 6-mercaptopurine (6-MP) stock solutions?
A1: The choice of solvent depends on the intended application and required storage time. 6-mercaptopurine is sparingly soluble in water and ethanol but is soluble in dilute alkali solutions and organic solvents.[1][2]
-
For long-term storage (-80°C or -20°C): Dimethyl sulfoxide (DMSO) is a common and effective solvent.[2][3]
-
For fresh, short-term use: Dilute basic solutions such as 0.1 M sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH) can be used to dissolve 6-MP.[4][5] It is not recommended to store aqueous solutions for more than one day.[2]
Q2: How should I store my 6-MP stock solutions to prevent degradation?
A2: Proper storage is critical to maintaining the stability of 6-MP.
-
Solid Form: Store 6-MP powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][7] For long-term storage of the powder, -20°C is recommended.[3]
-
In DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[3][8]
-
Aqueous Suspensions: These are less stable. A compounded suspension may be stable for up to 5 weeks at room temperature.[9][10] Interestingly, storage at room temperature (19–23°C) showed higher stability for some formulations compared to refrigeration (4–8°C).[9][10]
Q3: What are the main causes of 6-MP degradation in solution?
A3: 6-MP is primarily degraded through oxidation.[11] Key factors that accelerate degradation include:
-
Oxidizing Agents: Avoid contact with oxidizing agents.[1]
-
pH: 6-MP degradation is pH-dependent. The molecule can be oxidized to inactive metabolites like 6-thiouric acid.[11][12]
-
Light: Exposure to light, particularly UV light, can cause photo-oxidation.[12][13] Stock solutions should always be stored in amber or light-blocking containers.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
Q4: Can I add anything to my aqueous 6-MP preparation to improve its stability?
A4: Yes, for aqueous suspensions, the addition of an antioxidant can significantly improve stability. Adding ascorbic acid at a concentration of 0.1% (w/v) has been shown to extend the shelf life of a 6-MP suspension from 5 weeks to 11 weeks when stored at room temperature.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the stock solution upon thawing. | 1. Poor solubility of 6-MP in the chosen solvent. 2. The concentration is too high (exceeds solubility limit). 3. Freeze-thaw cycles have affected stability. | 1. Gently warm the solution and vortex to redissolve. 2. Prepare a new stock at a lower concentration. 3. Always aliquot stock solutions to avoid repeated freezing and thawing.[8] |
| Stock solution has changed color (e.g., turned yellow). | 1. Oxidation of the thiol group. 2. Exposure to light or incompatible chemicals. | 1. Discard the solution. The color change indicates chemical degradation. 2. Prepare a fresh stock solution, ensuring it is protected from light and stored properly. |
| Inconsistent or poor results in downstream experiments (e.g., loss of cytotoxic effect). | 1. Degradation of 6-MP in the stock solution, leading to a lower effective concentration. 2. Improper storage conditions (temperature, light exposure). 3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from a reliable powder source. 2. Validate the concentration and purity of the new stock solution using an analytical method like HPLC. 3. Review and strictly adhere to recommended storage protocols. |
| Difficulty dissolving 6-MP powder. | 1. Use of an inappropriate solvent (e.g., neutral water). 2. Poor quality of the 6-MP powder. | 1. Use a recommended solvent such as DMSO or a dilute basic solution (e.g., 0.1 M NaOH).[2][5] 2. Gentle warming and sonication may aid dissolution. 3. Verify the certificate of analysis for the powder. |
Data Presentation: Stability of 6-Mercaptopurine
Table 1: Stability of 6-MP Stock Solutions in Solvent
| Solvent | Storage Temperature | Stability Duration | Source(s) |
| DMSO | -80°C | 1 year | [3][8] |
| DMSO | -20°C | 1 month | [3] |
| Aqueous Buffer (e.g., PBS with DMSO) | Room Temperature | Not recommended for more than one day | [2] |
Table 2: Stability of Compounded Aqueous 6-MP Suspensions (50 mg/mL)
| Formulation | Storage Temperature | Shelf Life (≥93% of original concentration) | Source(s) |
| Standard Suspension | Room Temperature (19–23°C) | 5 weeks | [9][10] |
| Suspension + 0.1% w/v Ascorbic Acid | Room Temperature (19–23°C) | 11 weeks | [9][10] |
| Standard Suspension | Refrigerated (4–8°C) | Less stable than at room temperature | [9] |
Visual Diagrams
Caption: Troubleshooting workflow for common 6-MP stock solution issues.
Caption: Oxidative catabolism of 6-mercaptopurine to inactive metabolites.
Experimental Protocols
Protocol 1: Preparation of 100 mM 6-Mercaptopurine Stock Solution in DMSO
Materials:
-
6-Mercaptopurine monohydrate powder (FW: 170.19 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-analysis Calculation:
-
To prepare a 100 mM solution, you need 17.02 mg of 6-MP monohydrate per 1 mL of DMSO.
-
Calculate the required mass of 6-MP for your desired final volume (e.g., for 5 mL, weigh 85.1 mg).
-
-
Weighing:
-
Under a chemical fume hood, carefully weigh the calculated amount of 6-MP powder using an analytical balance.
-
-
Dissolution:
-
Add the weighed 6-MP powder to an appropriate sterile container (e.g., a 15 mL conical tube).
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 2-3 minutes until the 6-MP is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary, but avoid overheating.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into single-use, sterile amber microcentrifuge tubes or cryovials. Aliquot volumes should be appropriate for your typical experiments to avoid waste and freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 1 year), immediately place the aliquots in a -80°C freezer.[3][8] For shorter-term storage (up to 1 month), use a -20°C freezer.[3]
-
-
Handling Notes:
Protocol 2: Stability Assessment of 6-MP by HPLC
This protocol provides a general framework for a stability-indicating HPLC method, adapted from published methodologies.[5][14]
Objective: To quantify the concentration of 6-MP in a stock solution over time to determine its degradation rate under specific storage conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile and 0.05 M sodium acetate buffer (e.g., 10:90 v/v), with pH adjusted to 6.8.
-
6-MP reference standard
-
Volumetric flasks and pipettes
-
0.45 µm membrane filter for mobile phase
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the 0.05 M sodium acetate buffer.
-
Mix acetonitrile and buffer in the specified ratio (e.g., 10:90).
-
Adjust the pH to 6.8 using glacial acetic acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.
-
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
At each time point for the stability study (e.g., T=0, 1 week, 2 weeks), retrieve one aliquot of the stored 6-MP stock solution.
-
Dilute the stock solution with the mobile phase to a concentration that falls within the established calibration curve range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Acetate Buffer (as prepared)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 324 nm[5]
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) ≥ 0.999.
-
Inject the diluted samples from the stability study.
-
Record the peak area for 6-MP in each sample. The retention time should be consistent (e.g., ~3.25 min).[5]
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
-
Data Interpretation:
-
Use the standard curve equation to calculate the concentration of 6-MP in your samples at each time point.
-
Calculate the percentage of 6-MP remaining relative to the initial concentration (T=0).
-
The solution is generally considered stable if the concentration remains above 90% of the initial value.
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. fermion.fi [fermion.fi]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Technical Support Center: Enhancing 6-Mercaptopurine Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the efficacy of 6-mercaptopurine (6-MP) in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 6-mercaptopurine (6-MP) in solid tumor cells?
A1: Resistance to 6-MP in cancer cells is a multifaceted issue. The main mechanisms include:
-
Altered Drug Metabolism: For 6-MP to be effective, it must be converted to its active form, 6-thioguanine nucleotides (TGNs), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). A common resistance mechanism is the decreased activity of HGPRT, which prevents the activation of 6-MP.[1][2][3] Conversely, the enzyme thiopurine S-methyltransferase (TPMT) inactivates 6-MP by converting it to 6-methylmercaptopurine (6-MMP). Increased TPMT activity can lead to reduced formation of active TGNs.[1]
-
Increased Drug Efflux: Cancer cells can actively pump 6-MP out of the cell using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), thereby reducing its intracellular concentration and efficacy.[1]
-
Defects in Downstream Pathways: Once TGNs are incorporated into DNA and RNA, they trigger cell death, often through the DNA mismatch repair (MMR) system. Defects in the MMR pathway can make cells tolerant to the DNA damage caused by TGNs.[1]
Q2: What is the role of Thiopurine S-methyltransferase (TPMT) and Nudix Hydrolase 15 (NUDT15) in 6-MP metabolism and how do they affect its efficacy in solid tumors?
A2: TPMT and NUDT15 are key enzymes that metabolize thiopurines, including 6-MP.[4][5]
-
TPMT: This enzyme methylates 6-MP, leading to its inactivation. Genetic variations in the TPMT gene can result in decreased enzyme activity. Individuals with reduced TPMT activity are at a higher risk of toxicity from standard doses of 6-MP due to the accumulation of active TGNs.[4][5] While extensively studied in leukemia, these variants are also a consideration in solid tumor therapy.
-
NUDT15: This enzyme is involved in the breakdown of the active metabolite 6-thioguanine triphosphate (6-TGTP) to an inactive form.[4] Genetic variants in the NUDT15 gene, particularly common in Asian and Hispanic populations, can lead to reduced enzyme activity, increasing the risk of myelosuppression due to high levels of active metabolites.[4][6]
For researchers, understanding the TPMT and NUDT15 genotype of their cell lines or animal models can be crucial for interpreting experimental results and toxicity.
Q3: What are the main strategies being explored to enhance 6-MP efficacy in solid tumors?
A3: Several strategies are being investigated:
-
Combination Therapies: Using 6-MP with other drugs that have different mechanisms of action is a common approach. For example, methotrexate can enhance the cytotoxicity of 6-MP by promoting its conversion to TGNs.[7][8]
-
Nanoparticle-based Drug Delivery: Encapsulating 6-MP in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve its solubility, stability, and delivery to tumor cells.[9][10][11][12] This can lead to enhanced intracellular uptake and anti-proliferative activity.[9]
-
Prodrugs: Developing prodrugs of 6-MP's active metabolites, like 6-thioguanosine monophosphate (6sGMP), is a strategy to bypass resistance mechanisms.[13][14]
-
Metabolic Modulation: Co-administering drugs that alter 6-MP metabolism, such as the xanthine oxidase inhibitor allopurinol, can increase the levels of active TGNs.[15]
Troubleshooting Guides
Issue 1: High variability in 6-MP cytotoxicity assays between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure that cell density at the time of treatment, passage number, and media composition are consistent across experiments. The presence of purines in the culture medium can compete with 6-MP, so consider using a medium with low purine content.[1]
-
Possible Cause: Degradation of 6-MP in solution.
-
Troubleshooting Step: Prepare fresh 6-MP solutions for each experiment. 6-MP can be unstable in solution, so avoid repeated freeze-thaw cycles.
-
Possible Cause: Genetic drift in cancer cell lines leading to altered expression of metabolic enzymes.
-
Troubleshooting Step: Periodically perform quality control on your cell lines, such as short tandem repeat (STR) profiling. If resistance is suspected, you can assess the expression or activity of key enzymes like HGPRT and TPMT.
Issue 2: In vivo experiments show lower than expected anti-tumor efficacy of 6-MP.
-
Possible Cause: Poor bioavailability and rapid metabolism of 6-MP.
-
Troubleshooting Step: Consider alternative drug delivery strategies. Nanoparticle formulations of 6-MP have been shown to improve its pharmacokinetic profile.[12] Also, co-administration with allopurinol can be explored to inhibit the rapid conversion of 6-MP to the inactive 6-thiouric acid.[15]
-
Possible Cause: Development of resistance in the tumor model.
-
Troubleshooting Step: Analyze excised tumors to assess for changes in the expression of resistance markers (e.g., HGPRT, TPMT, MMR proteins). Consider combination therapy with an agent that has a different mechanism of action.
Issue 3: Nanoparticle-encapsulated 6-MP does not show enhanced efficacy compared to free 6-MP.
-
Possible Cause: Inefficient drug loading or rapid drug release.
-
Troubleshooting Step: Characterize your nanoparticle formulation thoroughly. Optimize the drug loading and encapsulation efficiency. Perform in vitro drug release studies under conditions that mimic the tumor microenvironment (e.g., different pH values) to ensure sustained release.
-
Possible Cause: Poor uptake of nanoparticles by the target tumor cells.
-
Troubleshooting Step: Evaluate the cellular uptake of your nanoparticles using fluorescently labeled particles and microscopy or flow cytometry. If uptake is low, consider modifying the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on your tumor cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine Formulations in Various Cancer Cell Lines
| Cell Line | Formulation | IC50 | Exposure Time (h) | Reference |
| HepG2 | 6-MP | 56 x 10⁻⁶ M - 98 x 10⁻⁶ M | 48 | [11] |
| HepG2 | 6-MP loaded positively charged liposomes | 27 x 10⁻⁶ M - 29 x 10⁻⁶ M | 48 | [11] |
| HCT116 | 6-MP | 56 x 10⁻⁶ M - 98 x 10⁻⁶ M | 48 | [11] |
| HCT116 | 6-MP loaded positively charged liposomes | 27 x 10⁻⁶ M - 29 x 10⁻⁶ M | 48 | [11] |
| MCF-7 | 6-MP | 56 x 10⁻⁶ M - 98 x 10⁻⁶ M | 48 | [11] |
| MCF-7 | 6-MP loaded positively charged liposomes | 27 x 10⁻⁶ M - 29 x 10⁻⁶ M | 48 | [11] |
| MCF-7 | 6MP-CNPs-AuNPs + Laser | 4.4 µM | Not Specified | [9] |
| HCT-116 | 6-MP | 36.1 µg/mL | Not Specified | [16] |
Table 2: Characteristics of 6-Mercaptopurine Nanoparticle Formulations
| Nanoparticle Type | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles (CNPs) | 130 ± 10 | 36.9 ± 4.11 | Not Specified | [9] |
| 6MP-CNPs | 200 ± 20 | 37 | Not Specified | [9] |
| 6MP-CNPs-AuNPs | 25 ± 5 | 44.4 | Not Specified | [9] |
| Chitosan-coated magnetite NPs | ~19 | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of 6-MP or its formulation in a suitable solvent (e.g., DMSO, sterile water). Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the drug. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Preparation of 6-MP Loaded Chitosan Nanoparticles (Ionic Gelation Method)
-
Chitosan Solution Preparation: Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid) with gentle stirring until fully dissolved.
-
6-MP Incorporation: Dissolve 6-MP in a suitable solvent and add it to the chitosan solution.
-
Nanoparticle Formation: Add a cross-linking agent, such as tripolyphosphate (TPP) solution, dropwise to the chitosan-6-MP mixture under constant stirring. Nanoparticles will form spontaneously through ionic gelation.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove unreacted reagents and unloaded drug.
-
Resuspension and Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for further characterization and use. Store at 4°C.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Metabolic activation and inactivation pathways of 6-mercaptopurine.
Caption: A general experimental workflow for nanoparticle development.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. [PDF] A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms. | Semantic Scholar [semanticscholar.org]
- 4. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Significance of TPMT and NUDT15 variants in 6-mercaptopurine metabolism in acute lymphoblastic leukaemia/lymphoma patients | Kotova | Russian journal of hematology and transfusiology [htjournal.ru]
- 6. mdpi.com [mdpi.com]
- 7. A phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA defective tumours: a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discover.nci.nih.gov [discover.nci.nih.gov]
- 9. Gold nanoparticles loaded chitosan encapsulate 6-mercaptopurine as a novel nanocomposite for chemo-photothermal therapy on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Cytotoxic Activity of 6-Mercaptopurine-Loaded Solid Lipid Nanoparticles in Hepatic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Microenvironment-Responsive 6-Mercaptopurine-Releasing Injectable Hydrogel for Colon Cancer Treatment [mdpi.com]
Adjusting 6-mercaptopurine treatment protocols for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-mercaptopurine (6-MP). The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-mercaptopurine?
6-mercaptopurine is a purine analog that acts as an antimetabolite.[1][2][3] Its primary mechanism involves the inhibition of de novo purine biosynthesis, a critical pathway for the production of adenine and guanine, which are essential building blocks for DNA and RNA.[1][4][5] To exert its cytotoxic effects, 6-MP must be intracellularly converted into its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[4][6] TIMP then inhibits several key enzymes in the purine synthesis pathway, ultimately leading to the disruption of DNA and RNA synthesis and inducing cell death, particularly in rapidly proliferating cancer cells.[1][4][5]
Q2: How does the TPMT enzyme affect 6-MP treatment in cell lines?
Thiopurine S-methyltransferase (TPMT) is a key enzyme involved in the metabolism (inactivation) of 6-MP.[7][8][9] Genetic variations in the TPMT gene can lead to differences in enzyme activity among cell lines derived from different individuals.[7][10] Cells with low or absent TPMT activity will accumulate higher levels of the active, cytotoxic thioguanine nucleotide (TGN) metabolites, making them more sensitive to 6-MP.[8][9][10] Conversely, cells with high TPMT activity will metabolize 6-MP more rapidly, potentially rendering them more resistant to the drug's effects.[10] Therefore, it is crucial to consider the TPMT status of your cell line when designing experiments and determining optimal 6-MP concentrations.
Q3: What are the common mechanisms of resistance to 6-MP in cancer cells?
Resistance to 6-mercaptopurine can arise through several mechanisms:
-
Decreased HPRT activity: Reduced activity of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is responsible for converting 6-MP to its active form, is a known mechanism of resistance.[4][11]
-
Increased TPMT activity: Higher levels of the inactivating enzyme TPMT can lead to faster degradation of 6-MP and its active metabolites.[10]
-
Increased expression of drug efflux pumps: Some cancer cells can develop resistance by upregulating transporter proteins that actively pump 6-MP out of the cell.
-
Alterations in downstream signaling pathways: Changes in pathways that regulate apoptosis and cell cycle can also contribute to reduced sensitivity to 6-MP.
-
Mutations in NT5C2: Activating mutations in the cytosolic 5'-nucleotidase (NT5C2) have been identified as a cause of resistance, as this enzyme can inactivate the active metabolites of 6-MP.[6][12]
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed even at high concentrations of 6-MP.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | 1. Verify the known sensitivity of your cell line to 6-MP from the literature. 2. Consider the TPMT and HPRT status of your cell line. High TPMT or low HPRT activity can confer resistance.[4][10] 3. If the cell line is known to be resistant, consider using a different cell line or a combination therapy approach. |
| Drug insolubility | 1. 6-MP has poor aqueous solubility.[13] Ensure proper dissolution of the 6-MP powder. It is often dissolved in a small amount of DMSO before being diluted in culture medium.[5][14] 2. Visually inspect the drug solution for any precipitates before adding it to the cells. |
| Incorrect dosage range | 1. The effective concentration of 6-MP can vary significantly between cell lines. Perform a wide-range dose-response experiment (e.g., 0.01 µM to 1000 µM) to determine the IC50 for your specific cell line.[14] |
| Short incubation time | 1. The cytotoxic effects of 6-MP can be delayed.[15] Increase the incubation time (e.g., 48, 72, or even 96 hours) to allow for the drug to exert its full effect.[14][16] |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Uneven drug distribution | 1. Mix the drug-containing medium thoroughly before adding it to the wells. 2. When adding the drug, gently mix the plate to ensure even distribution without disturbing the cells. |
| Cellular stress | 1. Handle cells gently during passaging and seeding to minimize stress. 2. Ensure proper incubator conditions (temperature, CO2, humidity). |
| Contamination | 1. Regularly check for microbial contamination in your cell cultures. |
Issue 3: Unexpected cell morphology changes.
| Possible Cause | Troubleshooting Step |
| Drug-induced cell cycle arrest | 1. 6-MP can cause cells to arrest in the S and G2/M phases of the cell cycle, which can lead to an increase in cell size.[15][17] This is an expected effect of the drug. |
| Apoptosis | 1. At cytotoxic concentrations, 6-MP induces apoptosis, which is characterized by cell shrinkage, membrane blebbing, and nuclear fragmentation.[17][18] |
| Solvent toxicity | 1. If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.[14] |
Experimental Protocols
Protocol 1: Determining the IC50 of 6-Mercaptopurine using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 6-MP on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete culture medium
-
6-mercaptopurine (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 2 x 10^4 cells/well in a 96-well plate.
-
-
Drug Preparation:
-
Prepare a high-concentration stock solution of 6-MP in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the 6-MP stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest 6-MP concentration).
-
-
Drug Treatment:
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different 6-MP concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the 6-MP concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the effect of 6-MP on the cell cycle distribution.
Materials:
-
Cells treated with 6-MP and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Methodology:
-
Cell Harvesting:
-
Harvest both control and 6-MP-treated cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cells and wash the pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Data Presentation
Table 1: Hypothetical IC50 Values of 6-Mercaptopurine in Different Cancer Cell Lines
| Cell Line | Cancer Type | TPMT Status | IC50 (µM) after 72h |
| MOLT-4 | Acute Lymphoblastic Leukemia | Wild-type | 1.5 |
| K562 | Chronic Myeloid Leukemia | Wild-type | 5.2 |
| HeLa | Cervical Cancer | Heterozygous | 12.8 |
| HepG2 | Hepatocellular Carcinoma | Wild-type | 25.6 |
| A549 | Lung Carcinoma | High Activity | >100 |
Note: These are example values and the actual IC50 will vary depending on experimental conditions.
Visualizations
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biocomputix.com [biocomputix.com]
- 10. Genetics and Anti-Leukemia Therapy: The TPMT Story - ACCO [acco.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of NT5C2-mediated thiopurine resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. or.niscpr.res.in [or.niscpr.res.in]
- 17. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validation & Comparative
A Comparative Analysis of 6-Mercaptopurine and Azathioprine Efficacy in Preclinical IBD Models
For researchers and professionals in drug development, understanding the nuances between foundational immunomodulators for Inflammatory Bowel Disease (IBD) is paramount. This guide offers an objective comparison of azathioprine (AZA) and its active metabolite, 6-mercaptopurine (6-MP), drawing upon established pharmacological principles and preclinical modeling methodologies. While direct head-to-head preclinical efficacy studies are not abundant in published literature, their relationship as a prodrug and active metabolite provides a clear basis for comparison.
Azathioprine is a prodrug that is converted in the body to 6-mercaptopurine.[1][2] Consequently, their clinical effects are generally considered to be identical.[1] Both medications are effective for maintaining remission in IBD, but they have a slow onset of action, with therapeutic effects often taking several weeks to months to become apparent.[1][3]
Comparative Overview of Azathioprine and 6-Mercaptopurine
The primary distinction between AZA and 6-MP lies in their initial metabolism. AZA is first converted to 6-MP, which is then metabolized into active thioguanine nucleotides (TGNs) that exert an immunosuppressive effect.[4][5] This multi-step conversion can sometimes be associated with different side effect profiles, and in clinical practice, patients intolerant to AZA may sometimes tolerate 6-MP.[6]
| Feature | Azathioprine (AZA) | 6-Mercaptopurine (6-MP) |
| Drug Type | Prodrug | Active Metabolite of AZA |
| Primary Active Metabolites | 6-thioguanine nucleotides (6-TGNs) | 6-thioguanine nucleotides (6-TGNs) |
| Mechanism of Action | Inhibition of purine synthesis, leading to immunosuppression and apoptosis of activated T-lymphocytes.[4][7] | Direct precursor to 6-TGNs, with the same downstream mechanism of action.[4] |
| Metabolic Conversion | Converted to 6-MP non-enzymatically and by glutathione S-transferases.[1][2][7] | Metabolized by TPMT, XO, and HPRT to various metabolites, including active 6-TGNs.[5] |
| Bioavailability | Well-absorbed orally.[2] | Oral bioavailability can be variable due to metabolism by xanthine oxidase (XO).[5] |
| Clinical Efficacy | Considered equivalent to 6-MP for IBD treatment.[1][8] | No evidence suggests superiority over AZA in IBD.[8][9] |
Metabolic Pathway and Mechanism of Action
Azathioprine and 6-mercaptopurine function as immunosuppressants by disrupting the synthesis of DNA and RNA in rapidly dividing cells, particularly immune cells.[2] After administration, AZA is converted to 6-MP.[4] Subsequently, 6-MP is metabolized via three enzymatic pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into its therapeutically active metabolites, the 6-thioguanine nucleotides (6-TGNs).[5] These 6-TGNs are incorporated into the DNA of immune cells, triggering apoptosis and suppressing the immune response that drives IBD.[4][7]
Experimental Protocols
To evaluate and compare the efficacy of AZA and 6-MP in a preclinical setting, a chemically induced colitis model, such as the dextran sodium sulfate (DSS) model, is commonly employed.[10][11] This model is advantageous due to its simplicity, reproducibility, and ability to mimic some key features of human ulcerative colitis.[12][13]
Objective: To compare the efficacy of Azathioprine and 6-Mercaptopurine in ameliorating DSS-induced colitis in mice.
Materials and Methods:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.[11][12]
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Control (no DSS, regular drinking water).
-
Group 2: DSS + Vehicle (e.g., saline, administered daily by oral gavage).
-
Group 3: DSS + Azathioprine (e.g., 1-2.5 mg/kg, daily by oral gavage).
-
Group 4: DSS + 6-Mercaptopurine (e.g., 0.5-1.5 mg/kg, daily by oral gavage).
-
-
Monitoring and Data Collection:
-
Daily: Body weight, stool consistency, and presence of blood in feces are recorded to calculate the Disease Activity Index (DAI).[11]
-
Endpoint (Day 7-10): Mice are euthanized. The colon is excised, and its length and weight are measured.
-
Histological Analysis: Colon tissue samples are fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum are quantified using ELISA or qPCR.
-
Conclusion
Azathioprine and 6-mercaptopurine are mainstays in the management of IBD, with their efficacy rooted in the same active metabolites.[3] Azathioprine serves as a prodrug for 6-mercaptopurine, and for this reason, their therapeutic effects are largely considered to be interchangeable.[1][14] While direct, head-to-head preclinical studies providing comparative quantitative data are limited, the established metabolic pathway provides a strong rationale for their equivalent efficacy. The choice between these agents in a clinical setting is often guided by factors such as cost, availability, and individual patient tolerance.[14] Preclinical research using standardized IBD models, such as the DSS model outlined above, remains crucial for investigating novel therapeutic strategies and further elucidating the mechanisms of immunomodulation in IBD.
References
- 1. Review article: the treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Azathioprine or 6-mercaptopurine for inflammatory bowel disease: do risks outweigh benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in IBD: Current Developments in the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of 6-mercaptopurine treatment after azathioprine hypersensitivity in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Methods of inducing inflammatory bowel disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IBD Mouse Models - Immunology CRO - InnoSer [innoserlaboratories.com]
- 12. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irjournal.org [irjournal.org]
- 14. benchchem.com [benchchem.com]
Validation of 6-Mercaptopurine's Therapeutic Effect in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of 6-mercaptopurine (6-MP) in various xenograft models, juxtaposed with alternative and combination therapies. The experimental data, detailed methodologies, and pathway visualizations aim to offer a comprehensive resource for preclinical cancer research.
Efficacy of 6-Mercaptopurine Monotherapy and in Combination
6-mercaptopurine, a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL), functions as a purine antagonist, disrupting DNA and RNA synthesis.[1][2][3] Its active metabolites, thioguanine nucleotides (TGNs), are incorporated into DNA, leading to cytotoxicity in rapidly dividing cancer cells.[4][5] The validation of its therapeutic effect has been substantiated in numerous xenograft models, which also serve as platforms for exploring synergistic drug combinations.
Comparison with Allopurinol Combination Therapy in Patient-Derived Xenograft (PDX) Models of ALL
A significant challenge in 6-MP therapy is its metabolism, which can lead to the production of hepatotoxic metabolites. Allopurinol, a xanthine oxidase inhibitor, has been investigated to modulate 6-MP metabolism, aiming to increase the concentration of active TGNs while reducing liver toxicity. A preclinical study utilizing four different patient-derived xenograft (PDX) models of ALL compared the efficacy of full-dose 6-MP monotherapy with a combination of a halved dose of 6-MP and allopurinol. The survival outcomes demonstrated that the combination therapy was comparable to the full-dose monotherapy, suggesting that the addition of allopurinol can maintain therapeutic efficacy at a reduced 6-MP dosage, potentially mitigating side effects.[6][7]
| Treatment Group | Xenograft Model | Outcome Metric | Result | Reference |
| 6-MP Monotherapy (Full Dose) | ALL PDX Models (4 different patient samples) | Median Survival | Comparable to combination therapy | [6][7] |
| 6-MP (Half Dose) + Allopurinol | ALL PDX Models (4 different patient samples) | Median Survival | Comparable to full-dose monotherapy | [6][7] |
Comparative Efficacy with PARP Inhibitors in BRCA-Defective Xenograft Models
Preclinical research has indicated that 6-mercaptopurine may be as effective as poly (ADP-ribose) polymerase (PARP) inhibitors in treating cancers with BRCA1/2 gene mutations. A study utilizing a xenograft model of BRCA-defective cancer found that 6-MP selectively killed cancer cells as effectively as the PARP inhibitor AG014699.[1][8] This suggests a potential therapeutic role for 6-MP in this specific cancer subtype, which is known for its sensitivity to DNA-damaging agents.
Quantitative data from the direct comparative xenograft study between 6-MP and PARP inhibitors is not yet publicly available in full.
Combination with Methotrexate
Experimental Protocols
Patient-Derived Xenograft (PDX) Model of Acute Lymphoblastic Leukemia (6-MP and Allopurinol Combination)
-
Animal Model: Not explicitly specified in the provided text, but typically immunodeficient mice (e.g., NOD/SCID or NSG) are used for PDX models.
-
Xenograft Establishment: Patient-derived ALL cells were used to establish the xenograft models.[6]
-
Treatment Groups:
-
Drug Administration:
-
6-MP: The median dose before allopurinol was 49.3 mg/m²/day, which was reduced to a median of 25.0 mg/m²/day upon initiation of allopurinol.[6] The route of administration in the xenograft model is not explicitly stated.
-
Allopurinol: A low dose of allopurinol (25-50 mg/m²) was suggested for clinical use based on the positive preclinical results.[6]
-
-
Endpoint Analysis:
-
Survival: Monitored over time to compare the efficacy of the treatment groups.[6][7]
-
Metabolite Analysis: Levels of 6-MP metabolites, including DNA-incorporated thioguanine (DNA-TG), were measured in red blood cells, bone marrow, and spleen.[6]
-
Leukemia Burden: Assessed by measuring the proportion of leukemia cells in peripheral blood, spleen, and bone marrow, as well as spleen weight.[6]
-
Jurkat Cell Line Xenograft Model for Novel 6-MP Nanomedicine
-
Cell Line: Jurkat cells (a human T-lymphocyte cell line).[5]
-
Animal Model: Female NPG mice.[5]
-
Xenograft Establishment: 1 x 10⁶ Jurkat cells were injected into the tail veins of the mice.[5]
-
Treatment Groups:
-
Phosphate-buffered saline (PBS) as control.
-
6-MP-loaded nanomedicines (6-MPNs) at 20 mg/kg.
-
6-MP commercial preparations (6-MPCs) at 20 mg/kg.[5]
-
-
Drug Administration: Oral gavage, once daily for 2 weeks, starting 7 days after cell injection.[5]
-
Endpoint Analysis:
-
Survival: Monitored daily.
-
Body Weight: Monitored daily.
-
Toxicity: Histological analysis (H&E staining) of livers and spleens.[5]
-
Signaling Pathways and Experimental Workflows
The therapeutic effect of 6-mercaptopurine is intrinsically linked to its metabolic activation and subsequent interference with cellular processes.
6-Mercaptopurine Metabolic and Cytotoxic Pathway
6-MP is a prodrug that requires intracellular conversion to its active thioguanine nucleotide metabolites. This process involves multiple enzymatic steps and can be influenced by other drugs, such as allopurinol.
Caption: Metabolic activation of 6-mercaptopurine to cytotoxic thioguanine nucleotides.
Xenograft Study Experimental Workflow
The general workflow for assessing the therapeutic efficacy of 6-mercaptopurine in a xenograft model involves several key steps, from tumor cell implantation to data analysis.
Caption: A stepwise representation of a typical in vivo xenograft study.
References
- 1. Results of a phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA-defective tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercaptopurine vs Methotrexate Comparison - Drugs.com [drugs.com]
- 3. SciLifeLab researcher receives prize for discovering a new treatment for cancer based on cancer mutation - SciLifeLab [scilifelab.se]
- 4. Cell-kinetics and biochemical pharmacology of methotrexate and 6-mercaptopurine in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Results from patient-derived xenograft models support co-administration of allopurinol and 6-mercaptopurine to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA defective tumours: a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of a phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA-defective tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic modelling of methotrexate and 6-mercaptopurine in adults and children. Part 2: 6-mercaptopurine and its interaction with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6-Mercaptopurine vs. Methotrexate for Rheumatoid Arthritis
In the landscape of disease-modifying antirheumatic drugs (DMARDs) for rheumatoid arthritis (RA), methotrexate has long been the cornerstone of treatment. However, for patients who do not respond to or are intolerant of methotrexate, alternative therapies are crucial. This guide provides a detailed, evidence-based comparison of 6-mercaptopurine (6-MP), a purine analogue, and methotrexate (MTX), a folate antagonist, for the treatment of RA. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, safety, and mechanisms of action.
Efficacy and Safety: A Tabular Comparison
Direct head-to-head clinical trials of 6-mercaptopurine versus methotrexate for rheumatoid arthritis are limited. However, several studies have compared methotrexate with azathioprine, a prodrug that is metabolized to 6-mercaptopurine in the body. The following tables summarize the key quantitative data from these comparative studies.
Table 1: Comparative Efficacy of Methotrexate and Azathioprine (as a proxy for 6-Mercaptopurine) in Rheumatoid Arthritis
| Outcome Measure | Methotrexate | Azathioprine/6-Mercaptopurine | Study |
| Improvement Criteria Met (12 months) | 61.5% of patients[1] | 25.6% of patients[1] | Sambrook, P. N., et al. (1986)[1] |
| Withdrawals due to Toxicity (12 months) | 19.3% of patients[1] | 29.3% of patients[1] | Sambrook, P. N., et al. (1986)[1] |
| Significant Improvement in Disease Variables (24 weeks) | 12 out of 13 variables[2] | 6 out of 13 variables[2] | Jeurissen, M. E., et al. (1991)[2] |
| Withdrawals due to Side Effects (48 weeks) | 19% of patients (6/31)[2] | 64% of patients (21/33)[2] | Jeurissen, M. E., et al. (1991)[2] |
| Continuation of Therapy (48 weeks) | 81% of patients[2] | 36% of patients[2] | Jeurissen, M. E., et al. (1991)[2] |
Table 2: Safety Profile Comparison
| Adverse Effect | Methotrexate | Azathioprine/6-Mercaptopurine |
| Gastrointestinal | Nausea, vomiting, diarrhea, stomatitis[3] | Nausea, vomiting, diarrhea[4] |
| Hematological | Myelosuppression (leukopenia, thrombocytopenia, anemia)[3] | Myelosuppression (leukopenia, thrombocytopenia, anemia)[4] |
| Hepatic | Elevated liver enzymes, fibrosis, cirrhosis (less common with low doses)[3] | Hepatotoxicity, jaundice, veno-occlusive disease[4] |
| Pulmonary | Pneumonitis, pulmonary fibrosis[3] | Less commonly reported |
| Other | Alopecia, fatigue, headache[5] | Pancreatitis, increased risk of infections[4] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 6-mercaptopurine and methotrexate in rheumatoid arthritis stem from their distinct mechanisms of action at the molecular level.
6-Mercaptopurine: Inhibition of Purine Synthesis
6-Mercaptopurine is a purine analogue that, after conversion to its active metabolite, thioinosine monophosphate (TIMP), disrupts the de novo synthesis of purine nucleotides.[6][7][8] This interference with DNA and RNA synthesis primarily affects rapidly proliferating cells, including the immune cells that drive the inflammatory process in rheumatoid arthritis.[7][9] The key steps in its mechanism include:
-
Inhibition of PRPP amidotransferase: TIMP inhibits the rate-limiting enzyme in the purine synthesis pathway, phosphoribosyl pyrophosphate (PRPP) amidotransferase.[7][10]
-
Inhibition of Interconversion Pathways: TIMP also blocks the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[8]
-
Induction of Apoptosis in T-cells: By depleting the purine pool, 6-MP can induce apoptosis in activated T-lymphocytes.
Methotrexate: A Multi-faceted Anti-inflammatory Agent
Methotrexate's anti-inflammatory effects in rheumatoid arthritis are more complex and not solely dependent on its role as a folate antagonist.[11] The leading hypothesis for its efficacy at the low doses used in RA involves the promotion of adenosine release.[11][12]
-
Inhibition of AICAR Transformylase: Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an intracellular accumulation of AICAR.[12]
-
Increased Adenosine Release: The accumulated AICAR inhibits adenosine deaminase, an enzyme that breaks down adenosine. This results in increased intracellular and subsequent extracellular levels of adenosine.[11][13]
-
Adenosine Receptor Signaling: Extracellular adenosine binds to its receptors (primarily A2A) on various immune cells, such as T-cells and macrophages.[11] This binding triggers intracellular signaling cascades that have potent anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β).
Experimental Protocols: Key Methodologies
The clinical trials comparing methotrexate and azathioprine have generally followed a prospective, randomized, double-blind design. Below is a summary of the typical experimental protocols employed.
1. Study Design:
-
Design: Prospective, randomized, double-blind, parallel-group clinical trial.[14][15]
-
Patient Population: Adults with a diagnosis of definite or classic rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria), with active disease, and who have had an inadequate response to other DMARDs.[2][15]
2. Intervention:
-
Treatment Arms:
-
Concomitant Medications: Stable doses of nonsteroidal anti-inflammatory drugs (NSAIDs) and/or low-dose corticosteroids were often permitted.
3. Outcome Measures:
-
Primary Efficacy Endpoints:
-
Proportion of patients meeting predefined improvement criteria (e.g., ACR20, ACR50, ACR70).
-
Changes from baseline in disease activity scores (e.g., DAS28).
-
Changes in individual clinical variables such as tender and swollen joint counts, patient and physician global assessments of disease activity, pain scores, and duration of morning stiffness.[2]
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events, monitored through clinical evaluation and laboratory tests (e.g., complete blood count, liver function tests).
-
Rate of withdrawal from the study due to adverse events.[2]
-
Experimental Workflow Example:
Conclusion
Based on the available evidence, primarily from studies comparing methotrexate with azathioprine, methotrexate appears to offer superior efficacy and a better long-term tolerability profile for the treatment of rheumatoid arthritis.[1][2] A higher percentage of patients treated with methotrexate achieve significant clinical improvement, and they are more likely to continue therapy over the long term.[1][2]
While both drugs carry risks of significant side effects, the nature and frequency of these events differ. The decision to use 6-mercaptopurine (or its prodrug, azathioprine) is typically reserved for patients who have failed or are intolerant to methotrexate. The distinct mechanisms of action—purine synthesis inhibition for 6-mercaptopurine and adenosine-mediated anti-inflammation for methotrexate—provide a rationale for their differential efficacy and may offer opportunities for targeted therapeutic strategies in specific patient subpopulations. Further head-to-head trials directly comparing 6-mercaptopurine and methotrexate would be beneficial to provide more definitive guidance for clinicians and researchers.
References
- 1. Comparison of methotrexate with azathioprine or 6-mercaptopurine in refractory rheumatoid arthritis: a life-table analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate versus azathioprine in the treatment of rheumatoid arthritis. A forty-eight-week randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. apexbt.com [apexbt.com]
- 7. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of azathioprine, methotrexate, and the combination of both in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low-dose methotrexate compared with azathioprine in the treatment of rheumatoid arthritis. A twenty-four-week controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 6-Mercaptopurine's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-mercaptopurine (6-MP) and its alternatives, supported by experimental data from studies utilizing genetic knockouts to elucidate its mechanism of action. This document delves into the critical roles of key enzymes in 6-MP metabolism, the impact of their genetic ablation on drug efficacy, and how 6-MP compares to other therapeutic options.
Unraveling the Mechanism of 6-Mercaptopurine through Genetic Knockouts
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism is intricately linked to two key enzymes: Hypoxanthine-guanine phosphoribosyltransferase (HPRT1) and Thiopurine S-methyltransferase (TPMT). Genetic knockout studies have been instrumental in validating their roles.
HPRT1: The Activation Engine: HPRT1 is the enzyme responsible for the initial and crucial step in the activation of 6-MP. It converts 6-MP into thioinosine monophosphate (TIMP), which is then further metabolized to the active thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to cytotoxicity and cell death in rapidly dividing cancer cells.[1][2] Genetic knockout of HPRT1 has been shown to confer significant resistance to 6-MP. In a study using the Reh leukemia cell line, CRISPR-Cas9 mediated knockdown of HPRT1 resulted in a dramatic increase in the IC50 value of 6-MP, indicating a loss of drug sensitivity. Re-expression of wild-type HPRT1 in these resistant cells restored their sensitivity to the drug.[3]
TPMT: The Inactivation Pathway: TPMT provides a competing pathway that inactivates 6-MP by methylating it to 6-methylmercaptopurine (6-MMP).[4] This prevents its conversion to the active TGNs. Genetic polymorphisms in TPMT that lead to decreased or absent enzyme activity are associated with increased toxicity to 6-MP, as more of the drug is shunted towards the production of active TGNs.[5] Interestingly, a study using siRNA to knockdown TPMT in MOLT-4 leukemia cells did not significantly affect the sensitivity to 6-MP, suggesting that in some contexts, the formation of another cytotoxic metabolite, methylthioinosine monophosphate (meTIMP), which inhibits de novo purine synthesis, plays a significant role in 6-MP's action.[6][7][8]
Below is a diagram illustrating the metabolic pathway of 6-mercaptopurine.
Quantitative Comparison of 6-Mercaptopurine Efficacy with Genetic Knockouts
The following table summarizes the quantitative data on the effect of HPRT1 and TPMT genetic modifications on the cytotoxicity of 6-mercaptopurine.
| Cell Line | Genetic Modification | Drug | IC50 (Wild-Type) | IC50 (Knockout/Knockdown) | Fold Change in Resistance | Reference |
| Reh | HPRT1 Knockdown (CRISPR-Cas9) | 6-Mercaptopurine | Not specified | Dramatically increased | >1000-fold | [3] |
| MOLT-4 | TPMT Knockdown (siRNA) | 6-Mercaptopurine | Not specified | Not significantly affected | - | [7][8] |
| MOLT-4 | TPMT Knockdown (siRNA) | 6-Thioguanine | Not specified | 34% increased sensitivity | 0.66-fold | [7][8] |
Comparison with Alternative Therapeutics
This section compares 6-mercaptopurine with two common alternatives: 6-thioguanine and methotrexate.
6-Thioguanine (6-TG)
6-TG is a closely related thiopurine that is also activated by HPRT1 to form TGNs. A key difference is that 6-TG is more directly converted to TGMP, bypassing some of the metabolic steps required for 6-MP.[9][10] This can lead to higher intracellular concentrations of the active TGNs.[6] However, clinical trials have shown that while 6-TG may offer a lower risk of CNS relapse, it is associated with a higher risk of veno-occlusive disease (VOD) of the liver and does not provide an overall survival benefit compared to 6-MP.[11][12]
| Feature | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) |
| Activation | Multi-step conversion to TGNs | More direct conversion to TGNs |
| Active Metabolites | TGNs, meTIMP | TGNs |
| Efficacy | Standard of care in ALL maintenance therapy | Higher intracellular TGN levels, but no proven survival advantage |
| Toxicity | Myelosuppression, hepatotoxicity | Higher risk of veno-occlusive disease (VOD) |
Methotrexate (MTX)
Methotrexate is an antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines.[1][13][14] This leads to a depletion of the building blocks for DNA and RNA synthesis, thereby inhibiting cell proliferation. Resistance to methotrexate can arise from mutations in DHFR that reduce drug binding, or from amplification of the DHFR gene, leading to overexpression of the target enzyme.[13] 6-MP and methotrexate are often used in combination for the maintenance therapy of acute lymphoblastic leukemia (ALL), where they have a synergistic effect.[13]
| Feature | 6-Mercaptopurine (6-MP) | Methotrexate (MTX) |
| Mechanism of Action | Purine antagonist, inhibits de novo purine synthesis | Folate antagonist, inhibits dihydrofolate reductase (DHFR) |
| Primary Target | HPRT1 (for activation), various enzymes in purine metabolism | Dihydrofolate reductase (DHFR) |
| Resistance Mechanisms | Loss of HPRT1 function, increased TPMT activity | DHFR gene amplification, mutations in DHFR, decreased drug uptake |
| Combination Therapy | Often used in combination with methotrexate for ALL | Often used in combination with 6-mercaptopurine for ALL |
The following diagram illustrates the workflow for a typical in vitro cross-validation experiment.
Detailed Experimental Protocols
WST-1 Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of 6-mercaptopurine on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLT-4, Reh)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
6-Mercaptopurine (6-MP) stock solution
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[15]
-
Prepare serial dilutions of 6-MP in culture medium.
-
Add 100 µL of the 6-MP dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 10 µL of WST-1 reagent to each well.[15]
-
Incubate the plate for an additional 2-4 hours.
-
Shake the plate for 1 minute to ensure a homogenous solution.[15]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Quantification of Intracellular Thioguanine Nucleotides (TGNs) by HPLC
This protocol outlines a method for measuring the active metabolites of 6-mercaptopurine within cells.
Materials:
-
Cell pellets from 6-MP treated and untreated cells
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Standards for 6-thioguanine (6-TG)
Procedure:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Precipitate proteins by adding perchloric acid and centrifuge to collect the supernatant.
-
Hydrolyze the TGNs in the supernatant to 6-TG by heating at 100°C for 1 hour.
-
Neutralize the samples and filter them.
-
Inject the prepared samples into the HPLC system.
-
Separate the metabolites using a C18 column with an appropriate mobile phase.
-
Detect 6-TG using a UV detector at a wavelength of 342 nm.
-
Quantify the amount of 6-TG by comparing the peak area to a standard curve generated with known concentrations of 6-TG.
-
Normalize the TGN concentration to the cell number.
This guide provides a comprehensive overview of the cross-validation of 6-mercaptopurine's mechanism using genetic knockouts and a comparison with its alternatives. The provided data and protocols can serve as a valuable resource for researchers in the field of cancer pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and cytochemical changes produced by 6-mercaptopurine in human acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of reduced folate carrier and dihydrofolate reductase genes on methotrexate-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-crt.org [e-crt.org]
- 7. Possible carcinogenic effect of 6‐mercaptopurine on bone marrow stem cells | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mercaptopurine/Methotrexate Maintenance Therapy of Childhood Acute Lymphoblastic Leukemia: Clinical Facts and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 6-Mercaptopurine's Anti-inflammatory Effects: A Comparative Guide
This guide provides an objective comparison of the anti-inflammatory properties of 6-mercaptopurine (6-MP) against other therapeutic alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of 6-MP's efficacy and mechanisms of action.
Data Presentation: Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize quantitative data from various studies, offering a comparative overview of 6-mercaptopurine and its alternatives in treating inflammatory conditions, primarily focusing on Inflammatory Bowel Disease (IBD).
Table 1: Clinical Efficacy of 6-Mercaptopurine and Alternatives in Crohn's Disease
| Drug | Study Design | Number of Patients | Key Outcome | Result | Citation |
| 6-Mercaptopurine | Double-blind, placebo-controlled | 83 | Improvement in disease activity | 67% of patients on 6-MP showed improvement compared to 8% on placebo. | [1] |
| 6-Mercaptopurine | Double-blind, placebo-controlled | 83 | Fistula closure | 31% of patients on 6-MP experienced fistula closure versus 6% on placebo. | [1] |
| 6-Mercaptopurine | Double-blind, placebo-controlled | 83 | Steroid dose reduction/discontinuation | 75% of patients on 6-MP were able to reduce or discontinue steroids, compared to 36% on placebo. | [1] |
| Delayed-Release 6-MP vs. Purinethol (standard 6-MP) | Double-blind, Phase II clinical trial | 49 | Clinical remission at week 8 | A higher proportion of patients on delayed-release 6-MP showed clinical remission at week 8. | [2][3] |
| Azathioprine/6-MP vs. Methotrexate | Comparative study | 31 | Maintenance of remission at one year | No significant difference in remission rates was observed between the two groups. | [4] |
Table 2: In Vitro Anti-inflammatory Effects of 6-Mercaptopurine
| Cell Line | Inflammatory Stimulus | 6-MP Concentration | Measured Parameter | Result | Citation |
| NCI-H292 (airway epithelial) | TNFα | 10 µM | Pro-inflammatory cytokine mRNA (RANTES, IL-6, IL-12, TNFα) | Significantly reduced mRNA expression. | [5] |
| NCI-H292 (airway epithelial) | TNFα | 10 µM | NF-κB activity (luciferase reporter assay) | Significantly reduced NF-κB activity. | [5][6] |
| MLE-12 (mouse alveolar epithelial) | TNFα | 10 µM | Rac1 activity | Decreased Rac1 activity. | [5] |
| BV-2 (murine microglial) | LPS | 50 µM | TNF-α production (ELISA) | Significantly attenuated TNF-α production. | [7] |
| BV-2 (murine microglial) | LPS | 50 µM | TNF-α mRNA expression (RT-PCR) | Significantly reduced TNF-α mRNA expression. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate independent verification.
In Vitro Anti-inflammatory Assay: Cytokine Measurement by ELISA
This protocol is a standard method for quantifying the concentration of cytokines, such as TNF-α and interleukins, in cell culture supernatants.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody coated on the plate and a detection antibody. The detection antibody is typically conjugated to an enzyme, and a substrate is added to produce a measurable colorimetric or fluorescent signal, which is proportional to the amount of antigen present.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) at a concentration of 1-4 µg/mL in coating buffer. Incubate overnight at 4°C.[8][9]
-
Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[8]
-
Sample and Standard Incubation: Wash the plate. Add prepared standards of known cytokine concentrations and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C for increased sensitivity.[9]
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.[9]
-
Enzyme Conjugate: Wash the plate. Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.[8]
-
Substrate Addition: Wash the plate. Add a suitable substrate (e.g., TMB for HRP) and incubate until sufficient color develops.[9]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of the cytokine in the experimental samples.
In Vitro Anti-inflammatory Assay: NF-κB Activity Assay
This protocol outlines a common method to measure the activation of the transcription factor NF-κB, a key regulator of inflammation.
Principle: This assay quantifies the active form of NF-κB in nuclear extracts. A double-stranded DNA sequence containing the NF-κB response element is immobilized on a 96-well plate. NF-κB from the nuclear extract binds to this sequence and is then detected by a primary antibody specific for an NF-κB subunit (e.g., p65). A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric signal proportional to the amount of activated NF-κB.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the inflammatory stimulus (e.g., TNFα, LPS) with or without the test compound (e.g., 6-mercaptopurine).
-
Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a well-established protocol. This separates the nuclear proteins from the cytoplasmic fraction.[10][11]
-
Binding to NF-κB Plate: Add the prepared nuclear extracts to the wells of the NF-κB DNA-binding plate. Incubate for 1 hour at room temperature to allow NF-κB to bind to the immobilized response element.
-
Primary Antibody: Wash the wells. Add a primary antibody specific for the NF-κB p65 subunit. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells. Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the wells. Add a developing solution (substrate) and incubate for 15-45 minutes at room temperature.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the amount of activated NF-κB p65 in the sample.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized animal model for evaluating the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic acute inflammatory response. The initial phase is mediated by the release of histamine, serotonin, and bradykinin. The later phase is characterized by the production of prostaglandins and the infiltration of polymorphonuclear cells. The anti-inflammatory effect of a drug is measured by its ability to reduce the swelling (edema) of the paw.
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound (e.g., 6-mercaptopurine) or a reference anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection at a predetermined time before the carrageenan injection. A control group receives the vehicle.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of NF-κB activation and its inhibition by 6-mercaptopurine.
Caption: General experimental workflow for in vitro anti-inflammatory drug screening.
References
- 1. Treatment of Crohn's disease with 6-mercaptopurine. A long-term, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of non-absorbable delayed release 6-mercaptopurine is locally active in the gut, exerts a systemic immune effect and alleviates Crohn’s disease with low rate of side effects: results of double blind Phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of non-absorbable delayed release 6-mercaptopurine is locally active in the gut, exerts a systemic immune effect and alleviates Crohn's disease with low rate of side effects: results of double blind Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. 6-Mercaptopurine reduces cytokine and Muc5ac expression involving inhibition of NFκB activation in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Mercaptopurine attenuates tumor necrosis factor-α production in microglia through Nur77-mediated transrepression and PI3K/Akt/mTOR signaling-mediated translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 11. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Validating HPRT1's Crucial Role in 6-Mercaptopurine Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the bioactivation of the widely used thiopurine drug 6-mercaptopurine (6-MP) is critical for optimizing its therapeutic efficacy and overcoming resistance. This guide provides a detailed comparison of the primary activation pathway mediated by hypoxanthine-guanine phosphoribosyltransferase (HPRT1) against alternative metabolic routes, supported by experimental data and detailed protocols.
The prodrug 6-mercaptopurine requires intracellular conversion to its active, cytotoxic form to exert its therapeutic effects in conditions like acute lymphoblastic leukemia and inflammatory bowel disease. The key enzyme in this activation cascade is HPRT1. This guide will delve into the experimental validation of HPRT1's role, compare its efficiency with competing metabolic pathways, and provide the necessary methodologies to assess its function.
HPRT1: The Primary Driver of 6-MP Activation
The predominant pathway for 6-MP's therapeutic action begins with its conversion to thioinosine monophosphate (TIMP) by HPRT1.[1][2][3] This initial step is paramount, as TIMP is subsequently metabolized to form active thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[3][4] The central role of HPRT1 is underscored by the observation that decreased HPRT1 activity is a significant mechanism of 6-MP resistance.[3]
Alternative Metabolic Fates of 6-Mercaptopurine
While HPRT1-mediated activation is crucial for 6-MP's efficacy, two other major enzymatic pathways compete for the drug, leading to different metabolic outcomes:
-
Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive and potentially hepatotoxic metabolite.[5][6][7] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of TGNs and an increased risk of myelosuppression.[4]
-
Xanthine Oxidase (XO): XO is responsible for the catabolism of 6-MP to an inactive metabolite, 6-thiouric acid (6-TUA).[5][7] Co-administration of an XO inhibitor like allopurinol can block this pathway, thereby increasing the bioavailability of 6-MP for conversion by HPRT1 and TPMT.[5]
Quantitative Comparison of HPRT1-Mediated Activation
The critical role of HPRT1 in 6-MP activation is evident when comparing the drug's cytotoxicity in cells with and without functional HPRT1.
| Cell Line Model | HPRT1 Status | 6-Mercaptopurine IC50 (µM) | Fold Resistance | Reference |
| Reh (ALL) | Wild-type | 0.03 ± 0.005 | - | [3] |
| Reh-6MPR (6-MP Resistant) | HPRT1 Mutant (V165fs) | 33.71 ± 2.63 | ~1124 | [3] |
| Reh HPRT1 Knockdown | Knockdown | >10 | >333 | [3] |
ALL: Acute Lymphoblastic Leukemia
Experimental Protocols
HPRT1 Activity Assay in Cell Lysates (Non-Radioactive Spectrophotometric Method)
This assay measures HPRT1 activity by quantifying the production of inosine monophosphate (IMP), which is then oxidized by IMP dehydrogenase (IMPDH), leading to the formation of NADH, detectable at 340 nm.[8][9][10]
Materials:
-
Cell lysis buffer (e.g., 0.1 M Tris buffer, pH 8.0)
-
Reaction mixture:
-
Phosphoribosyl pyrophosphate (PRPP)
-
Hypoxanthine
-
IMP dehydrogenase (IMPDH)
-
NAD+
-
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer.
-
Lyse the cells by methods such as freeze-thawing or sonication.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to the reaction mixture.
-
Include a blank control without the cell lysate.
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production, which is proportional to HPRT1 activity.
-
Quantification of 6-Mercaptopurine Metabolites by HPLC
This method allows for the simultaneous measurement of 6-MP and its key metabolites, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), in red blood cells.[1][2][12][13]
Materials:
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., methanol-water with triethylamine)
Procedure:
-
Sample Preparation:
-
Isolate red blood cells from whole blood.
-
Lyse the red blood cells.
-
Add DTT to the lysate.
-
Precipitate proteins with perchloric acid and centrifuge.
-
Hydrolyze the supernatant at 100°C to convert nucleotide metabolites to their base forms.
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample into the HPLC system.
-
Separate the metabolites using a C18 column with an appropriate mobile phase.
-
Detect the metabolites using a UV detector at specific wavelengths (e.g., 342 nm for 6-TG, 322 nm for 6-MP, and 303 nm for the 6-MMP derivative).[1]
-
-
Quantification:
-
Generate standard curves for each metabolite.
-
Calculate the concentration of each metabolite in the sample based on the standard curves.
-
Visualizing the Metabolic Pathways and Experimental Workflows
References
- 1. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 9. researchgate.net [researchgate.net]
- 10. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 11. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
A Comparative Study of 6-Mercaptopurine's Impact on Different Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 6-mercaptopurine (6-MP) on various immune cell subsets, supported by experimental data from peer-reviewed literature. 6-Mercaptopurine, a purine analogue, functions as an antimetabolite and immunosuppressive agent by interfering with nucleic acid synthesis.[1][2] Its primary mechanism involves the conversion to its active metabolites, such as thioinosine monophosphate (TIMP), which inhibit key enzymes in the de novo purine synthesis pathway and can be incorporated into DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cells like lymphocytes.[1][3] This document summarizes the differential impact of 6-MP on T cells, B cells, natural killer (NK) cells, and monocytes, and provides detailed experimental protocols for assessing these effects.
Data Presentation
The following tables summarize the quantitative and qualitative effects of 6-MP on various immune cell subsets based on available in vitro and in vivo data.
Table 1: In Vitro Effects of 6-Mercaptopurine on Immune Cell Subsets
| Immune Cell Subset | Cell Type | 6-MP Concentration | Observed Effect | Source |
| T Lymphocytes | Jurkat (human T cell line) | 50 µM | ~30% reduction in cell viability after 48 hours; induction of apoptosis.[4][5] | [4][5] |
| T Lymphocytes | MOLT-4 (human T cell line) | 2 µM & 10 µM | Inhibition of DNA synthesis, cell cycle arrest in S and G2/M phases, and induction of cytotoxicity.[6] | [6] |
| B Lymphocytes | Splenic B cells (LPS-activated) | Not specified | Induction of apoptosis.[7] | [7] |
| Natural Killer (NK) Cells | Human NK cells | Not specified | Induction of apoptosis via a caspase-3 and -9 dependent pathway, triggered by inhibition of Rac1.[8] | [8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human PBMCs | IC50: 149.5 ± 124.9 nM | Dose-dependent suppression of mitogen-induced blastogenesis.[9] | [9] |
Table 2: In Vivo Effects of 6-Mercaptopurine on Immune Cell Subsets
| Immune Cell Subset | Model | 6-MP Dosage | Observed Effect | Source |
| B Lymphocytes | Inflammatory Bowel Disease (IBD) Patients | Therapeutic doses | Significant reduction in circulating B cells, with transitional B cells being particularly depleted in blood and colon biopsies.[10] | [10] |
| Natural Killer (NK) Cells | Inflammatory Bowel Disease (IBD) Patients | Therapeutic doses | Significant reduction in circulating NK cells.[10] | [10] |
| T Lymphocytes (CD4+, CD8+, Tregs) | Inflammatory Bowel Disease (IBD) Patients | Therapeutic doses | No significant differences in the numbers of circulating CD8+ T cells, mucosa-associated invariant T (MAIT) cells, invariant natural killer T (iNKT) cells, gamma/delta T cells, Th1, Th17, or regulatory T cells (Tregs).[10] | [10] |
| Monocytes | NZB Mice | 7.5 mg/kg daily | Decreased levels of circulating monocytes.[11] | [11] |
| Large Lymphocytes | NZB Mice | 7.5 mg/kg daily | Decreased levels of circulating large lymphocytes.[11] | [11] |
| Polymorphonuclear Leukocytes | NZB Mice | 7.5 mg/kg daily | Decreased levels of circulating polymorphonuclear leukocytes.[11] | [11] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxicity of 6-MP on lymphocyte populations.
Materials:
-
6-Mercaptopurine (6-MP) stock solution
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lymphocytes (e.g., PBMCs, isolated T or B cells) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.[7]
-
Drug Treatment: Prepare serial dilutions of 6-MP in complete medium. Add 100 µL of the 6-MP dilutions to the respective wells to achieve the desired final concentrations. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO-treated).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following 6-MP treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in 2 mL of complete medium in a 6-well plate. Treat the cells with the desired concentrations of 6-MP or vehicle control for 24-48 hours.[13]
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Immunophenotyping of Immune Cell Subsets by Flow Cytometry
This protocol provides a general framework for identifying different immune cell subsets after in vivo or in vitro treatment with 6-MP.
Materials:
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer (for whole blood samples)
-
Flow cytometer
Procedure:
-
Sample Preparation: Prepare a single-cell suspension from peripheral blood (with red blood cell lysis), spleen, or lymph nodes.
-
Cell Staining: a. Aliquot approximately 1 x 10^6 cells per tube. b. Wash the cells with FACS buffer. c. Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in 500 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Gating Strategy: a. Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.[1] b. From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).[1] c. Within the T cell population, further delineate CD4+ helper T cells and CD8+ cytotoxic T cells.[1]
Mandatory Visualization
Signaling Pathways of 6-Mercaptopurine
Caption: Metabolic and signaling pathways of 6-mercaptopurine in lymphocytes.
Experimental Workflow for Comparative Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibition by azathioprine and 6-mercaptopurine of specific suppressor T cell generation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential interference by azathioprine and 6-mercaptopurine with antibody-mediated immunoregulation: synergism of azathioprine and antibody in the control of an immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Thiopurine use associated with reduced B and natural killer cells in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 6-mercaptopurine on primary and secondary immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. youtube.com [youtube.com]
The Synergistic Power of 6-Mercaptopurine in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-Mercaptopurine (6-MP), a cornerstone antimetabolite in the treatment of acute lymphoblastic leukemia (ALL) and other neoplasms, demonstrates significantly enhanced therapeutic efficacy when used in combination with other chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of 6-MP with key chemotherapeutics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development strategies.
I. 6-Mercaptopurine and Methotrexate: A Classic Synergy in Leukemia Therapy
The combination of 6-mercaptopurine (6-MP) and methotrexate (MTX) is a long-established and effective regimen, particularly in the maintenance therapy of acute lymphoblastic leukemia (ALL).[1] The synergy between these two antimetabolites is rooted in their complementary mechanisms of action that disrupt purine nucleotide synthesis.
Mechanism of Synergy:
Methotrexate, a potent inhibitor of dihydrofolate reductase, blocks the de novo synthesis of purines. This inhibition leads to an intracellular accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key substrate for the activation of 6-MP.[2][3] The increased availability of PRPP enhances the conversion of 6-MP to its active cytotoxic metabolite, thioguanine nucleotides (TGNs), which are subsequently incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2] Furthermore, methylated metabolites of 6-MP can also contribute to the inhibition of de novo purine synthesis, further augmenting the synergistic effect.[1]
Experimental Data:
Studies in various human malignant lymphoblast cell lines have demonstrated the synergistic interaction between MTX and 6-MP. The degree of synergy is dependent on the cell line's metabolic profile, specifically the activities of the de novo purine synthesis and salvage pathways.[2]
| Cell Line | 6-MP Concentration | Methotrexate Concentration | Effect | Reference |
| MOLT-4 (T-lymphoblast) | Not specified | 0.02 µM - 0.2 µM | Time- and dose-dependent synergy | [4] |
| RAJI (B-lymphoblast) | Not specified | 0.02 µM - 0.2 µM | Enhanced 6-MP incorporation | [2] |
| KM-3 (non-B-non-T) | Not specified | 0.02 µM - 0.2 µM | Enhanced 6-MP incorporation | [2] |
| HL-60 (Promyelocytic leukemia) | 250 ng/ml | 20 µg/ml | No significant change in intracellular TGNs | [5] |
Clinical Evidence:
Clinical trials have established the efficacy of the 6-MP and MTX combination in the maintenance therapy of ALL.[1] Co-administration of high-dose MTX has been shown to increase the plasma concentrations of 6-MP, potentially enhancing its therapeutic effect.[5]
II. 6-Mercaptopurine and Cytarabine: A Sequence-Dependent Synergy in Acute Leukemia
The combination of 6-mercaptopurine and cytarabine (Ara-C) has shown promise in the treatment of relapsed acute leukemia, with a pronounced synergistic effect that is highly dependent on the sequence of drug administration.[6]
Mechanism of Synergy:
Pre-treatment with 6-MP enhances the intracellular accumulation of the active metabolite of cytarabine, ara-C triphosphate (ara-CTP).[6] This is thought to be due to 6-MP-induced alterations in nucleotide pools and enzymatic activities that favor the phosphorylation of Ara-C. The increased levels of ara-CTP lead to greater incorporation into DNA, resulting in more potent inhibition of DNA synthesis and induction of apoptosis.
Experimental Data:
In vitro studies have demonstrated a significant sequence-specific synergism when leukemia cells are exposed to 6-MP prior to Ara-C.
| Cell Line | Treatment Sequence | Key Findings | Fold Synergism | Reference |
| CCRF-CEM/0 (T-lymphoblastoid) | 6-MP (24h) -> Ara-C (48h) | Increased cell growth inhibition, 2- to 3.5-fold higher ara-CTP levels | 5- to 10-fold | [6] |
| CCRF-CEM/ara-C/7A (Ara-C resistant) | 6-MP (24h) -> Ara-C (48h) | 3- to 5-fold higher ara-CTP levels | Not specified | [6] |
Clinical Evidence:
A phase I/II study in children with relapsed or unresponsive acute leukemia demonstrated that high-dose continuous intravenous infusion of 6-MP followed by intermediate-dose cytarabine resulted in complete remissions in a significant portion of patients with acute myeloid leukemia (AML).[7] This regimen has also been explored as a component of treatment during the first remission of AML.[8] Sequential therapy with subcutaneous cytarabine and oral 6-mercaptopurine has also been investigated in juvenile myelomonocytic leukemia (JMML).[9]
III. 6-Mercaptopurine and Doxorubicin: Synergistic Cytotoxicity in Various Cancers
The combination of 6-mercaptopurine with the anthracycline antibiotic doxorubicin has demonstrated synergistic cytotoxic effects in different cancer cell lines.
Mechanism of Synergy:
The precise mechanism of synergy between 6-MP and doxorubicin is not fully elucidated but is likely multifactorial. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. 6-MP, by being incorporated into nucleic acids, may potentiate the DNA-damaging effects of doxorubicin. Additionally, both drugs can induce oxidative stress, which may contribute to their combined cytotoxicity.
Experimental Data:
A study utilizing a bio-responsive co-delivery system for 6-MP and doxorubicin reported synergistic effects in human cervical cancer and promyelocytic leukemia cell lines.
| Cell Line | Drug Delivery System | Drug Ratio (DOX:6MP) | Combination Index (CI) | Reference |
| HeLa (Cervical Cancer) | Polymeric Micelles | 2:1 | 0.62 | [10] |
| HL-60 (Promyelocytic Leukemia) | Polymeric Micelles | 2:1 | 0.35 | [10] |
A Combination Index (CI) less than 1 indicates a synergistic effect.
IV. Modulation of 6-Mercaptopurine Efficacy with Allopurinol
Allopurinol, a xanthine oxidase inhibitor, is not a traditional chemotherapeutic agent but plays a crucial role in modulating the metabolism and toxicity of 6-mercaptopurine, which can indirectly enhance its therapeutic window.
Mechanism of Interaction:
Allopurinol inhibits xanthine oxidase, an enzyme responsible for the catabolism of 6-MP to the inactive metabolite 6-thiouric acid.[11] By blocking this pathway, allopurinol increases the bioavailability of 6-MP, shunting its metabolism towards the production of active thioguanine nucleotides (TGNs) and reducing the formation of methylated metabolites (6-MMP), which are associated with hepatotoxicity.[12]
Clinical Implications:
The co-administration of allopurinol with a reduced dose of 6-MP is a strategy used to mitigate 6-MP-related toxicity, particularly in patients with inflammatory bowel disease and increasingly in ALL patients who exhibit preferential metabolism towards 6-MMP.[12][13] This approach can lead to higher intracellular TGN levels, potentially improving the anti-leukemic effect while minimizing adverse effects.[14] However, this combination requires careful dose adjustments of 6-MP (typically a 65-75% reduction) to avoid severe myelosuppression.[11]
Experimental Protocols
1. In Vitro Cell Viability and Synergy Analysis (Combination Index Method)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of individual agents and the assessment of synergy using the Combination Index (CI) method based on the Chou-Talalay principle.[15]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-Mercaptopurine and other chemotherapeutic agents
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
-
-
Procedure:
-
Cell Seeding: Plate cells at an optimal density in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions and a dilution series for each drug.
-
Treatment: Treat cells with a matrix of concentrations of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values). Include a vehicle-only control.
-
Incubation: Incubate the plates for a duration appropriate for the cell line and agents (typically 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each individual agent.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
-
-
2. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression and signaling pathways.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Therapeutic agents (single and combination)
-
Lysis buffer and protease/phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drugs (single and combination) for a predetermined time.
-
Protein Extraction: Lyse the cells, collect the protein lysates, and determine the protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
-
Visualizing the Mechanisms of Synergy
Signaling Pathway of 6-Mercaptopurine and Methotrexate Synergy
Caption: Synergistic interaction between Methotrexate and 6-Mercaptopurine.
Experimental Workflow for Combination Index (CI) Assay
Caption: Workflow for determining the Combination Index (CI) of drug combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence-, time- and dose-dependent synergism of methotrexate and 6-mercaptopurine in malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular pharmacodynamic studies of the synergistic combination of 6-mercaptopurine and cytosine arabinoside in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose mercaptopurine followed by intermediate-dose cytarabine in relapsed acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-dose mercaptopurine and intermediate-dose cytarabine during first remission of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes of juvenile myelomonocytic leukemia patients after sequential therapy with cytarabine and 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A bio-responsive 6-mercaptopurine/doxorubicin based "Click Chemistry" polymeric prodrug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allopurinol and 6-Mercaptopurine Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 12. Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update 2014: advances to optimize 6-mercaptopurine and azathioprine to reduce toxicity and improve efficacy in the management of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. haematologica.org [haematologica.org]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Mercaptopurine (6-MPR): A Guide for Laboratory Professionals
The proper disposal of 6-mercaptopurine (6-MPR), an antineoplastic and cytotoxic agent, is critical to ensure personnel safety and environmental protection.[1][2] As a substance classified as hazardous, stringent procedures must be followed in accordance with local, state, and federal regulations.[1][2] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Protocols
This compound is harmful if swallowed, may impair fertility, and presents a carcinogenic risk.[2] It is also harmful to aquatic life, necessitating the prevention of environmental release.[2][3] All personnel involved in handling or disposing of this compound waste must receive practical training on the correct procedures.[1][2]
Key Handling Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, safety glasses, and a dust respirator when handling this compound powder or waste.[1][3]
-
Avoid Dust Generation: Use dry clean-up procedures for spills and avoid actions that could generate dust.[1][3]
-
Segregation: Keep this compound waste segregated from other chemical wastes in clearly labeled, dedicated containers.[1]
-
No Drain Disposal: Never dispose of this compound or its solutions down the sink or into drains.[2] All wash water from cleaning contaminated equipment must be collected as hazardous waste for proper treatment and disposal.[1][2]
Waste Classification and Transport
This compound waste is regulated as a hazardous material for transportation. Proper identification and classification are the first steps in the disposal process.[4]
Table 1: UN Transport Information for 6-Mercaptopurine [3]
| Parameter | Value |
|---|---|
| UN Number | 2811 |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. |
| Hazard Class | 6.1 (Toxic) |
| Packing Group | III |
| Marine Pollutant | No |
Table 2: EPA Hazardous Waste Generator Categories [4]
| Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
|---|---|---|
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) | ≤ 1 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,205 lbs) | > 1 kg |
Note: The amount of waste generated determines specific regulatory requirements for storage, reporting, and disposal.[4]
Step-by-Step Disposal Procedures
The following workflow outlines the process from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Protocols
Protocol 1: Routine Waste Disposal
-
Segregation: All items contaminated with this compound, including unused product, contaminated PPE (gloves, gowns), labware, and cleaning materials, must be treated as hazardous waste.[1] Place these items directly into a designated, leak-proof container that is clearly labeled for cytotoxic waste.[1][2]
-
Sharps: Needles, syringes, or other sharps must be placed directly into an approved, puncture-resistant sharps container.[1] Do not crush, clip, or recap sharps.[1]
-
Container Management: Use containers that are robust, chemically compatible, and can be securely sealed.[1][2] Antineoplastic waste containers are often color-coded for easy identification.[2] Once a container is filled and sealed, it must never be reopened.[2]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and include the full chemical name "6-Mercaptopurine".[5] Labels should also identify the contents as "antineoplastic" or "cytotoxic".[1]
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material. The primary disposal methods are secure chemical landfill or incineration.[1][2]
Protocol 2: Spill Cleanup
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure. Cytotoxic spill kits should be available in areas where this compound is handled.[1]
-
Alert Personnel: Immediately alert others in the area of the spill.[3]
-
Evacuate (If Necessary): For large or airborne spills, evacuate the immediate area.
-
Don PPE: Before cleaning, put on appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[1]
-
Contain Spill: Prevent the spill from spreading.
-
Clean Up:
-
Collect Waste: Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into a designated cytotoxic waste container.[1][2]
-
Decontaminate Area: Clean the spill area with an appropriate cleaning agent, and collect this cleaning waste as hazardous material.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous cytotoxic waste according to the procedures in Protocol 1.[2]
Protocol 3: Disposal of Empty Containers
Original this compound containers are considered hazardous waste even when "empty," as they contain residual product.
-
Handle as Product: Handle uncleaned, empty containers with the same precautions as the product itself.
-
Triple Rinsing (if applicable): To render a container non-hazardous, it must be triple-rinsed.[5]
-
The first rinse must be with an appropriate solvent capable of removing the chemical.[5]
-
Crucially, this first rinsate must be collected and disposed of as hazardous this compound waste. [5][6]
-
Subsequent rinses with water may be permissible for drain disposal, but always check local regulations first.[6]
-
-
Disposal of Rinsed Containers: After proper triple-rinsing and air drying, the container may be disposed of in the regular trash.[5] Alternatively, reuse the cleaned container for compatible hazardous waste collection after relabeling it appropriately.[5]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. enviroserve.com [enviroserve.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Essential Safety and Logistical Information for Handling 6-Mercaptopurine Riboside (6-MPR)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the safe management of 6-Mercaptopurine Riboside (6-MPR), a purine analogue often used in biomedical research. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes or airborne particles.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves should be worn to prevent skin contact.[1][2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect skin and clothing from contamination.[4] |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[5] A respirator may be necessary for operations with a high potential for aerosol generation.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.[6] The work should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[5]
-
Weighing and Aliquoting : When weighing the powdered form of this compound, use a balance within a fume hood or a powder containment hood to prevent the dispersion of fine particles. Use appropriate tools, such as a chemical spatula, to handle the powder.
-
Solution Preparation : When preparing solutions of this compound, add the solvent to the powder slowly to avoid splashing. Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.
-
During Experimentation : Handle all solutions and samples containing this compound with care to prevent spills. If a spill occurs, it must be cleaned up immediately following the laboratory's established spill response procedure.
-
Post-Handling : After handling this compound, thoroughly wash your hands with soap and water, even if gloves were worn. Decontaminate all work surfaces and equipment used during the procedure.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.[7]
-
Solid Waste : Collect all solid waste, such as contaminated gloves, paper towels, and plasticware, in a designated hazardous waste container lined with a heavy-duty plastic bag.[8] This container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.[8]
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, leak-proof, and chemically compatible container.[7] Never pour this compound solutions down the drain.[8]
-
Sharps Waste : Any sharps, such as needles or glass slides, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8]
-
Container Management : Ensure all waste containers are kept closed except when adding waste and are not overfilled.[8] Containers should be stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
Experimental Protocol: Analysis of this compound and its Metabolites by HPLC
This protocol outlines a general procedure for the analysis of 6-mercaptopurine (6-MP) and its metabolites, including this compound, in biological samples using High-Performance Liquid Chromatography (HPLC).[9][10]
1. Sample Preparation:
- For plasma samples, a protein precipitation step is typically required. An equal volume of a precipitating agent (e.g., acetonitrile or perchloric acid) is added to the plasma sample.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The resulting supernatant is collected and can be directly injected into the HPLC system or subjected to further purification.[9]
- For urine samples, dilution with the mobile phase may be sufficient before injection.[11]
2. HPLC System and Conditions:
- Column: A reversed-phase C18 column is commonly used for the separation of 6-MP and its metabolites.
- Mobile Phase: The mobile phase composition can vary but often consists of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.
- Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
- Detection: UV detection is frequently employed, with wavelengths set around 295 nm and 330 nm for optimal detection of 6-MP and its metabolites.[9] A diode-array detector can provide spectral information to confirm the identity of the peaks.[9]
3. Data Analysis:
- The concentration of this compound and other metabolites in the samples is determined by comparing the peak areas to a standard curve generated from known concentrations of the analytes.
- The limit of detection for these analytes is typically in the nanomolar range.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic pathway of 6-mercaptopurine and a general experimental workflow for its analysis.
Caption: Metabolic activation of 6-mercaptopurine and its riboside.
Caption: General workflow for the analysis of this compound by HPLC.
References
- 1. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 6. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay of 6-mercaptopurine and its metabolites in patient plasma by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of urinary 6-mercaptopurine and three of its metabolites by HPLC-UV coupled with the iodine-azide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
